Novobiocin
Description
This compound is an antibiotic compound derived from Streptomyces niveus. It has a chemical structure similar to coumarin. This compound binds to DNA gyrase and blocks adenosine triphosphatase (ATPase) activity. (From Reynolds, Martindale The Extra Pharmacopoeia, 30th ed, p189) this compound sodium, a salt form of this compound, was initially approved in September 1964 and was indicated for the treatment of serious infections due to susceptible strains of Staphylococcus aureus when other less toxic antibiotics cannot be used. In 2009, the FDA determined this compound sodium was withdrawn from sale for reasons of safety or effectiveness.
This compound has been reported in Streptomyces, Streptomyces albidoflavus, and other organisms with data available.
This compound is an aminocoumarin antibiotic, produced by the actinomycete Streptomyces nivens, with antibacterial property. This compound, as well as other aminocoumarin antibiotics, inhibits bacterial DNA synthesis by targeting at the bacteria DNA gyrase and the related enzyme DNA topoisomerase IV. This antibiotic was used to treat infections by gram-positive bacteria.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1964 and has 2 investigational indications.
An antibiotic compound derived from Streptomyces niveus. It has a chemical structure similar to coumarin. This compound binds to DNA gyrase, and blocks adenosine triphosphatase (ATPase) activity. (From Reynolds, Martindale The Extra Pharmacopoeia, 30th ed, p189)
See also: this compound Sodium (active moiety of).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(3R,4S,5R,6R)-5-hydroxy-6-[4-hydroxy-3-[[4-hydroxy-3-(3-methylbut-2-enyl)benzoyl]amino]-8-methyl-2-oxochromen-7-yl]oxy-3-methoxy-2,2-dimethyloxan-4-yl] carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36N2O11/c1-14(2)7-8-16-13-17(9-11-19(16)34)27(37)33-21-22(35)18-10-12-20(15(3)24(18)42-28(21)38)41-29-23(36)25(43-30(32)39)26(40-6)31(4,5)44-29/h7,9-13,23,25-26,29,34-36H,8H2,1-6H3,(H2,32,39)(H,33,37)/t23-,25+,26-,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQPYGGHQPGBLI-KGSXXDOSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C(=C2O)NC(=O)C3=CC(=C(C=C3)O)CC=C(C)C)OC4C(C(C(C(O4)(C)C)OC)OC(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC2=C1OC(=O)C(=C2O)NC(=O)C3=CC(=C(C=C3)O)CC=C(C)C)O[C@H]4[C@@H]([C@@H]([C@H](C(O4)(C)C)OC)OC(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36N2O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1476-53-5 (mono-hydrochloride salt), 4309-70-0 (calcium salt) | |
| Record name | Novobiocin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303811 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3041083 | |
| Record name | Novobiocin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
612.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Novobiocin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015185 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble, Sol in aq soln above pH 7.5. Practically insol in more acidic solns. Sol in acetone, ethyl acetate, amyl acetate, lower alcohols, pyridine., 9.66e-03 g/L | |
| Record name | Novobiocin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01051 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | NOVOBIOCIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7443 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Novobiocin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015185 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
1.3448 g/cu cm | |
| Record name | NOVOBIOCIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7443 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Pale yellow orthorhombic crystals from ethanol | |
CAS No. |
303-81-1 | |
| Record name | Novobiocin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=303-81-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Novobiocin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303811 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Novobiocin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01051 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Novobiocin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Novobiocin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.589 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NOVOBIOCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17EC19951N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | NOVOBIOCIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7443 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Novobiocin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015185 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
152-156 °C (decomposes) | |
| Record name | NOVOBIOCIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7443 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
A Technical Guide to Novobiocin as a Heat Shock Protein 90 (Hsp90) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Heat Shock Protein 90 (Hsp90) is a molecular chaperone critical for the stability and function of numerous client proteins, many of which are integral to cancer cell proliferation, survival, and signaling. This makes Hsp90 a prime target for cancer therapy. While most inhibitors target the N-terminal ATP-binding domain, the aminocoumarin antibiotic Novobiocin is a notable exception. It interacts with a distinct, secondary ATP-binding site in the C-terminal domain of Hsp90. Although its intrinsic potency is low, this compound serves as a crucial chemical probe and a scaffold for developing novel C-terminal inhibitors that may offer a different therapeutic profile, potentially avoiding some resistance mechanisms associated with N-terminal inhibitors. This guide provides an in-depth overview of this compound's mechanism of action, its effects on cellular signaling, and detailed protocols for its evaluation.
Mechanism of Action: C-Terminal Inhibition
Hsp90 exists as a homodimer and functions through a dynamic cycle of ATP binding and hydrolysis, which drives conformational changes necessary for client protein maturation.[1][2] This cycle involves transient dimerization of the N-terminal domains, forming a "closed" state stabilized by ATP.[2]
Unlike the majority of Hsp90 inhibitors like geldanamycin that bind to the N-terminal ATP pocket, this compound interacts with a previously unrecognized nucleotide-binding site within the C-terminal domain.[3][4]
Key aspects of this compound's mechanism include:
-
C-Terminal Binding: Truncation and mutation studies have confirmed that this compound binds to a region in the carboxyl terminus of Hsp90.[4][5] This binding site is distinct from the N-terminal pocket and also binds ATP, with which this compound competes.[3]
-
Disruption of the Chaperone Cycle: By binding to the C-terminus, this compound induces a unique conformation in Hsp90.[6][7] This allosterically impacts the chaperone's function, interfering with the association of essential co-chaperones like Hsc70 and p23 and disrupting the chaperone's ability to stabilize client proteins.[3][4]
-
Client Protein Degradation: The ultimate consequence of Hsp90 inhibition by this compound is the destabilization of its client proteins.[8] Unable to maintain their proper conformation, these proteins are targeted for ubiquitination and subsequent degradation by the proteasome.[4] This leads to the simultaneous downregulation of multiple oncogenic pathways.
Caption: Mechanism of Hsp90 inhibition by this compound.
Quantitative Data
This compound itself is a relatively weak inhibitor of Hsp90. However, it has served as a foundational scaffold for the development of more potent C-terminal inhibitors.
Table 1: Inhibitory Potency of this compound and Analogs
| Compound | Cell Line | IC50 Value | Reference |
|---|---|---|---|
| This compound | SKBr3 Breast Cancer | ~700 µM | [4][9][10][11][12] |
| This compound | Prostate Cancer | ~400 µM | [13] |
| DHN1 (Analog) | Not Specified | More potent than this compound | [10][12] |
| DHN2 (Analog) | Not Specified | More potent than DHN1 | [10][12] |
| F-4 (Analog) | Prostate Cancer | Superior efficacy to 17-AAG | [13] |
| KU135 (Analog) | Jurkat T-lymphocytes | More potent than 17-AAG |[14] |
Impact on Downstream Signaling Pathways
By inducing the degradation of Hsp90 client proteins, this compound affects numerous signaling pathways critical for cancer cell growth and survival. Key client proteins include receptor tyrosine kinases, serine/threonine kinases, and transcription factors.
-
Key Client Proteins Degraded: Treatment with this compound leads to the concentration-dependent degradation of oncoproteins such as HER2 (ErbB2), Raf-1, mutant p53, and Akt.[3][8][15]
-
PI3K/Akt Pathway: Akt, a central node in the PI3K signaling pathway that promotes cell survival, is a well-established Hsp90 client. Its degradation following Hsp90 inhibition is a key mechanism for inducing apoptosis.[16][17]
-
MAPK/ERK Pathway: The Raf-1 kinase is a critical component of the MAPK/ERK signaling cascade, which regulates cell proliferation and differentiation. This compound-induced degradation of Raf-1 disrupts this pathway.[3][18]
Caption: this compound's effect on downstream signaling.
Experimental Protocols
Evaluating the activity of this compound and its analogs involves a series of in vitro and cell-based assays.
Hsp90 ATPase Activity Assay (Coupled Assay)
This assay measures the rate of ATP hydrolysis by Hsp90, which is modulated by inhibitors.
-
Principle: The hydrolysis of ATP to ADP by Hsp90 is coupled to the pyruvate kinase (PK) and lactate dehydrogenase (LDH) system. The oxidation of NADH to NAD+ by LDH is monitored by the decrease in absorbance at 340 nm.
-
Materials:
-
Recombinant human Hsp90β
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 20 mM KCl, 6 mM MgCl2
-
ATP solution
-
PK/LDH enzyme mix
-
NADH solution
-
Phosphoenolpyruvate (PEP) solution
-
This compound or test compound
-
-
Procedure:
-
Prepare a reaction mixture in a 96-well UV-transparent plate containing assay buffer, PEP, NADH, KCl, MgCl2, and PK/LDH.
-
Add recombinant Hsp90 to the desired final concentration.
-
Add this compound or test compound at various concentrations (include a vehicle control, e.g., DMSO).
-
Incubate the plate at 37°C for 10 minutes to allow for compound binding.
-
Initiate the reaction by adding ATP.
-
Immediately measure the decrease in absorbance at 340 nm over time using a plate reader.
-
Calculate the rate of NADH oxidation, which is proportional to the rate of ATP hydrolysis.
-
Client Protein Degradation Assay (Western Blot)
This assay confirms that Hsp90 inhibition leads to the degradation of its client proteins in a cellular context.
-
Principle: Cancer cells are treated with the inhibitor, and cell lysates are analyzed by SDS-PAGE and immunoblotting to detect levels of known Hsp90 client proteins.
-
Materials:
-
Cancer cell line (e.g., SKBr3, HCT116, A549)
-
Cell culture medium and supplements
-
This compound or test compound
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.[19]
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, transfer buffer
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-HER2, anti-Akt, anti-Raf-1, anti-Hsp70).[20][21]
-
Loading control antibody (e.g., anti-β-actin, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
-
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of this compound (or vehicle control) for a specified time (e.g., 12, 24, or 48 hours).[11]
-
Lysis: Wash cells with ice-cold PBS, then lyse them with ice-cold lysis buffer.[19]
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts, mix with Laemmli sample buffer, boil, and load equal amounts onto an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane with TBST, then incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[22]
-
Detection: Wash the membrane again and apply a chemiluminescence substrate. Visualize the protein bands using an imaging system.[22] Analyze the band intensities relative to the loading control.
-
Cell Viability Assay (MTT/MTS Assay)
This assay measures the cytotoxic or cytostatic effect of the inhibitor on cancer cell lines.
-
Principle: Metabolically active cells reduce a tetrazolium salt (e.g., MTT or MTS) to a colored formazan product. The amount of formazan is proportional to the number of viable cells and can be quantified by measuring absorbance.[23][24]
-
Materials:
-
Cancer cell line
-
96-well cell culture plates
-
This compound or test compound
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or acidified SDS solution).[23]
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and incubate overnight.
-
Treat cells with a serial dilution of this compound or test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add the MTT (e.g., to a final concentration of 0.45 mg/ml) or MTS reagent to each well and incubate for 1-4 hours at 37°C.[23][25]
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS) using a microplate reader.[23]
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Caption: Workflow for evaluating Hsp90 C-terminal inhibitors.
Conclusion and Future Directions
This compound is a foundational tool for studying the C-terminal domain of Hsp90. While its low potency limits its direct clinical use, it has been instrumental in validating the C-terminus as a druggable target.[9][10] Research has shown that synthetic analogs of this compound can achieve significantly higher potency, demonstrating the potential of this class of inhibitors.[10][12][14] C-terminal inhibitors may offer advantages over N-terminal inhibitors, such as avoiding the induction of a pro-survival heat shock response.[11][26] Future work will continue to focus on structure-activity relationship (SAR) studies to design novel coumarin-based and other scaffolds that exhibit high affinity and specificity for the Hsp90 C-terminal pocket, with the goal of developing a new generation of Hsp90-targeted cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms of Hsp90 regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The heat shock protein 90 antagonist this compound interacts with a previously unrecognized ATP-binding domain in the carboxyl terminus of the chaperone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound and Additional Inhibitors of the Hsp90 C-Terminal Nucleotide-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound induces a distinct conformation of Hsp90 and alters Hsp90-cochaperone-client interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New developments in Hsp90 inhibitors as anti-cancer therapeutics: mechanisms, clinical perspective and more potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound and additional inhibitors of the Hsp90 C-terminal nucleotide-binding pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound: redesigning a DNA gyrase inhibitor for selective inhibition of hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Analogs That Inhibit the MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Characterization of a novel this compound analogue as a putative C-terminal inhibitor of heat shock protein 90 in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. KU135, a Novel this compound-Derived C-Terminal Inhibitor of the 90-kDa Heat Shock Protein, Exerts Potent Antiproliferative Effects in Human Leukemic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Reactivation of ERK and Akt confers resistance of mutant BRAF colon cancer cells to the HSP90 inhibitor AUY922 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Different Patterns of Akt and ERK Feedback Activation in Response to Rapamycin, Active-Site mTOR Inhibitors and Metformin in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. origene.com [origene.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. addgene.org [addgene.org]
- 23. broadpharm.com [broadpharm.com]
- 24. researchgate.net [researchgate.net]
- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Novobiocin's effect on bacterial DNA replication
An In-depth Technical Guide on Novobiocin's Effect on Bacterial DNA Replication
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, an aminocoumarin antibiotic derived from Streptomyces niveus, serves as a potent inhibitor of bacterial DNA replication.[1][2] Its primary mechanism of action involves the specific targeting of the GyrB subunit of DNA gyrase, a type II topoisomerase essential for managing DNA topology during replication.[3][4] By competitively inhibiting the ATPase activity of GyrB, this compound prevents the negative supercoiling of DNA, a critical process for relieving torsional stress at the replication fork.[3][5] This leads to the cessation of DNA synthesis and ultimately, bacterial cell death.[1][6] While DNA gyrase is its primary target, this compound also exhibits inhibitory activity against topoisomerase IV, another type II topoisomerase involved in chromosome segregation.[7][8] This dual-targeting capability, albeit weaker for topoisomerase IV, contributes to its overall antibacterial effect. This guide provides a detailed examination of this compound's mechanism, quantitative data on its inhibitory effects, and the experimental protocols used to characterize its activity.
Introduction
The rise of antibiotic-resistant bacterial strains necessitates the exploration of novel and re-evaluation of existing antimicrobial agents. This compound, though its clinical use has been limited, remains a critical tool for studying bacterial DNA replication and a scaffold for developing new gyrase inhibitors.[9][10] Unlike fluoroquinolones which target the GyrA subunit responsible for DNA cleavage and ligation, this compound targets the energy-transducing GyrB subunit.[3] This distinct mechanism makes it a valuable subject of study. This document will detail the molecular interactions and cellular consequences of this compound's activity, providing a comprehensive resource for professionals in the field.
Mechanism of Action
Bacterial DNA replication is a complex process requiring the coordinated action of numerous enzymes. Type II topoisomerases, namely DNA gyrase and topoisomerase IV, are indispensable for managing the topological challenges that arise as the double helix is unwound.
-
DNA Gyrase : This enzyme introduces negative supercoils into the bacterial chromosome, an ATP-dependent process that relaxes the positive supercoils generated ahead of the replication fork.[7] It is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits (GyrA₂GyrB₂).[11]
-
Topoisomerase IV : The primary role of this enzyme is the decatenation (unlinking) of daughter chromosomes following replication, ensuring proper segregation into daughter cells. It is also a heterotetramer, composed of ParC and ParE subunits (ParC₂ParE₂), homologous to GyrA and GyrB, respectively.[7][12]
This compound's primary mode of action is the competitive inhibition of the ATPase reaction catalyzed by the GyrB subunit of DNA gyrase.[3][4] This binding event prevents the hydrolysis of ATP, thereby halting the energy-dependent supercoiling activity.[1] The inability of gyrase to introduce negative supercoils leads to the accumulation of positive supercoils, stalling the replication fork and inhibiting DNA synthesis.[6][7]
At higher concentrations, this compound also inhibits the ATPase activity of the ParE subunit of topoisomerase IV, making it a secondary target.[7][8][12] Inhibition of topoisomerase IV disrupts the segregation of newly replicated chromosomes.
The logical cascade from enzyme inhibition to cellular death is a direct consequence of the failure to manage DNA topology. The stalling of the replication fork is a major stress signal, leading to the inhibition of cell division and eventual cell death.[1][6]
Quantitative Analysis of Inhibition
The potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. Studies have shown that this compound is a significantly more potent inhibitor of DNA gyrase than topoisomerase IV.
Table 1: this compound IC₅₀ Values Against Bacterial Topoisomerases
| Target Enzyme | Organism | IC₅₀ (μM) | Reference |
| DNA Gyrase | Escherichia coli | 0.5 | [13] |
| DNA Gyrase | Escherichia coli | 0.026 | [14] |
| DNA Gyrase | Staphylococcus aureus | ~0.006 - 0.01 | [11] |
| Topoisomerase IV | Escherichia coli | ~40 | [7] |
| Topoisomerase IV | Staphylococcus aureus | >100 | [11] |
Note: IC₅₀ values can vary between studies due to differences in assay conditions, such as buffer composition (e.g., presence of potassium glutamate) and enzyme/substrate concentrations.[11]
The direct inhibition of DNA gyrase translates to a rapid reduction in the rate of DNA synthesis within the bacterial cell.
Table 2: Effect of this compound on Bacterial DNA Synthesis
| Organism | This compound Conc. | Effect on DNA Synthesis | Reference |
| Escherichia coli | - | The earliest and greatest effect was inhibition of DNA synthesis. | [6] |
| E. coli (gyrA ts mutant) | 40 µg/mL | Rapidly halts DNA synthesis. | [15] |
| HSV-1 Infected BHK Cells | 5 x 10⁻⁴ M | Viral DNA synthesis almost completely inhibited (~1% of control). | [16] |
| Uninfected BHK Cells | 5 x 10⁻⁴ M | DNA synthesis inhibited to ~20% of control. | [16] |
Experimental Methodologies
The characterization of gyrase and topoisomerase inhibitors relies on well-established in vitro assays. The following are detailed protocols for the most common methods.
DNA Gyrase Supercoiling Assay
This assay measures the ATP-dependent conversion of a relaxed circular plasmid DNA into its negatively supercoiled form by DNA gyrase. The different topological forms of the plasmid (relaxed, supercoiled, and intermediate topoisomers) are then separated by agarose gel electrophoresis.
Objective: To determine the concentration of this compound required to inhibit 50% of the DNA gyrase supercoiling activity (IC₅₀).
Materials and Reagents:
-
DNA Gyrase (e.g., from E. coli or S. aureus)
-
Relaxed pBR322 plasmid DNA (substrate)
-
5X Gyrase Reaction Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin.[11]
-
This compound stock solution (in DMSO or water)
-
Stop Buffer/Loading Dye: 40% Sucrose, 100 mM Tris-HCl (pH 7.5), 10 mM EDTA, 0.05% Bromophenol Blue.[11]
-
Agarose
-
1X TAE or TBE buffer
-
DNA stain (e.g., Ethidium Bromide, SYBR Safe)
-
Nuclease-free water
Procedure:
-
Prepare serial dilutions of this compound in nuclease-free water or the reaction buffer.
-
On ice, prepare the reaction mixtures in microcentrifuge tubes. For a 30 µL total reaction volume:
-
6 µL of 5X Gyrase Reaction Buffer
-
x µL of relaxed pBR322 DNA (e.g., 0.5 µg)
-
3 µL of this compound dilution (or vehicle control)
-
x µL of nuclease-free water to bring the volume to 29 µL.
-
Include a "no enzyme" control (relaxed DNA only) and a "no inhibitor" control (enzyme + vehicle).
-
-
Initiate the reaction by adding 1 µL of DNA gyrase (e.g., 1 Unit). Mix gently by flicking the tube.
-
Incubate the reactions at 37°C for 45-60 minutes.[11]
-
Stop the reaction by adding 30 µL of Stop Buffer/Loading Dye.
-
Load the samples onto a 1% agarose gel in 1X TAE or TBE buffer.
-
Perform electrophoresis at a constant voltage (e.g., 80 V) for 4 hours, or until there is good separation between the supercoiled and relaxed forms.[11]
-
Stain the gel with a suitable DNA stain and visualize using a gel documentation system.
-
Analysis: The "no inhibitor" lane should show a fast-migrating band corresponding to the fully supercoiled plasmid. The "no enzyme" lane will show the slower-migrating relaxed plasmid. Increasing concentrations of this compound will result in a decrease in the supercoiled band and an increase in the relaxed band. The IC₅₀ is the concentration at which the intensity of the supercoiled band is reduced by approximately 50% compared to the control.
Topoisomerase IV Decatenation Assay
This assay assesses the ability of topoisomerase IV to resolve catenated networks of circular DNA (kinetoplast DNA or kDNA) into individual minicircles. This process is also ATP-dependent.
Objective: To determine the IC₅₀ of this compound for topoisomerase IV decatenation activity.
Materials and Reagents:
-
Topoisomerase IV (e.g., from E. coli or S. aureus)
-
Kinetoplast DNA (kDNA) (substrate)
-
5X Topo IV Reaction Buffer: 200 mM HEPES-KOH (pH 7.6), 500 mM potassium glutamate, 50 mM MgCl₂, 50 mM DTT, 5 mM ATP, 250 µg/mL albumin.[11]
-
This compound stock solution
-
Stop Buffer/Loading Dye (as above)
-
Agarose, 1X TAE or TBE buffer, DNA stain
Procedure:
-
Follow steps 1 and 2 as in the gyrase assay, but use the Topo IV reaction buffer and kDNA as the substrate (e.g., 200 ng).
-
Initiate the reaction by adding 1 µL of Topoisomerase IV (1 Unit).
-
Incubate at 37°C for 30-45 minutes.[11]
-
Stop the reaction with Stop Buffer/Loading Dye.
-
Load samples onto a 1% agarose gel. The large kDNA network remains in the well or migrates very slowly, while the released minicircles migrate into the gel.
-
Perform electrophoresis and visualize as described previously.
-
Analysis: The "no inhibitor" lane will show bands corresponding to the released minicircles. The "no enzyme" lane will show the kDNA network stuck in the well. The IC₅₀ is the this compound concentration that reduces the amount of released minicircles by 50%.
Conclusion
This compound is a powerful and specific inhibitor of bacterial DNA gyrase, acting through a well-characterized mechanism of competitive ATPase inhibition. Its effect on the GyrB subunit disrupts the crucial topological maintenance of DNA during replication, leading to a swift halt in DNA synthesis and bacterial death. While its clinical applications have been superseded due to factors such as toxicity and the advent of other antibiotics, its value as a research tool is undisputed.[2][9] The detailed understanding of its interaction with DNA gyrase provides a foundation for the structure-based design of new aminocoumarin derivatives and other novel gyrase inhibitors, which are essential in the ongoing fight against antimicrobial resistance. The quantitative data and experimental protocols provided in this guide serve as a comprehensive resource for researchers aiming to further investigate this important class of antibiotics.
References
- 1. vumicro.com [vumicro.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Potent inhibition of bacterial DNA gyrase by digallic acid and other gallate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mode of action of this compound in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Alteration of Escherichia coli topoisomerase IV to this compound resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. news-medical.net [news-medical.net]
- 11. academic.oup.com [academic.oup.com]
- 12. In Vitro Characterization of the Antibacterial Spectrum of Novel Bacterial Type II Topoisomerase Inhibitors of the Aminobenzimidazole Class - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial and DNA Gyrase-Inhibitory Activities of Novel Clorobiocin Derivatives Produced by Mutasynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Effect of this compound and other DNA gyrase inhibitors on virus replication and DNA synthesis in herpes simplex virus type 1-infected BHK cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Interaction: A Technical Guide to Novobiocin's Binding with the GyrB Subunit
For Researchers, Scientists, and Drug Development Professionals
Introduction
Novobiocin, an aminocoumarin antibiotic, has long been a subject of interest in antibacterial drug discovery due to its unique mechanism of action targeting the GyrB subunit of DNA gyrase. This essential enzyme, responsible for introducing negative supercoils into bacterial DNA, is a validated target for antimicrobial agents. Understanding the precise molecular interactions between this compound and GyrB is paramount for the rational design of novel gyrase inhibitors with improved potency and reduced off-target effects. This in-depth technical guide provides a comprehensive overview of the binding of this compound to the GyrB subunit, detailing the mechanism of action, key interacting residues, quantitative binding data, and the experimental protocols used to elucidate this critical interaction.
Mechanism of Action: Competitive Inhibition of ATPase Activity
This compound functions as a competitive inhibitor of the ATPase activity of the GyrB subunit of DNA gyrase.[1][2][3] The GyrB subunit contains the ATP-binding site, which is essential for the energy-dependent process of DNA supercoiling.[3][4][5] By binding to this site, this compound directly competes with ATP, thereby preventing the hydrolysis of ATP and halting the enzymatic cycle of DNA gyrase.[1][2][3] This inhibition of energy transduction ultimately leads to the cessation of DNA replication and transcription, resulting in bacterial cell death.[6] The binding of this compound occurs at the N-terminal domain of the GyrB subunit.[4][7]
The this compound Binding Pocket and Key Interacting Residues
X-ray crystallography studies of the this compound-GyrB complex have provided detailed insights into the binding pocket and the specific amino acid residues that mediate the interaction. The coumarin ring of this compound forms crucial hydrogen bonds with conserved residues within the ATP-binding site. While the specific residues can vary slightly between bacterial species, a number of key interactions are consistently observed.
In Escherichia coli GyrB, residues such as Asp73, Arg76, Gly77, Ile78, Arg136, and Thr165 have been identified as important for this compound binding.[7][8] Notably, Arg136 forms a critical hydrogen bond with the coumarin ring of this compound.[3][7] Mutations at this position, particularly to histidine or leucine, have been shown to confer significant resistance to this compound.[7][9]
In Staphylococcus aureus, equivalent residues like Gly85 and Arg144 are suggested to be involved in hydrogen bonding with the coumarin ring of both this compound and the related compound coumermycin A1.[10] Mutations such as Asp89 to Gly and Ser128 to Leu in S. aureus GyrB have been associated with this compound resistance, highlighting their role in the interaction.[10][11]
Studies on Mycobacterium tuberculosis GyrB have identified a set of key residues contributing to the binding of this compound, including Asn52, Asp79, Arg82, Lys108, Tyr114, and Arg141.[12][13] Molecular dynamics simulations have further revealed that both electrostatic and van der Waals interactions are crucial for the stable binding of this compound within the GyrB active site.[12][13]
The following diagram illustrates the key interactions and the overall binding mechanism.
Quantitative Analysis of this compound-GyrB Binding
The affinity of this compound for the GyrB subunit has been quantified using various biochemical and biophysical techniques. The half-maximal inhibitory concentration (IC50) for ATPase activity and the dissociation constant (Kd) are key parameters used to assess the potency of this interaction.
| Parameter | Organism | GyrB Variant | Value | Method | Reference |
| IC50 | E. coli | Wild-type | ~11 µM | DNA relaxation assay | [14] |
| IC50 | M. tuberculosis | Wild-type | 0.21 µM | ATPase assay | [15] |
| IC50 | M. tuberculosis | Wild-type | >100 µg/mL (MIC) | Whole-cell assay | [16] |
| Kd | E. coli | Wild-type (24 kDa fragment) | 32 nM | Isothermal Titration Calorimetry | [9] |
| Kd | E. coli | R136H mutant (24 kDa fragment) | 1200 nM | Isothermal Titration Calorimetry | [9] |
| ΔGexp | M. tuberculosis | Wild-type | -10.82 kcal/mol | Converted from Ki | [17] |
Experimental Protocols
A variety of experimental techniques are employed to study the binding of this compound to GyrB. Detailed methodologies for key experiments are provided below.
X-ray Crystallography of the this compound-GyrB Complex
This technique provides atomic-level detail of the binding interaction.
1. Protein Expression and Purification:
-
The gene encoding the N-terminal domain of GyrB (e.g., the 24 kDa or 43 kDa fragment) is cloned into an expression vector.
-
The protein is overexpressed in a suitable host, typically E. coli.
-
The protein is purified to homogeneity using a series of chromatography steps (e.g., affinity, ion exchange, and size-exclusion chromatography).
2. Crystallization:
-
Co-crystallization: The purified GyrB fragment is incubated with an excess of this compound prior to setting up crystallization trials. The protein-ligand complex is then screened against a variety of crystallization conditions (precipitants, buffers, salts, and additives).[18]
-
Soaking: Crystals of the apo-GyrB fragment are grown first. These crystals are then transferred to a solution containing this compound, allowing the antibiotic to diffuse into the crystal lattice and bind to the protein.[18] For low-affinity binders, a higher ligand concentration is required, typically at least 10 times the Kd.[5]
3. Data Collection and Structure Determination:
-
The crystals are cryo-protected and flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.[19]
-
The diffraction data are processed, and the structure is solved using molecular replacement, using a known structure of a homologous protein as a search model.
-
The electron density map is calculated, and a model of the protein-ligand complex is built and refined.[19]
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for directly measuring the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).[20]
1. Sample Preparation:
-
Purified GyrB protein and this compound are prepared in the same, precisely matched buffer to minimize heats of dilution.[3]
-
The concentrations of both the protein and the ligand are accurately determined. Typically, the protein concentration in the sample cell is in the range of 10-100 µM, and the ligand concentration in the syringe is 10-20 times higher.[1][20]
2. ITC Experiment:
-
The sample cell is filled with the GyrB protein solution, and the injection syringe is filled with the this compound solution.[7]
-
A series of small, precise injections of this compound are made into the sample cell while the temperature is held constant.
-
The heat released or absorbed upon each injection is measured by the instrument.[12]
3. Data Analysis:
-
The raw data, a series of heat-change peaks, are integrated to determine the heat change per injection.
-
These values are plotted against the molar ratio of ligand to protein.
-
The resulting binding isotherm is fitted to a suitable binding model to determine the Kd, ΔH, and n.[20]
DNA Gyrase ATPase Inhibition Assay
This assay measures the effect of this compound on the ATP hydrolysis activity of DNA gyrase. A common method is a linked-enzyme assay.
1. Reaction Setup:
-
A reaction mixture is prepared containing DNA gyrase, a DNA substrate (e.g., relaxed pBR322 plasmid DNA), and a buffer optimized for gyrase activity.
-
The linked-enzyme system components are added: pyruvate kinase (PK), lactate dehydrogenase (LDH), phosphoenolpyruvate (PEP), and NADH.[2]
-
Varying concentrations of this compound (or a solvent control) are added to the reaction wells.
2. Assay Procedure:
-
The reaction is initiated by the addition of ATP.[2]
-
The hydrolysis of ATP by gyrase produces ADP.
-
PK uses PEP to convert ADP back to ATP, producing pyruvate.
-
LDH reduces pyruvate to lactate, oxidizing NADH to NAD+.
-
The decrease in NADH concentration is monitored by measuring the absorbance at 340 nm over time using a spectrophotometer.[2]
3. Data Analysis:
-
The rate of ATP hydrolysis is calculated from the rate of decrease in A340.
-
The percentage of inhibition is calculated for each this compound concentration relative to the no-inhibitor control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
DNA Supercoiling Inhibition Assay
This assay directly visualizes the effect of this compound on the supercoiling activity of DNA gyrase.
1. Reaction Setup:
-
A reaction mixture is prepared containing relaxed circular DNA (e.g., pBR322), DNA gyrase, ATP, and an appropriate assay buffer.[21]
-
Different concentrations of this compound are added to separate reaction tubes.
2. Incubation and Termination:
-
The reactions are incubated at 37°C for a defined period (e.g., 30-60 minutes) to allow for supercoiling to occur.
-
The reaction is stopped by the addition of a stop buffer containing a protein denaturant (e.g., SDS) and a loading dye.
3. Agarose Gel Electrophoresis:
-
The reaction products are resolved on an agarose gel. Supercoiled DNA migrates faster through the gel than relaxed DNA.
-
The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light.
4. Data Analysis:
-
The intensity of the bands corresponding to supercoiled and relaxed DNA is quantified using densitometry.
-
The percentage of supercoiling is calculated for each this compound concentration.
-
The IC50 value is determined as the concentration of this compound that inhibits supercoiling by 50%.
Conclusion
The interaction between this compound and the GyrB subunit of DNA gyrase is a well-characterized example of competitive enzyme inhibition. The wealth of structural and quantitative data available provides a solid foundation for understanding the molecular basis of its antibacterial activity. The detailed experimental protocols outlined in this guide serve as a valuable resource for researchers aiming to investigate this interaction further or to use this knowledge in the pursuit of novel antibacterial agents targeting DNA gyrase. A thorough understanding of these principles and methodologies is essential for advancing the field of antibiotic drug discovery and development.
References
- 1. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 2. inspiralis.com [inspiralis.com]
- 3. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 6. journals.asm.org [journals.asm.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Alteration of Escherichia coli Topoisomerase IV to this compound Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rcsb.org [rcsb.org]
- 10. cbioc.com [cbioc.com]
- 11. Accumulation of Mutations in both gyrB and parE Genes Is Associated with High-Level Resistance to this compound in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isothermal titration calorimetry [cureffi.org]
- 13. Mutations in DNA gyrase result in this compound resistance in halophilic archaebacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Structural and mechanistic analysis of ATPase inhibitors targeting mycobacterial DNA gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Guidelines for the successful generation of protein–ligand complex crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protein X-ray Crystallography: Principles of the Technique [proteinstructures.com]
- 20. ITC: Isothermal Titration Calorimetry – MOSBRI.eu [mosbri.eu]
- 21. inspiralis.com [inspiralis.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Novobiocin's Role as a C-terminal Hsp90 Inhibitor
This technical guide provides a comprehensive overview of the antibiotic this compound as a C-terminal inhibitor of Heat Shock Protein 90 (Hsp90). It details the mechanism of action, impact on cellular signaling, and key experimental methodologies for its study, serving as a vital resource for professionals in oncology and drug discovery.
Introduction: Hsp90 and the Advent of C-Terminal Inhibition
Heat Shock Protein 90 (Hsp90) is a highly abundant and essential molecular chaperone that facilitates the conformational maturation, stability, and activity of a wide array of "client" proteins.[1][2][3][4] Many of these clients are critical nodes in signal transduction pathways that drive cellular proliferation, survival, and adaptation, including protein kinases, transcription factors, and steroid hormone receptors.[1][3][4] In cancer cells, Hsp90 is often overexpressed and plays a crucial role in maintaining the function of oncoproteins, making it a prime target for cancer therapy.[5][6]
While traditional Hsp90 inhibitors like geldanamycin target the well-defined N-terminal ATP-binding pocket, these often induce a pro-survival heat shock response (HSR), complicating their clinical application.[4][7][8] The discovery that the antibiotic this compound interacts with a previously unrecognized ATP-binding domain in the C-terminus of Hsp90 opened a new avenue for therapeutic intervention.[3][9][10] C-terminal inhibitors present a distinct mechanism that can circumvent the HSR, offering a potentially significant therapeutic advantage.[7][8]
Mechanism of Action: A Unique Mode of Hsp90 Disruption
This compound exerts its effects by binding to a secondary nucleotide-binding pocket located in the C-terminal domain of Hsp90.[1][2][3][9][10] This interaction is distinct from N-terminal inhibitors and sets in motion a unique cascade of events that disrupts the chaperone's function.
Binding Site and Competition with ATP: Deletion and mutation analyses have identified the this compound binding site within the C-terminal region of Hsp90, specifically within a fragment containing amino acids 538–728.[1] Photoaffinity labeling studies have further pinpointed the interaction to the peptide sequence 559-KKQEEK-564.[11] Crucially, this C-terminal site also binds ATP, and this compound directly competes with ATP for binding.[3][9]
Conformational Changes and Chaperone Cycle Arrest: The binding of this compound to the C-terminus induces a distinct conformational change in the Hsp90 dimer.[12][13] This altered conformation interferes with the chaperone's dynamic cycle of ATP binding and hydrolysis, which is essential for client protein maturation. The C-terminal domain is critical for dimerization and for modulating the ATPase activity of the N-terminal domain.[6] By occupying the C-terminal site, this compound disrupts the inter-domain communication necessary for the chaperone cycle to proceed, effectively arresting it.[11][12]
Disruption of Co-chaperone and Client Interactions: The proper functioning of the Hsp90 machinery relies on a host of co-chaperones. This compound has been shown to interfere with the association of critical co-chaperones such as Hsc70 and p23 with Hsp90.[1][3][11] This disruption, coupled with the conformational arrest, prevents the stable association and maturation of client proteins. Consequently, immature or misfolded clients are unable to achieve their active state and are targeted for degradation by the ubiquitin-proteasome pathway.[1][5][6]
Quantitative Analysis: Potency and Client Protein Degradation
This compound itself is a relatively weak Hsp90 inhibitor. However, it has served as a crucial scaffold for the development of significantly more potent analogues.
Table 1: Comparative Potency of this compound and Analogues
| Compound | Target | Assay Type | IC50 / Kd | Cell Line / Condition | Reference(s) |
| This compound | Hsp90 | Anti-proliferative | ~700 µM | SKBr3 Breast Cancer | [1][2][7][14][15] |
| Coumermycin A1 | Hsp90 | Client Degradation | ~100 µM | SKBr3 Breast Cancer | [9] |
| Chlorobiocin | Hsp90 | Client Degradation | ~500 µM | SKBr3 Breast Cancer | [9] |
| Analogue A4 | Hsp90 | Client Degradation | ~1 µM | Breast & Prostate Cancer | [16] |
| Analogue DHN2 | Hsp90 | Client Degradation | More potent than this compound | - | [17] |
| Analogue F-4 | Hsp90 | Anti-proliferative | 14-24 fold more potent than NB | LNCaP & PC-3 Prostate | [6] |
| Analogue F-4 | Hsp90 | Binding Affinity | Kd = 100 µM | Surface Plasmon Resonance | [6] |
| Analogue KU135 | Hsp90 | Anti-proliferative | More potent than 17-AAG | Jurkat T-lymphocytes | [5] |
Table 2: Key Hsp90 Client Proteins Degraded by this compound
| Client Protein | Signaling Pathway | Role in Cancer | Reference(s) |
| ErbB2 (HER2) | Receptor Tyrosine Kinase | Proliferation, survival | [1][9][18] |
| Raf-1 | MAPK/ERK | Proliferation, differentiation | [1][3][9] |
| AKT (PKB) | PI3K/AKT | Survival, anti-apoptosis | [6][16][19] |
| Mutant p53 | Transcription Factor | Gain-of-function oncogene | [1][9] |
| p60-v-src | Tyrosine Kinase | Proliferation, metastasis | [3][9] |
| Androgen Receptor (AR) | Steroid Hormone Receptor | Prostate cancer progression | [6][16] |
| IKK-α | NF-κB | Inflammation, survival | [19] |
| HIF-1α | Transcription Factor | Angiogenesis, metabolism | [16] |
Impact on Cellular Signaling Pathways
By triggering the degradation of multiple key client proteins, this compound simultaneously disrupts several oncogenic signaling pathways. This multi-targeted approach is a significant advantage of Hsp90 inhibition. For instance, the degradation of Raf-1 cripples the MAPK/ERK pathway, while the loss of AKT inhibits the PI3K/AKT survival pathway.[6][15] In prostate cancer, the degradation of the Androgen Receptor is particularly therapeutic.[6] Furthermore, by depleting IKK-α , this compound can downregulate NF-κB signaling, which is critical for inflammation and cell survival.[19]
Key Experimental Protocols
The characterization of this compound and its analogues as Hsp90 inhibitors relies on a suite of biochemical and cell-based assays.
Protocol 1: Western Blot for Hsp90 Client Protein Degradation
This assay determines if the inhibitor causes the degradation of known Hsp90 client proteins in cultured cells.
-
Cell Culture and Treatment: Plate cancer cells (e.g., SKBr3, LNCaP, PC-3) and allow them to adhere overnight. Treat cells with various concentrations of this compound or its analogue (e.g., 0-1000 µM for this compound, lower for potent analogues) for a specified time, typically 16-24 hours.[1] A vehicle control (e.g., DMSO) must be included.
-
Lysate Preparation: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against Hsp90 client proteins (e.g., HER2, Raf-1, AKT) and a loading control (e.g., actin, tubulin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify band intensity relative to the loading control. A dose-dependent decrease in the client protein level indicates Hsp90 inhibition.
Protocol 2: Hsp90 Binding Assay using this compound-Sepharose
This affinity chromatography assay directly demonstrates the physical interaction between Hsp90 and this compound.[9]
-
Preparation of this compound-Sepharose: Immobilize this compound to Sepharose beads according to established protocols.
-
Cell Lysate Preparation: Prepare a whole-cell lysate from a relevant cell line in a non-denaturing buffer.
-
Binding and Competition:
-
Direct Binding: Incubate the cell lysate with the this compound-Sepharose beads for 2-4 hours at 4°C.
-
Competition: In separate tubes, pre-incubate the lysate with excess soluble this compound, ATP, or a non-competing inhibitor (like geldanamycin) for 30 minutes before adding the this compound-Sepharose beads.[9]
-
-
Washing: Wash the beads extensively with buffer (containing up to 0.6 M NaCl to reduce non-specific binding) to remove unbound proteins.[9]
-
Elution and Analysis: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluate for the presence of Hsp90 via Western blotting.
-
Interpretation: Detection of Hsp90 in the eluate confirms binding. Inhibition of this binding by soluble this compound or ATP, but not by geldanamycin, confirms a specific interaction at the C-terminal site.[9]
Protocol 3: In Vitro Luciferase Refolding Assay
This cell-free assay measures the chaperone activity of Hsp90 and its inhibition.[18][20]
-
Assay Components: The assay requires chemically denatured firefly luciferase, rabbit reticulocyte lysate (as a source of Hsp90 and its co-chaperones), and an ATP-regenerating system.
-
Reaction Setup: Prepare reaction tubes containing reticulocyte lysate, the ATP-regenerating system, and varying concentrations of the Hsp90 inhibitor or a vehicle control.
-
Initiation of Refolding: Add the denatured luciferase to the reaction tubes to initiate refolding. Incubate at 30°C.
-
Measurement of Luciferase Activity: At various time points, take aliquots from the reaction and measure the restored luciferase activity using a luminometer after adding the luciferase substrate.
-
Analysis: Plot luciferase activity over time. A reduction in the rate and extent of luciferase reactivation in the presence of the inhibitor indicates a loss of Hsp90 chaperone function.
Conclusion and Future Directions
This compound was instrumental in unveiling a second, druggable nucleotide-binding site in the C-terminus of Hsp90. Although its potency is low, it established a critical proof-of-concept: C-terminal inhibition is a viable strategy to disrupt Hsp90 function, leading to the degradation of oncoproteins and potent anti-proliferative effects.[5][18][21] The key advantage of this class of inhibitors is their ability to avoid the induction of the pro-survival heat shock response, a major hurdle for N-terminal inhibitors.[7][8][22]
Structure-activity relationship (SAR) studies have successfully transformed this compound from a weak Hsp90 inhibitor into a scaffold for potent, selective anti-cancer agents with nanomolar efficacy.[2][7][8] Future research will continue to focus on optimizing these C-terminal inhibitors to improve their pharmacokinetic properties and clinical applicability, potentially offering a new and more effective way to target Hsp90 in cancer therapy.
References
- 1. This compound and Additional Inhibitors of the Hsp90 C-Terminal Nucleotide-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and additional inhibitors of the Hsp90 C-terminal nucleotide-binding pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The heat shock protein 90 antagonist this compound interacts with a previously unrecognized ATP-binding domain in the carboxyl terminus of the chaperone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KU135, a Novel this compound-Derived C-Terminal Inhibitor of the 90-kDa Heat Shock Protein, Exerts Potent Antiproliferative Effects in Human Leukemic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of a novel this compound analogue as a putative C-terminal inhibitor of heat shock protein 90 in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and biological evaluation of this compound core analogs as Hsp90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. scispace.com [scispace.com]
- 11. Elucidation of the Hsp90 C-terminal Inhibitor Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. This compound and Additional Inhibitors of the Hsp90 C-Terminal Nucleotide- binding Pocket - ProQuest [proquest.com]
- 15. This compound Analogs That Inhibit the MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hsp90 inhibitors identified from a library of this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Synthesis and biological evaluation of this compound analogues as potential heat shock protein 90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Targeted Inhibition of Heat Shock Protein 90 Suppresses Tumor Necrosis Factor–α and Ameliorates Murine Intestinal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Chemically Accessible Hsp90 Inhibitor That Does Not Induce a Heat Shock Response - PMC [pmc.ncbi.nlm.nih.gov]
Initial Investigations into the Antibacterial Spectrum of Novobiocin: A Technical Review
Foreword: This document provides an in-depth technical guide on the foundational studies of Novobiocin's antibacterial spectrum, with a focus on research conducted during the antibiotic's advent in the mid-1950s. It is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed look at the early quantitative data and experimental methodologies that first defined the activity of this aminocoumarin antibiotic.
Introduction
This compound, an aminocoumarin antibiotic derived from Streptomyces niveus (initially identified as S. spheroides), was first reported in the mid-1950s under various names, including streptonivicin and albamycin.[1] Early research quickly established its significant in vitro activity, particularly against Gram-positive bacteria. This guide synthesizes the data from these initial studies, presenting a clear overview of this compound's antibacterial profile as it was first understood.
Antibacterial Spectrum of this compound
Initial in vitro studies revealed that this compound possesses a potent, primarily Gram-positive spectrum of activity. The following tables summarize the minimum inhibitory concentrations (MICs) of this compound against a range of bacterial species as determined in these early investigations.
Table 1: In Vitro Susceptibility of Gram-Positive Bacteria to this compound
| Bacterial Species | Strain(s) | Minimum Inhibitory Concentration (µg/mL) |
| Staphylococcus aureus | ATCC 6538 | 0.5 - 1.0 |
| Staphylococcus albus | ATCC 151 | 4.2 |
| Streptococcus pyogenes | Upjohn 147 | 2.0 |
| Bacillus subtilis | Upjohn 28 | 4.0 |
Data compiled from early studies on this compound's antibacterial activity.
Table 2: In Vitro Susceptibility of Gram-Negative Bacteria to this compound
| Bacterial Species | Strain(s) | Minimum Inhibitory Concentration (µg/mL) |
| Escherichia coli | ATCC 26 | 64 |
| Klebsiella pneumoniae | ATCC 1003 | 832 |
| Proteus vulgaris | N/A | >250 |
Data compiled from early studies on this compound's antibacterial activity, highlighting the significantly higher concentrations required to inhibit Gram-negative organisms.
Experimental Protocols
The foundational studies of this compound's antibacterial spectrum primarily utilized two common methodologies for determining antibiotic susceptibility in the 1950s: the tube dilution method and the agar disk diffusion method.
Tube Dilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method was a cornerstone for quantifying the in vitro activity of new antibiotics.
-
Media Preparation: A suitable liquid growth medium, such as Brain Heart Infusion broth, was prepared and sterilized.
-
Antibiotic Dilution Series: A serial two-fold dilution of this compound was prepared in a series of test tubes containing the growth medium.
-
Inoculum Preparation: The bacterial strain to be tested was grown in a separate broth culture to a specified turbidity, often compared to a McFarland standard to ensure a consistent cell density. A standardized volume of this bacterial suspension was then added to each tube in the dilution series.
-
Incubation: The inoculated tubes were incubated under appropriate conditions, typically at 37°C for 18-24 hours.
-
MIC Determination: The MIC was recorded as the lowest concentration of this compound that resulted in the complete visual inhibition of bacterial growth (i.e., the absence of turbidity).
Agar Disk Diffusion Method
This qualitative or semi-quantitative method was widely used for routine susceptibility testing.
-
Agar Plate Preparation: A standardized agar medium, such as Mueller-Hinton agar, was poured into petri dishes to a uniform depth.
-
Inoculation: The surface of the agar was uniformly inoculated with a standardized suspension of the test bacterium using a sterile swab.
-
Disk Application: Paper disks impregnated with a known concentration of this compound were placed onto the inoculated agar surface.
-
Incubation: The plates were incubated, typically at 37°C for 18-24 hours.
-
Interpretation: The antibacterial activity was determined by measuring the diameter of the zone of growth inhibition around the disk. A larger zone of inhibition indicated greater susceptibility of the organism to the antibiotic.
Early Insights into the Mechanism of Action
While the precise molecular target of this compound, DNA gyrase, would not be elucidated until later, initial studies provided clues into its mechanism of action. Researchers observed that sub-inhibitory concentrations of this compound induced filamentation in Gram-negative bacteria like E. coli, but not in Gram-positive bacteria. This suggested a differential mode of action between these two broad classes of bacteria. Furthermore, it was noted that the inhibitory effect of this compound on E. coli could be reversed by the addition of magnesium sulfate (MgSO4) to the growth medium, an effect not observed with Gram-positive organisms. These early observations pointed towards an interference with cell division processes and a potential interaction with divalent cations in Gram-negative bacteria.
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Experimental Workflow for Agar Disk Diffusion Assay
Caption: Workflow for the Agar Disk Diffusion Susceptibility Test.
Early Hypothesis on Differential Action of this compound
References
The Production of Novobiocin by Streptomyces niveus: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Novobiocin, a potent aminocoumarin antibiotic, is a secondary metabolite produced by the Gram-positive bacterium Streptomyces niveus. This document provides a comprehensive technical overview of the biosynthesis, regulation, and production of this compound. It is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the underlying molecular mechanisms and practical methodologies for its study and potential optimization. This guide includes a thorough examination of the this compound biosynthetic gene cluster, the enzymatic cascade responsible for its synthesis, and the intricate regulatory networks that govern its production. Furthermore, detailed experimental protocols for the cultivation of S. niveus, as well as the extraction, purification, and quantification of this compound, are provided. All quantitative data are summarized in structured tables for comparative analysis, and key pathways and workflows are visualized through detailed diagrams.
Introduction
Streptomyces niveus, a soil-dwelling actinobacterium, is the primary natural source of the antibiotic this compound.[1][2] this compound exhibits significant activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), by inhibiting bacterial DNA gyrase, a type II topoisomerase essential for DNA replication. The unique mode of action and efficacy of this compound have sustained scientific interest in its potential therapeutic applications and as a scaffold for the development of novel antibacterial agents. This guide delves into the core scientific and technical aspects of this compound production by S. niveus, providing a foundational resource for researchers in microbiology, natural product chemistry, and drug discovery.
This compound Biosynthesis
The biosynthesis of this compound is a complex process involving the convergence of three distinct pathways to construct its characteristic molecular structure, which consists of a 3-dimethylallyl-4-hydroxybenzoic acid moiety (Ring A), an aminocoumarin core (Ring B), and a noviose sugar (Ring C).[3] The genetic blueprint for this intricate synthesis is encoded within a dedicated biosynthetic gene cluster (BGC).
The this compound Biosynthetic Gene Cluster
The this compound BGC from Streptomyces spheroides (a synonym of S. niveus) has been cloned and sequenced, revealing a series of nov genes responsible for the enzymatic steps of this compound synthesis, as well as for regulation and self-resistance.[4][5] A summary of the key genes and their putative functions is presented in Table 1.
Table 1: Key Genes in the this compound Biosynthetic Gene Cluster and Their Putative Functions.
| Gene | Putative Function |
|---|---|
| novE | Positive regulator |
| novG | Positive regulator (StrR-like) |
| novF | Prephenate dehydrogenase (involved in Ring A biosynthesis) |
| novH | Peptide synthetase-like enzyme |
| novI | Unknown |
| novJ | Unknown |
| novK | Unknown |
| novL | Novobiocic acid synthetase (links Rings A and B) |
| novM | Glycosyltransferase (attaches Ring C) |
| novN | O-carbamoyltransferase |
| novO | O-methyltransferase |
| novP | O-methyltransferase |
| novQ | Prenyltransferase (involved in Ring A biosynthesis) |
| novT | dTDP-glucose 4,6-dehydratase (involved in Ring C biosynthesis) |
| novU | C-methyltransferase (involved in Ring C biosynthesis) |
| novV | Glucose-1-phosphate thymidylyltransferase (involved in Ring C biosynthesis) |
| novW | dTDP-4-keto-6-deoxyglucose 3,5-epimerase (involved in Ring C biosynthesis) |
| gyrBr | this compound-resistant DNA gyrase B subunit |
Biosynthetic Pathway
The synthesis of this compound begins with precursors from primary metabolism: L-tyrosine for Rings A and B, and glucose-1-phosphate for Ring C. The enzymatic cascade is illustrated in the diagram below.
References
- 1. Streptomyces niveus - Wikipedia [en.wikipedia.org]
- 2. harvardapparatus.com [harvardapparatus.com]
- 3. Structural and functional dissection of aminocoumarin antibiotic biosynthesis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemoenzymatic formation of novel aminocoumarin antibiotics by the enzymes CouN1 and CouN7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzymic formation of novenamine, a noviosyl-aminocoumarin moiety of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Novobiocin Susceptibility Testing for Staphylococcus Species
Introduction
The Novobiocin Susceptibility Test is a crucial diagnostic tool in clinical microbiology primarily used to differentiate Staphylococcus saprophyticus from other coagulase-negative staphylococci (CoNS).[1][2] S. saprophyticus is a notable uropathogen, particularly in young, sexually active females, and is intrinsically resistant to the antibiotic this compound.[1][3] In contrast, most other CoNS, such as Staphylococcus epidermidis, are susceptible to this compound.[4][5] This differential susceptibility provides a reliable method for the presumptive identification of S. saprophyticus in clinical isolates, especially from urine samples.[1][2]
This compound is an aminocoumarin antibiotic produced by Streptomyces niveus.[2][3] Its mechanism of action involves the inhibition of bacterial DNA synthesis by targeting the GyrB subunit of DNA gyrase, an enzyme essential for DNA replication.[2][5][6] By binding to GyrB, this compound acts as a competitive inhibitor of the enzyme's ATPase activity, thereby preventing the replication of bacterial DNA.[5][6]
These application notes provide detailed protocols for both the disk diffusion and broth microdilution methods for this compound susceptibility testing of Staphylococcus species, intended for use by researchers and laboratory professionals.
Data Presentation
The following tables summarize the quantitative data for interpreting this compound susceptibility test results for Staphylococcus species.
Table 1: Interpretive Criteria for this compound Disk Diffusion Test (5 µg disk)
| Staphylococcus Species | Zone of Inhibition Diameter (mm) | Interpretation |
| S. saprophyticus | ≤ 16 | Resistant |
| Other CoNS (e.g., S. epidermidis) | > 16 | Sensitive |
Note: A zone of inhibition ≤ 16 mm is the generally accepted cutoff for resistance. Some sources may cite slightly different values, such as <12 mm.[1][4] Laboratories should adhere to their validated standard operating procedures.
Table 2: Quality Control (QC) Parameters for this compound Disk Diffusion Testing
| QC Strain | ATCC Number | Expected Zone of Inhibition (mm) |
| Staphylococcus aureus | 25923 | ≥ 22 |
| Staphylococcus saprophyticus | 15305 | ≤ 15 |
| Staphylococcus epidermidis | 12228 | ≥ 16 |
Table 3: Interpretive Criteria for this compound Broth Microdilution (MIC) Test
| Staphylococcus Species | MIC (µg/mL) | Interpretation |
| S. aureus | ≤ 1 | Sensitive |
| E. coli (for comparison) | ≥ 128 | Resistant |
Note: Standardized MIC breakpoints for differentiating CoNS are not as commonly cited in routine clinical guidelines as disk diffusion criteria. The value for S. aureus is provided as a reference for a susceptible organism.[7] Laboratories performing MIC testing should establish and validate their own interpretive criteria based on current CLSI or EUCAST guidelines where available.
Experimental Protocols
Protocol 1: Disk Diffusion (Kirby-Bauer) Method
This method is the most common procedure for determining this compound susceptibility.
Materials:
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)[8]
-
This compound disks (5 µg)
-
Pure, 18-24 hour culture of the test Staphylococcus isolate[1]
-
Sterile saline or Tryptic Soy Broth (TSB)
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs[3]
-
Incubator at 35-37°C[1]
-
Calipers or a ruler for measuring zone diameters[3]
-
QC strains (S. aureus ATCC 25923, S. saprophyticus ATCC 15305, S. epidermidis ATCC 12228)
Procedure:
-
Inoculum Preparation: a. Select 3-5 well-isolated colonies from a fresh (18-24 hour) agar plate. b. Transfer the colonies to a tube containing sterile saline or TSB. c. Emulsify the colonies to create a smooth suspension. d. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.[2][3] This corresponds to approximately 1-2 x 10⁸ CFU/mL.[8]
-
Inoculation of MHA Plate: a. Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension.[3] b. Rotate the swab firmly against the inside wall of the tube above the liquid level to remove excess fluid.[9] c. Inoculate the entire surface of the MHA plate by streaking the swab evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[8][9] d. Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[3][8]
-
Application of this compound Disk: a. Aseptically place a 5 µg this compound disk onto the center of the inoculated agar surface using sterile forceps.[3] b. Gently press the disk down to ensure complete contact with the agar.[3] c. If testing multiple disks on one plate, ensure they are spaced at least 25 mm apart.[2]
-
Incubation: a. Invert the plates and incubate them aerobically at 35-37°C for 18-24 hours.[1][3]
-
Result Interpretation: a. After incubation, measure the diameter of the zone of complete inhibition in millimeters (mm) using calipers or a ruler.[3] b. Interpret the results based on the criteria in Table 1. A zone of inhibition ≤ 16 mm indicates resistance, while a zone > 16 mm indicates sensitivity.[3]
Protocol 2: Broth Microdilution Method for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of this compound that inhibits the visible growth of the Staphylococcus isolate.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound powder, stock solution, and appropriate diluents
-
Sterile 96-well microtiter plates
-
Pure, 18-24 hour culture of the test Staphylococcus isolate
-
Sterile saline or TSB
-
0.5 McFarland turbidity standard
-
Multi-channel pipette
-
Incubator at 35-37°C
-
Plate reader or light box for manual reading[10]
-
QC strains (S. aureus ATCC 25923)
Procedure:
-
Preparation of this compound Dilutions: a. Prepare a stock solution of this compound. b. Perform serial two-fold dilutions of this compound in CAMHB in the wells of a 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.06 to 128 µg/mL). c. Leave one well without this compound to serve as a positive growth control and another well with uninoculated broth as a negative control.
-
Inoculum Preparation: a. Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in the disk diffusion protocol. b. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation and Incubation: a. Inoculate each well of the microtiter plate (containing the this compound dilutions and the growth control) with the prepared bacterial suspension. The final volume in each well is typically 100 µL. b. Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
Result Interpretation: a. After incubation, examine the wells for visible bacterial growth (indicated by turbidity or a pellet at the bottom).[10] This can be done visually using a light box or with a microplate reader.[10] b. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. c. Compare the MIC value to established breakpoints (see Table 3) to determine if the isolate is susceptible or resistant.
Mandatory Visualizations
Mechanism of Action
Caption: Mechanism of this compound action on bacterial DNA gyrase.
Experimental Workflow: Disk Diffusion Test
Caption: Workflow for the this compound Kirby-Bauer disk diffusion test.
Logical Relationship for Identification
Caption: Logic for presumptive identification of S. saprophyticus.
References
- 1. This compound Susceptibility Test: Principle, Procedure, Results • Microbe Online [microbeonline.com]
- 2. microbenotes.com [microbenotes.com]
- 3. microbiologyinfo.com [microbiologyinfo.com]
- 4. notesforbiology.com [notesforbiology.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. microxpress.in [microxpress.in]
- 9. asm.org [asm.org]
- 10. youtube.com [youtube.com]
Application Notes: Utilizing Novobiocin to Elucidate the Function of DNA Topoisomerase IV
Introduction
DNA topoisomerase IV (Topo IV) is an essential bacterial enzyme that plays a critical role in DNA replication, primarily in the decatenation (unlinking) of daughter chromosomes following replication.[1] It is a type II topoisomerase, meaning it transiently cleaves both strands of a DNA duplex to allow for the passage of another DNA segment through the break. This activity is crucial for resolving topological stress in the bacterial chromosome. Topo IV is a heterotetramer composed of two ParC and two ParE subunits (C₂E₂). The ParC subunit is responsible for DNA cleavage and re-ligation, while the ParE subunit possesses ATPase activity, providing the energy required for the enzyme's catalytic cycle.[1][2]
Novobiocin, an aminocoumarin antibiotic, is a well-characterized inhibitor of type II topoisomerases.[3][4] Its primary mechanism of action is the competitive inhibition of the ATPase activity associated with the GyrB subunit of DNA gyrase and the homologous ParE subunit of Topoisomerase IV.[2] By binding to the ATP-binding site on the ParE subunit, this compound prevents ATP hydrolysis, thereby halting the enzymatic cycle of Topo IV. This inhibitory action makes this compound a valuable tool for researchers studying the function and mechanism of Topoisomerase IV. While DNA gyrase is the primary target of this compound in many bacteria, Topo IV is a secondary target, and understanding the differential inhibition is key to its use as a research tool.[1][5][6]
Mechanism of Action of this compound on Topoisomerase IV
This compound acts as a competitive inhibitor of ATP binding to the ParE subunit of Topoisomerase IV.[2] The energy derived from ATP hydrolysis is essential for the conformational changes in the enzyme that allow for the passage of one DNA duplex through another. By blocking this step, this compound effectively locks the enzyme in a state where it cannot perform its decatenation or relaxation functions. This specific inhibition of the ATPase activity allows researchers to probe the energy requirements of Topoisomerase IV and to differentiate its activity from other topoisomerases that do not rely on ATP hydrolysis in the same manner.
Figure 1: Mechanism of this compound Inhibition of Topoisomerase IV.
Quantitative Data Summary
This compound exhibits differential inhibitory activity against DNA gyrase and Topoisomerase IV, a property that can be exploited experimentally. The following table summarizes the inhibitory concentrations (IC50) of this compound against E. coli and S. aureus Topoisomerase IV and DNA gyrase.
| Enzyme | Organism | Assay Type | IC50 (µM) | Reference |
| Topoisomerase IV | E. coli | Decatenation | 2.7 | [2] |
| DNA Gyrase | E. coli | Supercoiling | 0.006 - 0.160 | [2] |
| Topoisomerase IV | S. aureus | Decatenation | > 25 | [7] |
| DNA Gyrase | S. aureus | Supercoiling | 0.006 - 0.010 | [7] |
Note: IC50 values can vary depending on the specific assay conditions, such as ATP and enzyme concentrations.
Experimental Protocols
This compound is a key reagent in several assays designed to characterize the activity of Topoisomerase IV.
Topoisomerase IV ATPase Assay
This assay measures the ATP hydrolysis activity of Topoisomerase IV and its inhibition by this compound. A common method is a coupled-enzyme assay where the hydrolysis of ATP is linked to the oxidation of NADH, which can be monitored spectrophotometrically.[5]
Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing:
-
100 mM Tris-HCl (pH 7.5)
-
150 mM KCl
-
1.5 mM MgCl₂
-
1 mM DTT
-
2.5 mM Phosphoenolpyruvate (PEP)
-
0.2 mM NADH
-
Pyruvate kinase (0.03 mg/mL)
-
Lactate dehydrogenase (0.01 mg/mL)
-
4% DMSO
-
-
Inhibitor Addition: Add varying concentrations of this compound (or DMSO as a control) to the wells.
-
Enzyme and Substrate Addition: Add Topoisomerase IV enzyme (e.g., 40 nM) and initiate the reaction by adding ATP (e.g., 0.9 mM) and linear or supercoiled DNA as a cofactor.
-
Data Acquisition: Immediately measure the decrease in absorbance at 340 nm at 30°C for a set period (e.g., 30 minutes) using a plate reader.
-
Data Analysis: Calculate the rate of ATP hydrolysis from the change in absorbance over time. Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the this compound concentration.
References
- 1. Alteration of Escherichia coli Topoisomerase IV to this compound Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. In Vitro Characterization of the Antibacterial Spectrum of Novel Bacterial Type II Topoisomerase Inhibitors of the Aminobenzimidazole Class - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alteration of Escherichia coli topoisomerase IV to this compound resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Novobiocin: A Resurging Tool for Precision Oncology in BRCA-Mutant Cancers
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction:
Novobiocin, an aminocoumarin antibiotic, has been repurposed as a promising agent in cancer research, particularly for tumors harboring mutations in the BRCA1 and BRCA2 genes. These genes are critical components of the homologous recombination (HR) pathway, a major DNA double-strand break repair mechanism. Loss of BRCA function leads to a dependency on alternative, error-prone DNA repair pathways, a vulnerability that can be exploited therapeutically. This document provides detailed application notes and experimental protocols for utilizing this compound as a research tool to investigate and target BRCA-mutant cancer cells.
Mechanism of Action: Targeting the Achilles' Heel of BRCA-Deficient Cells
In BRCA-mutant cancers, the primary mechanism of action of this compound is the inhibition of DNA Polymerase Theta (Polθ), a key enzyme in the alternative DNA repair pathway known as theta-mediated end joining (TMEJ)[1][2][3][4]. Polθ is essential for the survival of HR-deficient cells, making its inhibition synthetically lethal in the context of BRCA mutations[1][4]. This selective cytotoxicity makes this compound a valuable tool for studying synthetic lethality and developing targeted therapies.
Historically, this compound was also identified as a C-terminal inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone involved in the folding and stability of numerous oncogenic proteins[5]. However, its inhibitory concentration for Hsp90 is relatively high (in the hundreds of micromolar range), suggesting that its primary anticancer effect in BRCA-mutant cells is likely mediated through Polθ inhibition.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
While specific IC50 values for this compound's inhibition of Polθ in a wide range of BRCA-mutant versus wild-type cell lines are not extensively documented in publicly available literature, the principle of synthetic lethality suggests a significantly lower IC50 in BRCA-deficient cells. The following table provides illustrative data based on the known high micromolar IC50 for Hsp90 inhibition and the expected increased sensitivity of BRCA-mutant cells to Polθ inhibition.
| Cell Line | BRCA Status | Primary Target | Estimated IC50 (µM) | Reference |
| SKBr3 | Wild-Type | Hsp90 | ~700 | [5] |
| Generic BRCA1-/- | Mutant | Polθ | Expected to be significantly lower | [6] |
| Generic BRCA2-/- | Mutant | Polθ | Expected to be significantly lower | [6] |
Note: The IC50 values for BRCA-mutant cells are expected to be significantly lower than for BRCA wild-type cells when considering Polθ inhibition as the primary mechanism. Further empirical studies are required to establish precise IC50 values for a comprehensive panel of cell lines.
Table 2: Synergistic Potential of this compound with PARP Inhibitors
A key therapeutic strategy for BRCA-mutant cancers is the use of PARP inhibitors. This compound has been shown to act synergistically with PARP inhibitors, offering a potential approach to overcome resistance and enhance therapeutic efficacy[3][7]. Quantitative analysis of this synergy is often expressed using the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Cell Line | BRCA Status | Drug Combination | Combination Index (CI) | Effect |
| Generic BRCA1-mutant | Mutant | This compound + Olaparib | < 1 (Expected) | Synergy |
| Generic BRCA2-mutant | Mutant | This compound + Olaparib | < 1 (Expected) | Synergy |
Note: The synergistic effect is anticipated due to the dual targeting of two critical DNA repair pathways. The precise CI values need to be determined experimentally for specific cell lines and drug concentrations.
Signaling Pathways and Experimental Workflows
Signaling Pathway of DNA Repair in BRCA-Mutant Cells and the Role of this compound
The following diagram illustrates the concept of synthetic lethality in BRCA-mutant cells when treated with a Polθ inhibitor like this compound. In normal cells, both Homologous Recombination (HR) and Theta-Mediated End Joining (TMEJ) are available for DNA double-strand break repair. In BRCA-mutant cells, the HR pathway is deficient, making the cells reliant on TMEJ for survival. Inhibition of Polθ by this compound in these cells leads to catastrophic DNA damage and cell death.
Caption: Synthetic lethality in BRCA-mutant cells treated with this compound.
Experimental Workflow for Assessing this compound's Effects
This workflow outlines the key experiments to characterize the cellular response of BRCA-mutant cells to this compound treatment.
Caption: Experimental workflow for this compound studies in BRCA-mutant cells.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/XTT or CellTiter-Glo®)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
BRCA-mutant and BRCA-proficient cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
This compound (stock solution prepared in DMSO)
-
PARP inhibitor (e.g., Olaparib, optional for synergy studies)
-
MTT, XTT, or CellTiter-Glo® reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound (e.g., 0.1 µM to 500 µM) in complete medium. For synergy experiments, also prepare dilutions of the PARP inhibitor and combinations of both drugs.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plates for 72-96 hours at 37°C, 5% CO2.
-
Viability Assessment:
-
For MTT/XTT assay: Add the reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours. Measure the absorbance at the appropriate wavelength.
-
For CellTiter-Glo® assay: Add the reagent to each well according to the manufacturer's instructions, incubate for 10 minutes, and measure luminescence.
-
-
Data Analysis: Normalize the readings to the vehicle control and plot the cell viability against the drug concentration. Calculate the IC50 values using a suitable software (e.g., GraphPad Prism). For combination studies, calculate the Combination Index (CI) using software like CompuSyn.
Protocol 2: Clonogenic Survival Assay
This assay assesses the long-term survival and proliferative capacity of cells after this compound treatment.
Materials:
-
BRCA-mutant and BRCA-proficient cancer cell lines
-
6-well plates
-
This compound
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells per well) in 6-well plates and allow them to attach overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound for 24 hours.
-
Recovery: Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Colony Formation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Staining: Wash the colonies with PBS, fix with methanol for 15 minutes, and stain with Crystal Violet solution for 20 minutes.
-
Quantification: Wash the plates with water and air dry. Count the number of colonies (typically >50 cells) in each well.
-
Data Analysis: Calculate the surviving fraction for each treatment condition by normalizing the number of colonies to the plating efficiency of the untreated control.
Protocol 3: Western Blot Analysis for DNA Damage Markers
This protocol is for detecting changes in the expression and modification of key DNA damage response proteins.
Materials:
-
Cell lysates from this compound-treated and control cells
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-γH2AX (Phospho-S139) (e.g., Cell Signaling Technology, #9718, 1:1000 dilution)
-
Rabbit anti-PARP (e.g., Cell Signaling Technology, #9542, 1:1000 dilution)
-
Mouse anti-β-Actin (loading control) (e.g., Santa Cruz Biotechnology, sc-47778, 1:5000 dilution)
-
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Protein Extraction and Quantification: Lyse the cells and determine the protein concentration.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, run the gel, and transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control. Expect to see an increase in γH2AX and cleaved PARP in this compound-treated BRCA-mutant cells.
Protocol 4: Immunofluorescence for RAD51 and γH2AX Foci
This protocol allows for the visualization of DNA repair foci within the nucleus.
Materials:
-
Cells grown on coverslips in 24-well plates
-
This compound
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibodies:
-
Rabbit anti-RAD51 (e.g., Abcam, ab133534, 1:500 dilution)
-
Mouse anti-γH2AX (Phospho-S139) (e.g., Millipore, #05-636, 1:1000 dilution)
-
-
Alexa Fluor-conjugated secondary antibodies (e.g., Alexa Fluor 488 and 594)
-
DAPI-containing mounting medium
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips and treat with this compound for the desired time (e.g., 24 hours).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 for 10 minutes.
-
Blocking and Antibody Incubation: Block the cells for 1 hour. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Mounting: Wash the cells and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark. Mount the coverslips onto slides using DAPI-containing mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence or confocal microscope. Count the number of RAD51 and γH2AX foci per nucleus. A decrease in RAD51 foci and an increase in γH2AX foci are expected in this compound-treated BRCA-mutant cells, indicating impaired HR repair and persistent DNA damage.
Disclaimer: These protocols provide a general framework. Researchers should optimize conditions for their specific cell lines and experimental setup. Always refer to the manufacturer's instructions for reagents and antibodies.
References
- 1. This compound blocks nucleic acid binding to Polθ and inhibits stimulation of its ATPase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Analogs That Inhibit the MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Testing this compound in PARP Inhibitor-Resistant Cancers - NCI [cancer.gov]
- 4. Antibiotic this compound found to kill tumor cells with DNA-repair glitch [dana-farber.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Unmatched Cell Line Collections Are Not Optimal for Identification of PARP Inhibitor Response and Drug Synergies - PMC [pmc.ncbi.nlm.nih.gov]
Application of Novobiocin in Studying Hsp90 Client Proteins: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat shock protein 90 (Hsp90) is a molecular chaperone crucial for the stability and function of a wide array of "client" proteins, many of which are involved in signal transduction and cell cycle regulation. The aberrant function of these client proteins is often implicated in various diseases, particularly cancer. Consequently, Hsp90 has emerged as a significant target for therapeutic intervention. Novobiocin, an aminocoumarin antibiotic, has been identified as a valuable tool for studying Hsp90 biology. Unlike many other Hsp90 inhibitors that target the N-terminal ATP binding site, this compound interacts with a distinct, second ATP-binding site in the C-terminus of Hsp90.[1][2][3] This unique mechanism of action allows for the specific investigation of the roles of the C-terminal domain in Hsp90 function and client protein regulation.
This document provides detailed application notes and protocols for utilizing this compound in the study of Hsp90 client proteins.
Mechanism of Action
This compound binds to the C-terminal domain of Hsp90, competing with ATP for this binding site.[1][2][3] This interaction induces a conformational change in Hsp90, leading to the disruption of its chaperone cycle.[4][5] The altered conformation interferes with the proper folding and stabilization of Hsp90 client proteins, ultimately targeting them for degradation via the ubiquitin-proteasome pathway.[1][6] This targeted degradation of oncoproteins makes C-terminal inhibition of Hsp90 an attractive strategy in cancer research.
Data Presentation
The following tables summarize quantitative data regarding the effects of this compound and related compounds on Hsp90 and its client proteins.
Table 1: Inhibitory Concentrations of this compound and Related Coumarins
| Compound | Cell Line | IC50 / Effective Concentration | Effect | Reference |
| This compound | SKBr3 | ~700 µM | Induces degradation of Hsp90 client proteins | [1][5][7] |
| This compound | SKBR3 | 500-800 µM | Maximal degradation of p185erbB2, mutated p53, and Raf-1 | [8] |
| This compound | v-src-transformed NIH 3T3 | 600 µM | Reduction of p60v-src protein levels | [8] |
| Chlorobiocin | SKBR3 | 500 µM | Maximal depletion of Raf-1 and p185erbB2 | [8] |
| Coumermycin A1 | SKBR3 | 100 µM | Maximal depletion of Raf-1 and p185erbB2 | [8] |
| F-4 (this compound analogue) | LNCaP, PC-3 | Not specified | Improved cytotoxicity compared to 17-AAG | [6] |
Table 2: Binding Affinity of this compound Analogues to Hsp90
| Compound | Method | Binding Affinity (Kd) | Reference |
| F-4 | Surface Plasmon Resonance (SPR) | 100 µM | [6] |
Experimental Protocols
Protocol 1: In Vitro Hsp90 Client Protein Degradation Assay
This protocol details the treatment of cultured cells with this compound to induce the degradation of Hsp90 client proteins, followed by analysis using Western blotting.
Materials:
-
Cell culture medium and supplements
-
Cancer cell lines (e.g., SKBr3, LNCaP, PC-3)
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Hsp90 client proteins (e.g., ErbB2/HER2, Raf-1, Akt, mutant p53, AR) and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize protein concentrations for all samples with lysis buffer.
-
Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Image the membrane using a chemiluminescence detection system.
-
Protocol 2: Affinity Chromatography with Immobilized this compound
This protocol describes the use of this compound-Sepharose beads to pull down Hsp90 and its interacting partners from cell lysates.
Materials:
-
This compound-Sepharose beads (or prepare by coupling this compound to NHS-activated Sepharose)
-
Cell lysate (prepared as in Protocol 1)
-
Binding/Wash Buffer (e.g., 10 mM Tris-HCl, 1 mM MgCl₂, 0.2% Tween 20, 10 mM Na₂MoO₄, pH 7.5)[9]
-
Elution Buffer (e.g., SDS-PAGE sample buffer or a high concentration of soluble this compound)
-
Microcentrifuge tubes
-
End-over-end rotator
Procedure:
-
Preparation of Beads:
-
Resuspend the this compound-Sepharose beads in lysis buffer.
-
Wash the beads three times with binding/wash buffer by centrifugation at low speed and resuspension.
-
-
Binding:
-
Incubate the cell lysate with the prepared this compound-Sepharose beads for 2-4 hours at 4°C on an end-over-end rotator.
-
For competition experiments, pre-incubate the lysate with soluble this compound or ATP before adding the beads.[8]
-
-
Washing:
-
Pellet the beads by centrifugation at low speed.
-
Remove the supernatant (unbound proteins).
-
Wash the beads three to five times with binding/wash buffer to remove non-specific binders.
-
-
Elution:
-
Elute the bound proteins by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
Alternatively, elute with a high concentration of soluble this compound.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting as described in Protocol 1, probing for Hsp90 and potential co-chaperones or client proteins.
-
Protocol 3: Surface Plasmon Resonance (SPR) for Binding Kinetics
This protocol provides a general framework for analyzing the binding of this compound to purified Hsp90 using SPR.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified recombinant Hsp90 protein
-
This compound
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS according to the instrument manufacturer's protocol.
-
Inject the purified Hsp90 protein over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
-
Analyte Binding:
-
Prepare a series of dilutions of this compound in the running buffer.
-
Inject the this compound solutions over the Hsp90-immobilized surface, from the lowest to the highest concentration.
-
Include a buffer-only injection as a reference.
-
-
Data Analysis:
-
Record the sensorgrams for each concentration.
-
Fit the binding data to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Visualizations
Signaling Pathway of this compound-Induced Client Protein Degradation
Caption: this compound inhibits Hsp90, leading to client protein degradation.
Experimental Workflow for Client Protein Degradation Assay
Caption: Workflow for analyzing Hsp90 client protein levels after this compound treatment.
Experimental Workflow for Affinity Chromatography
Caption: Workflow for pull-down of Hsp90 and its interactome using this compound.
References
- 1. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. The heat shock protein 90 antagonist this compound interacts with a previously unrecognized ATP-binding domain in the carboxyl terminus of the chaperone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bacterial Hsp90 ATPase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound and Additional Inhibitors of the Hsp90 C-Terminal Nucleotide-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of a novel this compound analogue as a putative C-terminal inhibitor of heat shock protein 90 in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound and additional inhibitors of the Hsp90 C-terminal nucleotide-binding pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stimulation of heat shock protein 90 chaperone function through binding of a this compound analog KU-32 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing Novobiocin for the Inhibition of DNA Gyrase in Escherichia coli
For Researchers, Scientists, and Drug Development Professionals
Introduction
Novobiocin is a naturally occurring aminocoumarin antibiotic produced by Streptomyces niveus. It serves as a potent inhibitor of bacterial DNA gyrase, an essential enzyme in Escherichia coli and other bacteria responsible for introducing negative supercoils into DNA. This supercoiling is crucial for DNA replication, transcription, and repair. This compound targets the GyrB subunit of DNA gyrase, competitively inhibiting its ATPase activity, which is vital for the enzyme's function.[1][2] This inhibition disrupts DNA topology, ultimately leading to bacterial cell death. These application notes provide detailed protocols for utilizing this compound to inhibit DNA gyrase in E. coli, both in vitro and in vivo.
Mechanism of Action
This compound's primary target is the B subunit of DNA gyrase (GyrB). It acts as a competitive inhibitor of the ATPase activity of GyrB by binding to a site that overlaps with the ATP-binding pocket.[1] This binding prevents the hydrolysis of ATP, a critical step in the DNA supercoiling process. Without the energy from ATP hydrolysis, DNA gyrase cannot introduce negative supercoils into the bacterial chromosome. The resulting accumulation of positive supercoils and the inability to resolve DNA tangles formed during replication lead to the cessation of DNA synthesis and, ultimately, cell death. While DNA gyrase is the primary target in E. coli, at higher concentrations, this compound can also inhibit topoisomerase IV, another type II topoisomerase involved in chromosome segregation.[3]
Data Presentation
Table 1: Inhibitory Concentration (IC50) of this compound against E. coli DNA Gyrase
| Assay Condition | IC50 (µM) | Reference |
| Supercoiling Assay | 0.48 ± 0.14 | [4] |
| Supercoiling Assay | 0.5 | [5] |
| Supercoiling Assay | ~0.9 | [6] |
| ATPase Assay (Wild-Type GyrB) | 0.022 ± 0.002 | [3] |
| ATPase Assay (R136H mutant GyrB) | 0.23 ± 0.02 | [3] |
| Supercoiling Assay | 170 nM (0.17 µM) | [2] |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against various E. coli strains
| E. coli Strain | MIC (µg/mL) | Reference |
| ATCC 25922 | Varies with conditions (e.g., potentiated by lactoferrin) | [7] |
| Clinical Isolates (n=120) | MIC50: >64, MIC90: >64 | [8] |
| ΔmukB ΔtolC | 0.05 (at 37°C) | [1] |
| Wild-type (in presence of PMBN) | >256 (without PMBN), decreases with increasing PMBN concentration | [9] |
| Doc-S (uncoupler sensitive) | Susceptible to low concentrations (e.g., 35 pg/disk) | [10] |
| TUV and CUV (uncoupler resistant) | Enhanced resistance compared to Doc-S | [10] |
Experimental Protocols
Protocol 1: In Vitro DNA Gyrase Supercoiling Inhibition Assay
This protocol is designed to assess the inhibitory effect of this compound on the supercoiling activity of purified E. coli DNA gyrase.
Materials:
-
Purified E. coli DNA gyrase (GyrA and GyrB subunits)
-
Relaxed pBR322 plasmid DNA (substrate)
-
5X DNA Gyrase Assay Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin.
-
Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol.
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
Stop Buffer/Loading Dye (e.g., 2X GSTEB: 80% (w/v) Glycerol, 200 mM Tris-HCl pH 8.0, 20 mM EDTA, 1 mg/mL Bromophenol Blue)
-
Chloroform:isoamyl alcohol (24:1)
-
Agarose
-
1X TAE buffer (40 mM Tris-acetate, 1 mM EDTA)
-
Ethidium bromide or other DNA stain
Procedure:
-
Reaction Setup: On ice, prepare a master mix containing 5X Assay Buffer, relaxed pBR322 DNA, and sterile water to the desired final volume (e.g., for a 30 µL final reaction volume).
-
Inhibitor Addition: Aliquot the master mix into individual reaction tubes. Add varying concentrations of this compound (or DMSO for the control) to the tubes.
-
Enzyme Addition: Dilute the DNA gyrase enzyme in Dilution Buffer to the desired concentration (typically 1 unit of enzyme is sufficient to supercoil 0.5 µg of relaxed DNA in 30 minutes at 37°C). Add the diluted enzyme to each reaction tube.
-
Incubation: Mix gently and incubate the reactions at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding an equal volume of Stop Buffer/Loading Dye and chloroform:isoamyl alcohol. Vortex briefly and centrifuge to separate the aqueous and organic phases.
-
Agarose Gel Electrophoresis: Load the aqueous (upper) phase onto a 1% agarose gel in 1X TAE buffer.
-
Electrophoresis: Run the gel at a constant voltage (e.g., 80-100 V) until the different DNA topoisomers (supercoiled, relaxed, and nicked) are well separated.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The inhibition of supercoiling will be observed as a decrease in the intensity of the supercoiled DNA band and an increase in the relaxed DNA band with increasing this compound concentrations.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of this compound that inhibits the visible growth of E. coli.
Materials:
-
E. coli strain of interest
-
Mueller-Hinton Broth (MHB) or other suitable growth medium
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: Inoculate a single colony of E. coli into MHB and grow overnight at 37°C with shaking. Dilute the overnight culture in fresh MHB to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution of this compound: Prepare a two-fold serial dilution of this compound in MHB in a 96-well plate. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing the this compound dilutions. This will bring the final volume to 100 µL and the final bacterial concentration to approximately 2.5 x 10⁵ CFU/mL.
-
Controls: Include a positive control well with bacteria and no antibiotic, and a negative control well with medium only.
-
Incubation: Incubate the plate at 37°C for 16-24 hours.
-
MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed. The results can also be read using a plate reader by measuring the optical density at 600 nm (OD₆₀₀).
Protocol 3: In Vivo Analysis of DNA Supercoiling
This protocol allows for the examination of the effect of this compound on plasmid DNA topology within living E. coli cells.
Materials:
-
E. coli strain harboring a plasmid (e.g., pBR322)
-
Luria-Bertani (LB) broth or other suitable growth medium
-
This compound
-
Plasmid miniprep kit
-
Chloroquine
-
Agarose
-
1X TAE buffer
-
Ethidium bromide or other DNA stain
Procedure:
-
Cell Culture and Treatment: Grow the E. coli strain containing the plasmid to the mid-log phase of growth. Add this compound at the desired concentration and continue to incubate for a specific period (e.g., 30-60 minutes).
-
Plasmid DNA Isolation: Harvest the bacterial cells by centrifugation and isolate the plasmid DNA using a standard miniprep kit.
-
Chloroquine Gel Electrophoresis: Prepare a 1% agarose gel containing 1X TAE buffer and chloroquine. The concentration of chloroquine will need to be optimized (typically 1-10 µg/mL) to resolve the different topoisomers. Chloroquine is a DNA intercalator that introduces positive supercoils, which helps in the separation of negatively supercoiled topoisomers.
-
Electrophoresis: Load the isolated plasmid DNA onto the chloroquine-containing agarose gel. Run the gel at a low voltage (e.g., 2-3 V/cm) for an extended period (e.g., 12-16 hours) to achieve good separation of the topoisomers.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands. Inhibition of DNA gyrase by this compound will lead to a decrease in the negative supercoiling of the plasmid DNA, which will be observed as a shift in the migration of the plasmid topoisomers towards the position of relaxed DNA.
Conclusion
This compound remains a valuable tool for studying DNA gyrase function and for investigating the consequences of inhibiting DNA supercoiling in E. coli. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in their studies. Careful consideration of experimental conditions, such as the specific E. coli strain and the presence of other compounds, is crucial for obtaining reproducible and meaningful results.
References
- 1. This compound Susceptibility of MukBEF-Deficient Escherichia coli Is Combinatorial with Efflux and Resides in DNA Topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Antibacterial Screening of Some Novel Heteroaryl-Based Ciprofloxacin Derivatives as DNA Gyrase and Topoisomerase IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. microxpress.in [microxpress.in]
- 5. ecosalgenes.frenoy.eu [ecosalgenes.frenoy.eu]
- 6. researchgate.net [researchgate.net]
- 7. Enhancement of the activity of this compound against Escherichia coli by lactoferrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. microbiologyinfo.com [microbiologyinfo.com]
Novobiocin Treatment in Cell Culture for Hsp90 Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat shock protein 90 (Hsp90) is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are integral to cancer cell proliferation, survival, and signaling.[1][2] This makes Hsp90 a compelling target for cancer therapy. Novobiocin, an aminocoumarin antibiotic, has been identified as an inhibitor of Hsp90, exerting its effects through a distinct mechanism compared to other well-known inhibitors.[1][3] This document provides detailed application notes and experimental protocols for the use of this compound to inhibit Hsp90 in a cell culture setting.
This compound binds to the C-terminal ATP-binding site of Hsp90, disrupting its chaperone function and leading to the degradation of Hsp90 client proteins via the ubiquitin-proteasome pathway.[1][4] This is in contrast to inhibitors like geldanamycin, which target the N-terminal ATP-binding site.[1] The inhibition of Hsp90 by this compound results in the destabilization of key oncogenic proteins, including ErbB2, mutant p53, and Raf-1, ultimately leading to cell cycle arrest and apoptosis.[1][5]
Data Presentation
Table 1: IC50 Values of this compound and its Analogs in Various Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its more potent analogs in different cancer cell lines. This data is crucial for determining the effective concentration range for experimental setups.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| This compound | SKBr3 | Breast Cancer | ~700 | [1] |
| This compound | Leishmania donovani (wild type) | Leishmaniasis | 242 µg/ml | [3] |
| This compound | Leishmania donovani (arsenite resistant) | Leishmaniasis | 320 µg/ml | [3] |
| FM-Nov17 (analog) | K562 | Chronic Myeloid Leukemia | 58.28 ± 0.304 | [6] |
| FM-Nov17 (analog) | K562/G01 | Chronic Myeloid Leukemia | 62.36 ± 0.136 | [6] |
| F-4 (analog) | LNCaP | Prostate Cancer | See reference | [7] |
| F-4 (analog) | PC-3 | Prostate Cancer | See reference | [7] |
| Compound 1 (analog) | MCF7 | Breast Cancer | See reference | [7] |
| Compound 1 (analog) | A549 | Lung Cancer | See reference | [7] |
| Compound 2 (analog) | A549 | Lung Cancer | 0.15 ± 0.02 | [7] |
Note: The potency of this compound itself is relatively low, with IC50 values in the high micromolar range.[1] Synthetic analogs have been developed with significantly improved potency.[8][9] Researchers should consider these more potent analogs for studies requiring lower effective concentrations.
Mandatory Visualizations
Caption: Mechanism of Hsp90 inhibition by this compound.
Caption: Experimental workflow for this compound treatment.
Caption: Impact of this compound on Hsp90-dependent signaling.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on a cell line of interest.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.
Protocol 2: Western Blot Analysis of Hsp90 Client Proteins
This protocol is to assess the degradation of Hsp90 client proteins following this compound treatment.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Hsp90 client proteins (e.g., AKT, Raf-1, ErbB2) and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 16 hours).[5] Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.
Protocol 3: Co-Immunoprecipitation (Co-IP) to Assess Hsp90-Client Protein Interaction
This protocol is to determine if this compound disrupts the interaction between Hsp90 and its client proteins.
Materials:
-
Cells treated with this compound or vehicle
-
Co-IP lysis buffer (non-denaturing, e.g., 1% Triton X-100 in TBS with protease inhibitors)
-
Antibody against Hsp90 or a specific client protein
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer (e.g., Co-IP lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., low pH glycine buffer or Laemmli buffer)
-
Western blot reagents (as in Protocol 2)
Procedure:
-
Cell Lysis: Lyse the treated and control cells with Co-IP lysis buffer.
-
Pre-clearing: Pre-clear the lysates by incubating with beads for 1 hour to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody (e.g., anti-Hsp90) overnight at 4°C.
-
Complex Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using elution buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the potential interacting client proteins. A decrease in the co-immunoprecipitated client protein in the this compound-treated sample indicates disruption of the interaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Hsp90 partners discovered using complementary proteomic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces apoptosis-like cell death in topoisomerase II over-expressing arsenite resistant Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of a novel this compound analogue as a putative C-terminal inhibitor of heat shock protein 90 in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A novel synthetic this compound analog, FM-Nov17, induces DNA damage in CML cells through generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Analogs That Inhibit the MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. texaschildrens.org [texaschildrens.org]
- 9. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
Application Notes and Protocols: Methodology for Assessing Novobiocin Synergy with Other Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Novobiocin, an aminocoumarin antibiotic, is a potent inhibitor of bacterial DNA gyrase and also exhibits inhibitory activity against the C-terminal ATPase domain of heat shock protein 90 (Hsp90).[1][2] These mechanisms of action make this compound a candidate for combination therapies, not only for bacterial infections but also in oncology.[3][4] Assessing the synergistic potential of this compound with other therapeutic agents is crucial for developing novel and effective treatment strategies. This document provides detailed methodologies for evaluating the synergistic effects of this compound in combination with other drugs, focusing on the checkerboard assay and the time-kill curve assay.
Key Concepts in Synergy Assessment
Drug synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects.[5] The interaction between two drugs can be classified as synergistic, additive, indifferent, or antagonistic.
-
Synergy: The combined effect is significantly greater than the sum of the individual effects.[6]
-
Additivity: The combined effect is equal to the sum of the individual effects.[6]
-
Indifference: The combined effect is similar to the effect of the most active single agent.[7]
-
Antagonism: The combined effect is less than the effect of the most active single agent.[6]
The most common method to quantify drug interactions in vitro is the calculation of the Fractional Inhibitory Concentration (FIC) index .[8][9]
Data Presentation: Interpreting Synergy
The Fractional Inhibitory Concentration (FIC) index is calculated from the Minimum Inhibitory Concentrations (MICs) of the drugs alone and in combination. The FIC for each drug is determined, and the sum of the FICs gives the FIC index.[8]
FIC Index Calculation:
-
FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone[10]
-
FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone[10]
-
FIC Index = FIC of Drug A + FIC of Drug B[10]
The interpretation of the FIC index is summarized in the table below.
| FIC Index (FICI) | Interpretation |
| ≤ 0.5 | Synergy[6][11] |
| > 0.5 to ≤ 1.0 | Additive effect[12] |
| > 1.0 to < 4.0 | Indifference[7][12] |
| ≥ 4.0 | Antagonism[6][11] |
Experimental Protocols
Protocol 1: Checkerboard Microdilution Assay
The checkerboard assay is a widely used in vitro method to assess the synergistic, additive, or antagonistic effects of antimicrobial combinations.[11][13]
Materials:
-
This compound powder
-
Second drug of interest
-
Appropriate solvent for each drug (e.g., sterile deionized water, DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate cell culture medium
-
Sterile 96-well microtiter plates
-
Bacterial or cancer cell line inoculum
-
Sterile reservoirs and multichannel pipettes
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of this compound and the second drug at a concentration at least 10-fold higher than the highest concentration to be tested.
-
Preparation of Antibiotic Dilutions:
-
In a 96-well plate, create serial twofold dilutions of this compound horizontally (e.g., across columns 1-10) in the appropriate broth or medium.
-
Similarly, create serial twofold dilutions of the second drug vertically (e.g., down rows A-G).
-
Column 11 should contain only the dilutions of the second drug to determine its MIC alone.
-
Row H should contain only the dilutions of this compound to determine its MIC alone.
-
Well H12 should serve as a growth control, containing only broth and the inoculum.[5]
-
-
Inoculation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard or a cancer cell suspension at a predetermined density.
-
Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or an appropriate cell density for cancer cells in each well.[14]
-
Inoculate all wells containing drug dilutions and the growth control well.
-
-
Incubation: Incubate the plates at 35-37°C for 16-24 hours for bacteria or for a duration appropriate for the cell line being tested.[5][14]
-
Reading the Results:
-
After incubation, visually inspect the plates for turbidity (for bacteria) or assess cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo).
-
The MIC is the lowest concentration of the drug that inhibits visible growth or reduces cell viability by a defined percentage (e.g., 50% or 90%).
-
Determine the MIC of each drug alone and in combination from the checkerboard layout.
-
-
Calculation of FIC Index: Calculate the FIC index for each well that shows inhibition using the formula described above. The lowest FIC index obtained is reported as the result for the drug combination.
Diagram: Checkerboard Assay Workflow
Caption: Workflow for the checkerboard synergy assay.
Protocol 2: Time-Kill Curve Assay
The time-kill curve assay provides information on the rate of killing and can confirm synergistic interactions observed in checkerboard assays.[15]
Materials:
-
Same as for the checkerboard assay
-
Sterile culture tubes or flasks
-
Shaking incubator
-
Apparatus for serial dilutions and plating (e.g., agar plates, spreader)
Procedure:
-
Preparation: Prepare cultures of the test organism in the appropriate broth to the early to mid-logarithmic phase of growth.
-
Drug Concentrations: Based on the MIC values obtained from the checkerboard assay or previous experiments, select concentrations of this compound and the second drug to be tested, both alone and in combination (e.g., 0.5 x MIC, 1 x MIC, 2 x MIC).
-
Inoculation:
-
Prepare tubes or flasks containing fresh broth with the selected drug concentrations.
-
Include a growth control tube with no drug.
-
Inoculate each tube with the prepared culture to a starting density of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.[7]
-
-
Incubation and Sampling:
-
Incubate all tubes at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.[7]
-
-
Viable Cell Count:
-
Perform serial dilutions of each aliquot in sterile saline or broth.
-
Plate the dilutions onto appropriate agar plates.
-
Incubate the plates overnight and count the number of colonies (CFU/mL).
-
-
Data Analysis:
Diagram: Time-Kill Assay Workflow
Caption: Workflow for the time-kill synergy assay.
Signaling Pathways
This compound's synergistic potential can often be attributed to its interaction with key cellular pathways. Understanding these pathways is essential for interpreting experimental results and designing rational drug combinations.
This compound's Inhibition of DNA Gyrase
In bacteria, this compound targets the GyrB subunit of DNA gyrase, an enzyme essential for DNA replication and repair. By inhibiting GyrB's ATPase activity, this compound prevents the negative supercoiling of DNA, leading to a disruption of DNA synthesis and ultimately cell death.[1][2] Combining this compound with other antibiotics that target different steps in DNA replication or cell wall synthesis can lead to synergistic effects. For example, a drug that damages the cell membrane could enhance the uptake of this compound.[11]
Diagram: this compound's Effect on Bacterial DNA Gyrase
Caption: this compound inhibits bacterial DNA gyrase.
This compound's Inhibition of Hsp90 in Cancer Cells
In eukaryotic cells, including cancer cells, this compound inhibits the C-terminal ATPase activity of Hsp90.[17] Hsp90 is a molecular chaperone responsible for the proper folding and stability of numerous client proteins, many of which are critical for cancer cell growth, survival, and proliferation (e.g., Akt, Raf-1, ErbB2).[17] By inhibiting Hsp90, this compound leads to the degradation of these client proteins, thereby inducing apoptosis and inhibiting tumor growth.[4][17] Combining this compound with other anticancer agents that target different signaling pathways can result in synergistic cytotoxicity. For example, combination with PARP inhibitors has shown promise in cancers with DNA repair defects.[3]
Diagram: this compound's Effect on Hsp90 Signaling in Cancer Cells
Caption: this compound inhibits Hsp90 in cancer cells.
Conclusion
The methodologies described in this document provide a robust framework for assessing the synergistic potential of this compound in combination with other drugs. The checkerboard assay offers a high-throughput method for initial screening of synergy, while the time-kill curve assay provides a more detailed understanding of the pharmacodynamics of the drug interaction. By combining these experimental approaches with a knowledge of the underlying signaling pathways, researchers can effectively identify and validate novel synergistic drug combinations involving this compound for further preclinical and clinical development.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Testing this compound in PARP Inhibitor-Resistant Cancers - NCI [cancer.gov]
- 4. This compound for Cancer · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 5. benchchem.com [benchchem.com]
- 6. emerypharma.com [emerypharma.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Fractional inhibitory concentration (FIC) index – REVIVE [revive.gardp.org]
- 9. crimsonpublishers.com [crimsonpublishers.com]
- 10. researchgate.net [researchgate.net]
- 11. Beyond the FIC index: the extended information from fractional inhibitory concentrations (FICs) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 15. iosrjournals.org [iosrjournals.org]
- 16. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. selleckchem.com [selleckchem.com]
Application Notes and Protocols: Novobiocin in Combination with PARP Inhibitors for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of resistance to Poly(ADP-ribose) polymerase (PARP) inhibitors presents a significant challenge in the treatment of cancers with deficiencies in homologous recombination (HR), such as those harboring BRCA1/2 mutations.[1] A promising strategy to overcome this resistance and enhance therapeutic efficacy is the combination of PARP inhibitors with agents that target alternative DNA damage repair (DDR) pathways. Novobiocin, an antibiotic discovered in the 1950s, has been repurposed as a potent inhibitor of DNA Polymerase Theta (Polθ), a key enzyme in the microhomology-mediated end joining (MMEJ) pathway, an alternative DNA double-strand break repair mechanism.[1][2] This document provides detailed application notes on the scientific rationale and preclinical data supporting the combination of this compound and PARP inhibitors, along with comprehensive protocols for key experimental assays to evaluate this therapeutic strategy.
Scientific Rationale: Synthetic Lethality 2.0
The therapeutic efficacy of PARP inhibitors in HR-deficient cancers is rooted in the concept of synthetic lethality , where the simultaneous loss of two parallel DNA repair pathways is catastrophic for the cell. In BRCA-mutated tumors, the HR pathway is compromised, making the cancer cells highly dependent on PARP-mediated single-strand break repair. Inhibition of PARP leads to the accumulation of DNA double-strand breaks that cannot be efficiently repaired, resulting in cell death.[1]
However, cancer cells can develop resistance to PARP inhibitors through various mechanisms, including the upregulation of other DNA repair pathways. Polθ-mediated MMEJ is one such critical alternative repair pathway that cancer cells can rely on for survival in the context of both HR deficiency and PARP inhibition.
This compound targets the ATPase domain of Polθ, inhibiting its function.[2] By combining this compound with a PARP inhibitor, a "synthetic lethality 2.0" is induced. In this scenario, three major DNA repair pathways are compromised:
-
Homologous Recombination (HR): Deficient due to underlying mutations (e.g., BRCA1/2).
-
PARP-mediated Repair: Blocked by a PARP inhibitor (e.g., Olaparib).
-
Polθ-mediated MMEJ: Inhibited by this compound.
This multi-pronged attack on the DNA repair machinery of cancer cells leads to overwhelming DNA damage and potent synergistic cytotoxicity, even in tumors that have acquired resistance to PARP inhibitors.[1]
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound and Olaparib in BRCA1-deficient Cancer Cells
| Cell Line | Treatment | IC50 (µM) |
| BRCA1-mutant Breast Cancer (e.g., MDA-MB-436) | This compound | 15.5 |
| Olaparib | 2.1 | |
| This compound + Olaparib (1:1 ratio) | 1.8 | |
| PARP-inhibitor Resistant BRCA1-mutant Breast Cancer | This compound | 12.8 |
| Olaparib | > 50 | |
| This compound + Olaparib (1:1 ratio) | 3.5 |
Note: The IC50 values presented are illustrative and based on the expected synergistic interaction. Actual values would be determined experimentally.
Table 2: Synergy Analysis of this compound and Olaparib Combination
| Cell Line | Drug Combination | Combination Index (CI) at Fa 0.5 | Interpretation |
| BRCA1-mutant Breast Cancer | This compound + Olaparib | < 0.7 | Synergy |
| PARP-inhibitor Resistant BRCA1-mutant Breast Cancer | This compound + Olaparib | < 0.5 | Strong Synergy |
Note: CI values are calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The values are illustrative.
Table 3: In Vivo Efficacy of this compound and Olaparib in a PARP-inhibitor Resistant Xenograft Model
| Treatment Group | Tumor Growth Inhibition (%) | p-value vs. Vehicle |
| Vehicle | 0 | - |
| This compound (50 mg/kg) | 25 | < 0.05 |
| Olaparib (50 mg/kg) | 10 | > 0.05 (not significant) |
| This compound + Olaparib | 75 | < 0.001 |
Note: This table represents expected data from an in vivo study. Tumor growth inhibition is a key endpoint to assess efficacy.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound and PARP inhibitor combinations are provided below.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Cancer cell lines (e.g., BRCA-mutant, PARP-inhibitor resistant)
-
96-well opaque-walled plates
-
Cell culture medium
-
This compound and PARP inhibitor (e.g., Olaparib)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Seed cells in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of this compound, the PARP inhibitor, and their combination at a constant ratio.
-
Treat the cells with the drugs for 72-96 hours. Include a vehicle-only control.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values using appropriate software (e.g., GraphPad Prism).
Synergy Analysis (Chou-Talalay Method)
This method provides a quantitative assessment of the interaction between two drugs (synergism, additivism, or antagonism).
Protocol:
-
Perform a cell viability assay with a matrix of concentrations for both drugs, alone and in combination, typically at a constant ratio.
-
Use software like CompuSyn to analyze the dose-response data.
-
The software will generate a Combination Index (CI) value for different fraction affected (Fa) levels (from 0.05 to 0.95, representing 5% to 95% cell growth inhibition).
-
Interpret the CI values:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Western Blot for DNA Damage Markers (γ-H2AX and Cleaved PARP1)
This technique is used to detect and quantify proteins indicative of DNA damage and apoptosis.
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-γ-H2AX (phospho-S139) and anti-cleaved PARP1
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE on a 10-12% gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Immunofluorescence for RAD51 Foci
This assay visualizes the formation of RAD51 foci, which are markers of active homologous recombination. A decrease in RAD51 foci formation upon treatment can indicate inhibition of the HR pathway.
Materials:
-
Cells grown on coverslips
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-RAD51
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
Seed cells on coverslips in a 24-well plate and treat with drugs as required.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 5% BSA in PBS for 1 hour.
-
Incubate with the primary anti-RAD51 antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides using antifade mounting medium.
-
Visualize and quantify the number of RAD51 foci per nucleus using a fluorescence microscope and image analysis software.
Visualizations
Signaling Pathway of this compound and PARP Inhibitor Combination
Caption: Mechanism of action for the synergistic combination of this compound and PARP inhibitors in HR-deficient cancer.
Experimental Workflow for In Vitro Synergy Analysis
Caption: Workflow for determining the synergistic interaction between this compound and a PARP inhibitor in vitro.
Logical Relationship of DNA Damage Markers in Response to Treatment
Caption: The relationship between drug treatment and the induction of key DNA damage and apoptosis biomarkers.
References
Troubleshooting & Optimization
troubleshooting Novobiocin solubility issues in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Novobiocin in aqueous solutions.
Troubleshooting Guide
Issue: Precipitate forms when dissolving this compound sodium salt in an acidic buffer (pH < 7.5).
Answer:
This is expected behavior. This compound is a weak acid and is poorly soluble in acidic aqueous solutions. The sodium salt of this compound is freely soluble in water, typically forming a solution with a pH of around 7.5.[1] When this solution is introduced to an acidic buffer, the this compound converts to its less soluble free acid form, causing it to precipitate out of solution.
Troubleshooting Steps:
-
Adjust Buffer pH: The primary solution is to work with a buffer system that maintains a pH above 7.5.[1] This will keep this compound in its deprotonated, more soluble state.
-
Dissolve in Alkaline Solution First: Dissolve the this compound sodium salt in a small amount of slightly alkaline water (e.g., pH 8.0-9.0) before adding it to your final buffer. This can sometimes help maintain solubility, but care must be taken as high pH can also affect stability.
-
Consider an Alternative Salt Form: While the sodium salt is the most commonly used due to its higher bioavailability compared to the free acid, other salt forms might have different solubility profiles.[2]
Issue: this compound solution appears colored or changes color over time.
Answer:
Concentrated solutions of this compound can become colored, especially at temperatures above 20°C and when exposed to air.[3] This color change can be an indication of degradation. This compound is also sensitive to light, which can accelerate potency loss in solution.[3]
Troubleshooting Steps:
-
Protect from Light: Always store this compound solutions in dark or amber vials to minimize light exposure.[4][5]
-
Control Temperature: Prepare and store solutions at recommended temperatures. For short-term storage, 4°C is recommended, and for long-term storage, frozen aliquots at -20°C or -80°C are preferable.[6]
-
Prepare Fresh Solutions: Whenever possible, prepare this compound solutions fresh for each experiment to minimize degradation. It is not recommended to store aqueous solutions for more than one day at room temperature.[7]
-
Inert Atmosphere: For highly sensitive experiments, consider preparing and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Issue: Difficulty dissolving this compound (free acid form).
Answer:
This compound as a free acid is practically insoluble in water.[1] To work with it in aqueous solutions, it is almost always necessary to convert it to a salt form in situ or use an organic co-solvent.
Troubleshooting Steps:
-
In-situ Salt Formation: Dissolve the this compound free acid in a solution containing a molar equivalent of a base (e.g., sodium hydroxide) to form the soluble sodium salt. Titrate the pH carefully to ensure complete dissolution without causing degradation at very high pH.
-
Use of Co-solvents: this compound is soluble in organic solvents like DMSO, ethanol, and methanol.[2][8][9] You can prepare a concentrated stock solution in one of these solvents and then dilute it into your aqueous buffer. Be mindful of the final concentration of the organic solvent in your experiment, as it may affect your biological system.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For the sodium salt of this compound , water is the recommended solvent.[2][7] For the free acid form of this compound , which has limited water solubility, organic solvents such as DMSO, ethanol, or methanol are suitable for creating a stock solution.[9][10]
Q2: What is the solubility of this compound sodium salt in water?
A2: The solubility of this compound sodium salt in water is approximately 100 mg/mL.[2][7][11]
Q3: How should I store my this compound stock solution?
A3: Aqueous solutions of this compound sodium salt can be stored for about 30 days at 25°C and for several months at 4°C. For longer-term storage, it is recommended to store aqueous solutions in frozen aliquots for up to 6 months. Stock solutions in DMSO can be stored at -20°C for about a month or at -80°C for up to a year.[6][10] To avoid repeated freeze-thaw cycles, it is best to store the solution in single-use aliquots.[6]
Q4: At what pH is this compound most soluble in aqueous solutions?
A4: this compound is most soluble in aqueous solutions with a pH above 7.5.[1] It is practically insoluble in more acidic solutions.
Q5: Can I filter-sterilize my this compound solution?
A5: Yes, this compound solutions can be filter-sterilized using a 0.2 µm filter.[4][6] This is a recommended step, especially for cell culture applications.
Q6: Does the physical form of this compound affect its solubility?
A6: Yes, the physical form has a significant impact on solubility. The amorphous form of this compound is at least 10 times more soluble in 0.1 N hydrochloric acid than the crystalline form.[12] However, the amorphous form is metastable and can convert to the less soluble crystalline form over time in aqueous suspensions.[12]
Data Presentation
Table 1: Solubility of this compound Forms in Different Solvents
| Compound Form | Solvent | Solubility | Reference |
| This compound (Free Acid) | Water | Insoluble | [1] |
| Ethanol | Soluble | [8][9] | |
| Methanol | Soluble | [8][9] | |
| DMSO | Soluble (up to 100 mg/mL) | [10][13] | |
| This compound Sodium Salt | Water | ~100 mg/mL | [2][7][11] |
| Ethanol | Soluble | [2][8] | |
| DMSO | Soluble | [2][8] |
Table 2: Stability of this compound Sodium Salt Aqueous Solutions (100 mg/mL, pH 7.5)
| Storage Temperature | Half-life | Reference |
| 25°C | ~30 days | |
| 4°C | Several months | |
| Frozen Aliquots | Up to 6 months |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Aqueous Stock Solution of this compound Sodium Salt
Materials:
-
This compound sodium salt powder
-
Sterile, deionized or distilled water
-
Sterile conical tube or vial
-
Calibrated balance
-
Vortex mixer
-
Sterile 0.2 µm syringe filter and syringe
Methodology:
-
Weighing: Accurately weigh out the desired amount of this compound sodium salt powder. For a 10 mg/mL solution, you would weigh 10 mg for every 1 mL of water.
-
Dissolution: Add the weighed powder to a sterile conical tube. Add the appropriate volume of sterile water.
-
Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. The solution should be clear. Gentle warming to 37°C can aid dissolution if needed.[14]
-
Sterilization (Optional): If required for your application (e.g., cell culture), filter-sterilize the solution using a 0.2 µm syringe filter into a sterile container.[4][6]
-
Storage: Store the solution in appropriately labeled, light-protected aliquots at 4°C for short-term use or frozen at -20°C or -80°C for long-term storage.[6]
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Factors influencing the stability of this compound in solution.
References
- 1. This compound | C31H36N2O11 | CID 54675769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound SODIUM SALT | 1476-53-5 [chemicalbook.com]
- 3. academic.oup.com [academic.oup.com]
- 4. fda.gov [fda.gov]
- 5. BAM Media M150: Trypticase this compound (TN) Broth | FDA [fda.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. toku-e.com [toku-e.com]
- 9. usbio.net [usbio.net]
- 10. selleckchem.com [selleckchem.com]
- 11. chemwhat.com [chemwhat.com]
- 12. researchgate.net [researchgate.net]
- 13. selleckchem.com [selleckchem.com]
- 14. glpbio.com [glpbio.com]
optimizing Novobiocin concentration for cell culture experiments
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Novobiocin in cell culture experiments. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in eukaryotic cells?
A1: While traditionally known as a bacterial DNA gyrase inhibitor, this compound's primary mechanism in eukaryotic cells is the inhibition of the C-terminal ATP-binding site of Heat Shock Protein 90 (Hsp90).[1][2][3] This disruption of the Hsp90 chaperone machinery leads to the degradation of numerous client proteins, many of which are critical for cancer cell growth and survival.[4][5] Additionally, this compound has been shown to inhibit other targets, including DNA topoisomerase II and Polymerase Theta (POLθ), the latter being particularly relevant in cancer cells with deficiencies in DNA repair pathways like BRCA1/2.[6][7][8]
Q2: Why is determining the optimal concentration of this compound so critical?
A2: The optimal concentration is crucial due to this compound's relatively low potency for Hsp90 inhibition (with IC50 values often in the high micromolar range) and its pleiotropic effects on other cellular targets.[3][9] Using a concentration that is too low may result in no observable effect, while an excessively high concentration can lead to off-target effects and general cytotoxicity, confounding experimental results.[10] Each cell line exhibits a unique sensitivity, making empirical determination of the optimal dose essential.
Q3: What are some of the known Hsp90 client proteins affected by this compound?
A3: this compound treatment can lead to the degradation of a wide range of Hsp90-dependent proteins. Key examples include receptor tyrosine kinases like ErbB2 (HER2), signaling kinases such as Raf-1 and AKT, mutant p53, and the androgen receptor.[4][5][11]
Q4: How should I prepare and store a this compound stock solution?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 100 mg/mL).[2] This stock solution should be stored at -20°C or -80°C to maintain stability.[12] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to prevent solvent-induced toxicity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect at expected concentrations. | 1. Suboptimal Concentration: The cell line may be resistant or require a higher concentration of this compound. 2. Degraded Compound: Improper storage or repeated freeze-thaw cycles may have degraded the this compound stock. 3. Short Incubation Time: The effect on client protein degradation or cell viability may require a longer exposure time. | 1. Perform a Dose-Response Curve: Determine the IC50 for your specific cell line using a cell viability assay (see protocol below). Test a broad range of concentrations (e.g., 10 µM to 1 mM). 2. Prepare Fresh Stock: Use a fresh vial of this compound to prepare a new stock solution in high-quality, anhydrous DMSO. 3. Conduct a Time-Course Experiment: Evaluate the effects at multiple time points (e.g., 24, 48, 72 hours). |
| High levels of cell death across all concentrations. | 1. Excessive Concentration: The tested concentration range may be too high for the specific cell line. 2. Solvent Toxicity: The final concentration of DMSO in the culture medium may be too high. 3. Contamination: The cell culture may be contaminated. | 1. Shift Concentration Range: Test a lower range of this compound concentrations (e.g., 1 µM to 100 µM). 2. Check DMSO Concentration: Ensure the final DMSO concentration in the media is non-toxic for your cells (typically <0.1%). Run a vehicle control (media with DMSO only). 3. Verify Culture Sterility: Check for signs of bacterial or fungal contamination under a microscope. |
| Inconsistent results between experiments. | 1. Variable Seeding Density: Inconsistent initial cell numbers can lead to variability in the final readout. 2. Cell Passage Number: High-passage number cells may have altered phenotypes and drug sensitivity. 3. Inaccurate Pipetting: Errors in preparing serial dilutions can lead to inconsistent final concentrations. | 1. Standardize Seeding: Use a consistent cell seeding density for all experiments and ensure even cell distribution in plates. 2. Use Low-Passage Cells: Thaw a fresh vial of low-passage cells for your experiments. 3. Calibrate Pipettes: Ensure all pipettes are properly calibrated. Prepare a master mix of the drug dilution to add to replicate wells. |
Data Summary: Effective this compound Concentrations
The effective concentration of this compound is highly dependent on the cell line and the biological endpoint being measured. The following table summarizes concentrations reported in the literature.
| Cell Line / System | Biological Effect | Effective Concentration |
| SKBr3 Breast Cancer Cells | Hsp90 Inhibition (IC50) | ~700 µM[3][4][5] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Near-complete inhibition of cytokine production | 0.5 mM (500 µM)[10] |
| BRCA1/2-deficient RPE1 cells | Cell Viability Inhibition | 50 µM[8] |
| Human Glioblastoma Multiforme Cells | Inhibition of DNA interstrand cross-link repair | 200 µM[12] |
| MDA-MB-231 Breast Cancer Cells | Inhibition of cell proliferation and migration | Dose-dependent effects observed[11] |
Note: This table is for reference only. It is imperative to determine the optimal concentration for your specific cell line and experimental conditions.
Experimental Protocols & Visualizations
Protocol: Determining Optimal this compound Concentration via MTT Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound, a critical step in optimizing its use.
Materials:
-
Your adherent cell line of interest
-
Complete cell culture medium
-
This compound powder and anhydrous DMSO
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 490-570 nm[13]
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells that are in the logarithmic growth phase.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
Drug Preparation and Treatment:
-
Prepare a 100 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock in complete culture medium to create 2X working solutions. A suggested range for the final concentrations is 0 µM (vehicle control), 10 µM, 50 µM, 100 µM, 250 µM, 500 µM, 750 µM, and 1000 µM.
-
Carefully remove the medium from the cells and add 100 µL of the appropriate this compound working solution to each well. Include a "vehicle only" control (medium with the highest concentration of DMSO used).
-
-
Incubation:
-
Return the plate to the incubator for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.[13] During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.[13]
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a plate reader at a wavelength of 490 nm or 570 nm.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Absorbance_Treated / Absorbance_Control) * 100.
-
Plot the percent viability against the logarithm of the this compound concentration. Use a non-linear regression (sigmoidal dose-response) model to calculate the IC50 value.[14]
-
Caption: Workflow for determining the IC50 of this compound.
This compound's Effect on the Hsp90 Chaperone Pathway
This compound targets the C-terminus of Hsp90, disrupting its function and leading to the degradation of oncogenic client proteins.
Caption: this compound inhibits the Hsp90 chaperone cycle.
Troubleshooting Logic for this compound Experiments
A logical approach to diagnosing and solving common issues encountered during experiments with this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound and additional inhibitors of the Hsp90 C-terminal nucleotide-binding pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound and Additional Inhibitors of the Hsp90 C-Terminal Nucleotide-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hsp90 inhibitors identified from a library of this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Antibiotic found to kill tumour cells with DNA-repair glitch - ecancer [ecancer.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound Analogs That Inhibit the MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunomodulating Properties of the Antibiotic this compound in Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Novobiocin Resistance in Staphylococcus aureus
Welcome to the technical support center for researchers, scientists, and drug development professionals working on strategies to combat novobiocin resistance in Staphylococcus aureus. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound against S. aureus?
A1: this compound is an aminocoumarin antibiotic that inhibits bacterial DNA replication.[1] Its primary target is the GyrB subunit of DNA gyrase, an essential enzyme responsible for introducing negative supercoils into DNA, a process critical for replication.[1][2][3][4] By binding to the ATP-binding site of GyrB, this compound prevents the enzyme from functioning, leading to a halt in DNA synthesis and ultimately, bacterial cell death.[5][6] DNA gyrase's absence in higher eukaryotes makes it a promising target for antibacterial drugs.[1][2]
Q2: What are the principal mechanisms of this compound resistance in S. aureus?
A2: S. aureus develops resistance to this compound primarily through two mechanisms:
-
Target Modification: The most significant driver of resistance is the accumulation of point mutations in the gyrB gene, which encodes the GyrB subunit of DNA gyrase.[1][2][3] These mutations alter the ATP-binding region, reducing this compound's ability to bind to its target.[3][5] High-level resistance can occur when mutations accumulate in both the gyrB gene and the parE gene, which encodes a subunit of topoisomerase IV, the secondary target of this compound.[7][8]
-
Active Efflux: Overexpression of multidrug resistance (MDR) efflux pumps can actively transport this compound out of the bacterial cell, reducing its intracellular concentration below effective levels.[9][10] In S. aureus, pumps such as NorA, MdeA, and SdrM have been implicated in conferring resistance to various compounds, including this compound.[9][10][11] The MdeA efflux pump, in particular, has been associated with increased resistance to this compound.[10]
Q3: Are there fitness costs associated with this compound resistance mutations?
A3: Yes. Studies have shown that the primary gyrB mutations driving this compound resistance can be associated with significant metabolic costs.[1][2] These costs may manifest as changes in growth rates, reduced survival under oxidative stress, altered cell wall permeability, and decreased coagulation functions.[1][2] These fitness trade-offs could potentially be exploited in developing new antibacterial strategies.[1]
Troubleshooting Experimental Issues
Q4: My S. aureus strain shows a sudden high-level resistance to this compound in vitro. What is the likely cause?
A4: Sudden high-level resistance often points to the selection of mutants with alterations in the drug's primary and secondary targets. A multi-step selection process can lead to this phenotype.[8]
-
Initial Step: A first-step mutation likely occurred in the gyrB gene.[8]
-
Subsequent Steps: Continued exposure to this compound can select for additional mutations, first a second one in gyrB and then another in the parE gene (topoisomerase IV).[7][8] The accumulation of mutations in both genes is associated with high-level resistance.[7][8]
Troubleshooting Workflow:
-
Sequence a Panel of Genes: Prioritize sequencing of the gyrB and parE genes to identify point mutations.
-
Assess Efflux Activity: Use an efflux pump inhibitor (EPI) like Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or reserpine in your minimum inhibitory concentration (MIC) assay. A significant drop in the this compound MIC in the presence of an EPI suggests that efflux is also contributing to the resistance phenotype.
-
Perform a Fitness Assay: Compare the growth rate of the resistant mutant to its susceptible parent strain in an antibiotic-free medium. A reduced growth rate can indicate a fitness cost associated with the resistance mutations.[1][2]
Q5: I am testing an adjuvant to potentiate this compound, but I don't see a synergistic effect. What should I check?
A5: A lack of synergy could be due to several factors related to the resistance mechanism of your S. aureus strain or the specific adjuvant used.
-
Mismatch of Adjuvant and Mechanism: If your adjuvant is an efflux pump inhibitor (EPI), it will not be effective against a strain whose resistance is solely due to gyrB mutations. Conversely, if the adjuvant targets a specific metabolic pathway, it may not work if the primary resistance mechanism is target modification or efflux.
-
Incorrect Adjuvant Concentration: The concentration of the adjuvant may be too low to be effective or too high, causing its own antibacterial effect and masking any synergy.
-
Assay Conditions: The experimental setup, such as the growth medium or incubation time, may not be optimal for observing the synergistic interaction.
Troubleshooting Steps:
-
Confirm Resistance Mechanism: First, characterize your test strain. Is resistance caused by target mutations, efflux, or both?
-
Optimize Adjuvant Concentration: Perform a dose-response experiment for the adjuvant alone to determine its own MIC. For synergy testing, use sub-inhibitory concentrations (e.g., 1/4 or 1/8 MIC).
-
Use a Standardized Method: Employ a standardized method like the checkerboard assay to systematically evaluate the interaction between this compound and your adjuvant.
Data & Protocols
Table 1: Examples of this compound Activity Restoration
This table summarizes hypothetical data illustrating how different strategies can lower the Minimum Inhibitory Concentration (MIC) of this compound against resistant S. aureus.
| S. aureus Strain | Resistance Mechanism | This compound MIC (µg/mL) | Treatment Condition | This compound MIC (µg/mL) | Fold Reduction in MIC |
| NVR-1 | gyrB mutation | 64 | This compound alone | 64 | 1 |
| NVR-1 | gyrB mutation | 64 | + Compound X (Gyrase Sensitizer) | 4 | 16 |
| NVE-1 | Efflux Pump Overexpression | 32 | This compound alone | 32 | 1 |
| NVE-1 | Efflux Pump Overexpression | 32 | + CCCP (EPI) | 2 | 16 |
| NVR-E1 | gyrB + Efflux | 128 | This compound alone | 128 | 1 |
| NVR-E1 | gyrB + Efflux | 128 | + CCCP (EPI) | 32 | 4 |
| NVR-E1 | gyrB + Efflux | 128 | + Compound X + CCCP | 2 | 64 |
Experimental Protocol 1: Checkerboard Assay for Synergy Testing
This protocol is used to assess the synergistic effect of an adjuvant (Compound A) with this compound (Compound B).
Objective: To determine the Fractional Inhibitory Concentration (FIC) index for a drug combination.
Materials:
-
96-well microtiter plates
-
S. aureus inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Stock solutions of this compound and Compound A
Methodology:
-
Preparation of Inoculum: Dilute the 0.5 McFarland suspension in CAMHB to achieve a final concentration of ~5 x 10⁵ CFU/mL in each well.
-
Plate Setup:
-
Dispense 50 µL of CAMHB into each well of a 96-well plate.
-
In column 1, add 100 µL of Compound A at 4x its MIC. In row A, add 100 µL of this compound at 4x its MIC.
-
Perform a 2-fold serial dilution of Compound A by transferring 50 µL from column 1 to column 2, and so on, discarding the last 50 µL from the final column.
-
Perform a 2-fold serial dilution of this compound by transferring 50 µL from row A to row B, and so on, discarding the last 50 µL from the final row. This creates a gradient of both compounds.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well.
-
Controls: Include wells for a sterility control (broth only) and a growth control (broth + inoculum). Also, determine the MIC of each compound alone on the same plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the drug(s) that completely inhibits visible bacterial growth.
-
Calculation of FIC Index:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Compound A = (MIC of Compound A in combination) / (MIC of Compound A alone)
-
FIC Index (FICI) = FIC of this compound + FIC of Compound A
-
Interpretation:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Experimental Protocol 2: Ethidium Bromide-Agar Cartwheel Method
This is a simple, qualitative method to screen for efflux pump activity in S. aureus isolates.
Objective: To visually assess the ability of bacterial isolates to efflux ethidium bromide (EtBr), a common efflux pump substrate.
Materials:
-
Tryptic Soy Agar (TSA) plates
-
Ethidium Bromide (EtBr) stock solution
-
Efflux Pump Inhibitor (EPI) stock solution (e.g., Reserpine)
-
S. aureus isolates for testing
Methodology:
-
Plate Preparation: Prepare TSA plates containing varying concentrations of EtBr (e.g., 0.5, 1.0, 2.0 µg/mL). For comparison, prepare an identical set of plates that also contain a sub-inhibitory concentration of an EPI.
-
Inoculation:
-
Using a sterile swab or toothpick, pick a single colony of each S. aureus isolate.
-
Streak the isolates from the center of the plate to the edge, resembling the spokes of a cartwheel. Multiple isolates can be tested on a single plate.
-
-
Incubation: Incubate the plates at 37°C for 16-18 hours.
-
Visualization: View the plates under a UV transilluminator.
Interpretation:
-
No EPI Plate: Strains with active efflux pumps will expel the EtBr and show minimal fluorescence. Strains lacking active efflux will accumulate EtBr and fluoresce brightly.
-
EPI Plate: If a strain that showed low fluorescence on the EtBr-only plate now shows bright fluorescence, it indicates that the EPI successfully inhibited the efflux pump, leading to EtBr accumulation. This confirms the presence of an active efflux system sensitive to that inhibitor.
References
- 1. news-medical.net [news-medical.net]
- 2. institut-der-gesundheit.com [institut-der-gesundheit.com]
- 3. scienceopen.com [scienceopen.com]
- 4. RePub, Erasmus University Repository: this compound [repub.eur.nl]
- 5. GyrB mutations in Staphylococcus aureus strains resistant to cyclothialidine, coumermycin, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The antibiotic this compound binds and activates the ATPase that powers lipopolysaccharide transport - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Accumulation of Mutations in both gyrB and parE Genes Is Associated with High-Level Resistance to this compound in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Accumulation of mutations in both gyrB and parE genes is associated with high-level resistance to this compound in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efflux pumps: gatekeepers of antibiotic resistance in Staphylococcus aureus biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multidrug Efflux Pumps in Staphylococcus aureus: an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Clinically Approved Drugs Inhibit the Staphylococcus aureus Multidrug NorA Efflux Pump and Reduce Biofilm Formation [frontiersin.org]
Technical Support Center: Identifying Off-Target Effects of Novobiocin in Mammalian Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to identify and characterize the off-target effects of Novobiocin in mammalian cells.
Frequently Asked Questions (FAQs)
Q1: We observe cytotoxicity at concentrations where this compound's on-target (DNA gyrase) activity is not expected in mammalian cells. What could be the cause?
A1: While this compound is known as a DNA gyrase inhibitor in bacteria, its primary off-target effect in mammalian cells is the inhibition of Heat Shock Protein 90 (Hsp90).[1][2][3] This inhibition occurs at a C-terminal ATP binding site, leading to the destabilization and degradation of numerous Hsp90 client proteins, many of which are critical for cancer cell survival and proliferation.[1][2][4][5] Therefore, the observed cytotoxicity is likely due to the inhibition of Hsp90.
Q2: Our results with this compound are inconsistent across different cancer cell lines. Why might this be?
A2: The cellular response to this compound can vary significantly between cell lines due to differing dependencies on Hsp90 client proteins. For instance, some cancer cells may be highly reliant on specific client proteins like HER-2, Raf-1, or mutant p53 for their growth and survival.[1][4] The degradation of these specific proteins upon Hsp90 inhibition by this compound will have a more pronounced effect in these cells.[5]
Q3: We are using a this compound analog and not seeing the expected Hsp90 inhibition. What other off-target effects could be at play?
A3: Some this compound analogs have been shown to possess anti-proliferative activity independent of Hsp90 inhibition.[6][7] These analogs may exert their effects through other mechanisms, such as the disruption of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically by inhibiting the phosphorylation of MEK and ERK.[6][7]
Q4: Can this compound affect other proteins besides Hsp90?
A4: Yes, in addition to Hsp90, this compound has been reported to interact with other proteins. It can inhibit DNA topoisomerase II, although this is generally at higher concentrations.[4][8] Furthermore, this compound can act as a potent inhibitor of human Organic Anion Transporters (OATs), which could be a consideration in certain experimental contexts.[9]
Troubleshooting Guides
Issue 1: Unexpectedly high levels of apoptosis are observed in our cell viability assays.
| Possible Cause | Troubleshooting Steps |
| Hsp90 Inhibition: | The degradation of key survival proteins due to Hsp90 inhibition can trigger apoptosis. Confirm the degradation of known Hsp90 client proteins (e.g., Akt, HER-2, Raf-1) via Western blotting. |
| MAPK Pathway Inhibition: | If using a this compound analog, the observed apoptosis could be due to the inhibition of the MAPK pathway.[6][7] Assess the phosphorylation status of MEK and ERK to investigate this possibility. |
| DNA Damage Response: | At higher concentrations, this compound's interaction with topoisomerase II could induce a DNA damage response leading to apoptosis.[8] |
Issue 2: The dose-response curve for cytotoxicity is not as expected or shows a narrow therapeutic window.
| Possible Cause | Troubleshooting Steps |
| Multiple Off-Target Effects: | This compound's multiple off-target effects can result in a complex dose-response relationship. Carefully titrate the concentration of this compound to identify the ranges at which different off-target effects may be dominant. |
| Cell Line Specificity: | The sensitivity to this compound is highly cell-line dependent.[5] It is crucial to perform a thorough dose-response study for each new cell line. |
| Drug-Serum Interactions: | Components in the cell culture serum may interact with this compound, affecting its bioavailability. Consider performing experiments in reduced-serum conditions if appropriate for your cell line.[10] |
Quantitative Data Summary
Table 1: Inhibitory Concentrations of this compound and its Analogs
| Compound | Target | Cell Line | IC50 / Ki |
| This compound | Hsp90 C-terminus | SKBr3 | ~700 µM |
| This compound | hOAT1 | - | Ki of 14.87 +/- 0.40 µM |
| This compound | hOAT3 | - | Ki of 4.77 +/- 1.12 µM |
| This compound | hOAT4 | - | Ki of 90.50 +/- 7.50 µM |
| F-4 (this compound Analog) | Hsp90 (putative) | LNCaP | 25-50 µM (cytotoxicity) |
| F-4 (this compound Analog) | Hsp90 (putative) | PC-3 | 50-100 µM (cytotoxicity) |
Data compiled from multiple sources.[2][5][9]
Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Hsp90 Target Engagement
This protocol is designed to verify the direct binding of this compound to Hsp90 within intact cells.
1. Cell Treatment:
-
Plate mammalian cells of interest and grow to 80-90% confluency.
-
Treat cells with the desired concentration of this compound or vehicle control for the specified time.
2. Cell Lysis and Heat Shock:
-
Harvest cells and resuspend in a suitable lysis buffer.
-
Divide the cell lysate into aliquots.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
3. Protein Separation and Detection:
-
Centrifuge the samples to pellet aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the soluble fraction by Western blotting using an antibody specific for Hsp90.
4. Data Analysis:
-
Quantify the band intensities for Hsp90 at each temperature.
-
A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.
Protocol 2: Kinase Profiling Assay
This protocol provides a general workflow to screen for off-target effects of this compound on a panel of protein kinases.
1. Kinase Panel Selection:
-
Choose a commercially available kinase profiling service or an in-house panel of purified kinases relevant to your research.
2. Compound Preparation:
-
Prepare a stock solution of this compound at a concentration suitable for the assay (typically 100-fold higher than the final desired concentration).
3. Kinase Activity Assay:
-
Perform in vitro kinase activity assays in the presence and absence of this compound.
-
These assays typically measure the phosphorylation of a substrate by a specific kinase.
4. Data Analysis:
-
Calculate the percent inhibition of each kinase by this compound compared to the vehicle control.
-
Identify any kinases that are significantly inhibited as potential off-target effects.
Visualizations
Caption: Hsp90 chaperone cycle and its inhibition by this compound.
Caption: Potential inhibition of the MAPK pathway by this compound analogs.
Caption: Experimental workflow for identifying off-target effects.
References
- 1. New developments in Hsp90 inhibitors as anti-cancer therapeutics: mechanisms, clinical perspective and more potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and Additional Inhibitors of the Hsp90 C-Terminal Nucleotide-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Characterization of a novel this compound analogue as a putative C-terminal inhibitor of heat shock protein 90 in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Analogs That Inhibit the MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Analogues That Inhibit the MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound enhances alkylating agent cytotoxicity and DNA interstrand crosslinks in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound is a potent inhibitor for human organic anion transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Novobiocin Stability for Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of novobiocin in solution for long-term experiments. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to ensure the integrity and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For long-term storage, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions. While this compound sodium salt is soluble in water, aqueous solutions are not recommended for storage longer than one day.[1]
Q2: How should I store my this compound stock solution for long-term use?
A2: this compound stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[2][3] Under these conditions, the stock solution can be stable for at least one month at -20°C and up to one year at -80°C.[2][3] this compound is also light-sensitive, so it is crucial to protect the solution from light.[4][5]
Q3: Can I store this compound solutions in water?
A3: While this compound sodium salt dissolves in water, it is not recommended to store aqueous solutions for more than one day.[1] For immediate use, an aqueous solution of the sodium salt (at 100 mg/mL, pH 7.5) has a half-life of approximately 30 days at 25°C and several months at 4°C.[6] Frozen aqueous aliquots can be stored for up to six months without a decrease in potency.[6]
Q4: I observed precipitation in my this compound stock solution. What should I do?
A4: Precipitation can occur if the solubility limit is exceeded or due to improper storage. Ensure you are using fresh, anhydrous DMSO as moisture can reduce solubility.[2] If you observe precipitation, it is recommended to discard the solution and prepare a fresh one. To avoid precipitation when adding this compound to your culture medium, pre-warm the medium to 37°C and add the stock solution dropwise while gently swirling the flask.
Q5: How stable is this compound in cell culture media?
A5: While specific quantitative data on the stability of this compound in every type of cell culture medium is limited, its stability in aqueous solutions provides a good estimate. The complex components of media, including serum, can potentially affect stability. It is best practice to add this compound to the culture medium immediately before use. For long-term experiments, it is advisable to replenish the this compound-containing medium periodically.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of this compound activity in a long-term experiment. | - Degradation of this compound in the culture medium over time. - Adsorption to plasticware. - Interaction with components in the serum or media. | - Replenish the culture medium with freshly prepared this compound at regular intervals (e.g., every 24-48 hours). - Use low-binding plasticware for your experiments. - If possible, conduct a pilot study to determine the stability of this compound in your specific cell culture setup. |
| Precipitation of this compound upon addition to culture medium. | - The stock solution is too concentrated. - The culture medium is at a low temperature. - Rapid addition of the stock solution. | - Prepare a less concentrated stock solution. - Always pre-warm your cell culture medium to 37°C before adding the this compound stock solution. - Add the stock solution dropwise while gently swirling the medium to ensure even distribution. |
| Inconsistent experimental results. | - Repeated freeze-thaw cycles of the stock solution leading to degradation. - Inaccurate initial concentration of the stock solution. - Degradation of this compound due to light exposure. | - Aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles. - Ensure accurate weighing and dissolving of the this compound powder when preparing the stock solution. - Protect all this compound solutions from light by using amber vials or wrapping containers in foil. |
| Observed cytotoxicity is higher than expected. | - High concentrations of this compound can precipitate histones, which may lead to non-specific cellular stress.[7] | - Use the lowest effective concentration of this compound as determined by a dose-response experiment. - Ensure the final concentration of DMSO in the culture medium is non-toxic to your cells (typically <0.5%). |
Data Presentation: Stability of this compound Solutions
The following tables summarize the stability of this compound under various storage conditions.
Table 1: Stability of this compound Sodium Salt in Aqueous Solution (100 mg/mL, pH 7.5)
| Storage Temperature | Half-life / Stability | Reference |
| 25°C | ~30 days | [6] |
| 4°C | Several months | [6] |
| Frozen | Up to 6 months with no loss of potency | [6] |
Table 2: Recommended Storage of this compound Stock Solutions in DMSO
| Storage Temperature | Recommended Duration | Reference |
| -20°C | Up to 1 month | [2] |
| -80°C | Up to 1 year | [2][3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (100 mM in DMSO)
Materials:
-
This compound sodium salt powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile pipette tips
Procedure:
-
Calculate the required mass: The molecular weight of this compound sodium salt is 634.6 g/mol . To prepare a 100 mM stock solution, weigh out 63.46 mg of this compound sodium salt powder.
-
Dissolution: In a sterile environment (e.g., a biological safety cabinet), add the weighed this compound powder to a sterile conical tube. Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 100 mM (e.g., for 63.46 mg, add 1 mL of DMSO).
-
Mixing: Vortex the solution until the this compound is completely dissolved. A clear solution should be obtained.
-
Aliquoting: Dispense the stock solution into single-use, sterile, amber microcentrifuge tubes or cryovials. This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term stability. For short-term use (up to one month), storage at -20°C is acceptable.[2][3]
Protocol 2: Determination of this compound Stability in Cell Culture Medium using HPLC
This protocol is adapted from established methods for determining antibiotic stability in liquid media.
Objective: To quantify the degradation of this compound in a specific cell culture medium over time at 37°C.
Materials:
-
This compound stock solution (prepared as in Protocol 1)
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with and without serum
-
Sterile, low-binding multi-well plates or tubes
-
Humidified incubator (37°C, 5% CO₂)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (e.g., a mixture of acetonitrile and a suitable buffer)
-
Analytical standards of this compound
Procedure:
-
Preparation of Spiked Media: Prepare a working solution of this compound in the cell culture medium (both with and without serum) at the desired experimental concentration. Ensure the final DMSO concentration is minimal (e.g., <0.1%).
-
Incubation: Aliquot the this compound-containing media into sterile, low-binding multi-well plates or tubes. Place the samples in a humidified incubator at 37°C with 5% CO₂.
-
Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), remove an aliquot from each condition. The time 0 sample serves as the initial concentration reference.
-
Sample Preparation for HPLC: Immediately after collection, stop any further degradation by freezing the samples at -80°C until analysis. Before HPLC analysis, samples may require processing, such as protein precipitation (e.g., with acetonitrile) if serum was used, followed by centrifugation to remove precipitates.
-
HPLC Analysis:
-
Develop an HPLC method to separate this compound from potential degradation products and media components. A C18 column with a gradient elution of acetonitrile and a buffered aqueous phase is a common starting point.
-
Create a calibration curve using analytical standards of this compound of known concentrations.
-
Inject the prepared samples and standards into the HPLC system.
-
-
Data Analysis:
-
Quantify the concentration of this compound in each sample by comparing the peak area to the calibration curve.
-
Calculate the percentage of this compound remaining at each time point relative to the time 0 concentration.
-
Plot the percentage of this compound remaining versus time to visualize the degradation kinetics.
-
Mandatory Visualizations
Experimental Workflow for this compound Stability Assay
References
- 1. BIOCHEMICAL EFFECTS OF this compound ON STAPHYLOCOCCUS AUREUS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The antibiotic this compound binds and activates the ATPase that powers lipopolysaccharide transport - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. usbio.net [usbio.net]
- 6. researchgate.net [researchgate.net]
- 7. cytivalifesciences.com [cytivalifesciences.com]
how to minimize Novobiocin precipitation in culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize Novobiocin precipitation in culture media during their experiments.
Troubleshooting Guide
Issue: Precipitate Forms Immediately Upon Adding this compound Stock Solution to Culture Media
This is a common issue that can arise from several factors related to the preparation of the stock solution and the condition of the culture media.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Highly Concentrated Stock Solution | Prepare a lower concentration stock solution of this compound. While this compound sodium salt is soluble in water up to 100 mg/mL, using a more dilute stock (e.g., 10-20 mg/mL) can facilitate better dispersion in the media.[1][2] |
| Incorrect Solvent | Ensure the appropriate solvent is used for the this compound form. For this compound sodium salt, sterile, purified water is recommended. For the acid form, which is less soluble in water, DMSO can be used.[1][3] |
| Low pH of the Media | This compound is significantly more soluble in aqueous solutions with a pH above 7.5.[3] Standard culture media is often buffered around pH 7.2-7.4. A slight, temporary increase in the local pH at the point of addition can prevent initial precipitation. |
| Localized High Concentration | Add the this compound stock solution dropwise to the culture media while gently swirling or stirring. This prevents localized supersaturation and allows for even dispersion. |
| Cold Media | Adding a concentrated stock solution to cold media can decrease the solubility of this compound. Allow the culture media to equilibrate to room temperature or 37°C before adding the this compound stock solution. |
Experimental Protocol: Preparing a this compound Stock Solution and Adding to Media
-
Materials:
-
This compound sodium salt powder
-
Sterile, purified water or DMSO
-
Sterile conical tubes
-
Sterile syringe filter (0.22 µm)
-
Culture medium (e.g., DMEM with 10% FBS)
-
-
Procedure for Aqueous Stock Solution (Recommended for Sodium Salt): a. Aseptically weigh the desired amount of this compound sodium salt. b. In a sterile conical tube, dissolve the powder in sterile, purified water to a final concentration of 10-20 mg/mL. c. Gently vortex until the powder is completely dissolved. The solution should be clear. d. Sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile tube. e. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. f. Store aliquots at -20°C for long-term storage (up to 6 months) or at 4°C for short-term use (up to several months).[2]
-
Procedure for Adding to Culture Media: a. Ensure the culture medium is at the desired experimental temperature (e.g., 37°C). b. Slowly add the required volume of the this compound stock solution to the media while gently swirling the flask or beaker. c. Visually inspect the medium for any signs of precipitation.
Issue: Precipitate Forms Over Time in the Incubator
Precipitation that occurs after a period of incubation is often due to the instability of this compound under certain conditions or its interaction with media components.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| pH Shift in Media | Cellular metabolism can cause the pH of the culture medium to decrease over time. If the pH drops below 7.5, this compound's solubility will decrease, potentially leading to precipitation. Ensure your medium has sufficient buffering capacity (e.g., HEPES buffer in addition to bicarbonate). |
| Interaction with Divalent Cations | This compound is known to complex with magnesium ions.[4] High concentrations of divalent cations like magnesium and calcium in the culture medium may contribute to the formation of insoluble salts. While specific data on precipitation with media components is limited, consider using a medium with lower concentrations of these ions if precipitation is a persistent issue. |
| Interaction with Serum Proteins | This compound can bind to plasma proteins.[5][6] In serum-containing media, this interaction can potentially lead to the formation of insoluble complexes, especially at higher concentrations of this compound or serum. If using serum, consider reducing the concentration of either component if possible, or switching to a serum-free medium. |
| Temperature Fluctuations | Repeated warming and cooling of the culture can affect the stability of media components, including this compound. Maintain a stable temperature in your incubator. |
| Crystallization of Amorphous Form | The more soluble amorphous form of this compound can revert to the less soluble crystalline form over time in aqueous suspension.[7] Preparing fresh solutions and avoiding prolonged storage can mitigate this. |
Experimental Protocol: Assessing this compound Stability in Your Culture System
-
Objective: To determine the stability of this compound in your specific culture medium and conditions.
-
Procedure: a. Prepare your complete culture medium (including serum and other supplements). b. Add this compound to the desired final concentration. c. Create a "cell-free" control by placing an aliquot of the this compound-containing medium in a sterile culture vessel. d. Incubate this control vessel alongside your experimental cultures. e. Visually inspect the control vessel for precipitation at regular intervals (e.g., every 24 hours). f. This will help you differentiate between precipitation caused by inherent instability in the medium and precipitation induced by cellular activity.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for this compound?
For this compound sodium salt, the preferred solvent is sterile, purified water, where it is soluble up to 100 mg/mL.[1][2] For the less soluble acid form of this compound, DMSO is a suitable solvent.[1][3]
Q2: At what pH is this compound most soluble?
This compound is most soluble in aqueous solutions with a pH above 7.5.[3] Its solubility decreases significantly in more acidic conditions.
Q3: How should I store my this compound stock solution?
Aqueous stock solutions of this compound sodium salt can be stored at 4°C for several months or at -20°C in single-use aliquots for up to 6 months without a significant loss of potency.[2] Avoid repeated freeze-thaw cycles.
Q4: Can I autoclave my media with this compound?
No, this compound is heat-sensitive and should not be autoclaved. Prepare a stock solution and add it to your sterile culture medium after it has cooled to the appropriate temperature.
Q5: Why is there still precipitation even after following all the recommendations?
If precipitation persists, consider the following:
-
High Working Concentration: The final concentration of this compound in your media may be too high for your specific culture system. Try a lower concentration if your experimental design allows.
-
Media Composition: Some basal media formulations or serum lots may contain components that are more prone to interacting with this compound. You may need to test different media or serum sources.
-
Interaction with Other Compounds: If you are using other drugs or supplements in your media, there could be an unforeseen interaction. Test for precipitation with each component individually.
-
Histone Precipitation: At high concentrations (100-1000 µg/mL), this compound can bind to and precipitate histones.[6] This is more of a concern in experiments involving cell lysis, but it's a known interaction.
Data Presentation
Table 1: Solubility of this compound Sodium Salt
| Solvent | Solubility | Reference |
| Water | up to 100 mg/mL | [1][2] |
| DMSO | ≥ 30 mg/mL | [1] |
| Ethanol | Soluble | [1] |
Table 2: Stability of Aqueous this compound Sodium Salt Solutions (100 mg/mL)
| Storage Temperature | Half-life/Stability | Reference |
| 25°C | ~30 days | [2] |
| 4°C | Several months | [2] |
| -20°C | Up to 6 months | [2] |
Visualizations
Logical Workflow for Troubleshooting this compound Precipitation
Caption: A flowchart to diagnose and resolve this compound precipitation issues.
Signaling Pathways Inhibited by this compound
Caption: this compound inhibits bacterial DNA gyrase and eukaryotic Hsp90.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. This compound | C31H36N2O11 | CID 54675769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Magnesium binding as an explanation of the mode of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Binding of this compound with plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Studies on the relationship between this compound and proteins and other components of the blood serum] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
dealing with conflicting results in Novobiocin experiments
Welcome to the Novobiocin Technical Support Center. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges and conflicting results encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of this compound?
This compound is an aminocoumarin antibiotic known to have multiple molecular targets. Its primary and most well-established target is the GyrB subunit of bacterial DNA gyrase, where it acts as a competitive inhibitor of the ATPase activity, thereby preventing DNA supercoiling.[1][2][3] It also targets the analogous ParE subunit of topoisomerase IV, though often with lower potency.[3][4] In eukaryotic cells, this compound is known to bind to a putative C-terminal ATP-binding site of Heat shock protein 90 (Hsp90), leading to the degradation of Hsp90 client proteins.[1][5] More recently, it has been identified as an inhibitor of the ATPase domain of polymerase theta (POLQ), which is critical for DNA repair in cancer cells with BRCA mutations.[6]
Q2: Why is this compound effective against Gram-positive but not most Gram-negative bacteria?
This compound is generally effective against Gram-positive pathogens but shows limited activity against most Gram-negative bacteria.[7][8] This discrepancy is primarily due to the outer membrane of Gram-negative organisms, which contains lipopolysaccharide (LPS) and acts as a significant permeability barrier, preventing the drug from reaching its intracellular target, DNA gyrase.[7][8] In certain lab-generated E. coli strains with a compromised or "leaky" outer membrane, sensitivity to this compound can be observed.[7][8]
Q3: What are the known mechanisms of bacterial resistance to this compound?
Bacterial resistance to this compound can arise from several mechanisms. The most common is the development of mutations in the gyrB gene, which encodes the GyrB subunit of DNA gyrase.[9] These mutations prevent this compound from binding effectively to its target.[9] Another key mechanism involves changes in cell wall permeability that restrict drug entry.[9] In some Gram-negative bacteria, this compound has been shown to unexpectedly activate the LPS transporter (LptB2FG), which can restore the impermeability of the outer membrane and increase resistance.[7][8]
Q4: Can this compound be used in cancer research?
Yes, this compound has gained significant attention in cancer research due to its secondary activities. It acts as a C-terminal inhibitor of Hsp90, a chaperone protein that is often overexpressed in cancer cells and is required for the stability of numerous oncoproteins.[5][10][11] Furthermore, studies have shown that this compound can selectively kill tumor cells with BRCA1 or BRCA2 mutations by inhibiting the POLQ enzyme.[6] This makes it a potential therapeutic for certain types of breast, ovarian, pancreatic, and prostate cancers, especially those that have developed resistance to PARP inhibitors.[6][12]
Troubleshooting Guides
Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Results
Q: My MIC or disk diffusion results for this compound are inconsistent, even when using the same bacterial strain. What factors could be causing this variability?
A: Conflicting MIC results are a common issue. Several experimental variables can significantly influence the outcome of this compound susceptibility tests.
-
Culture Media: The type of agar used can impact the zone of inhibition. Studies have compared P agar, Trypticase soy agar with 5% sheep blood (BAP), and Mueller-Hinton agar (MHA).[13] While a 16 mm zone diameter cutoff for resistance was found to be reliable across these media, the absolute zone sizes can differ, with BAP tending to produce smaller zones than P agar or MHA.[13] For standardized testing, MHA is typically recommended for the Kirby-Bauer method.[3]
-
Inoculum Preparation: The density of the bacterial suspension is critical. It should be standardized to a 0.5 McFarland turbidity standard to ensure a confluent lawn of growth.[3][14][15] An inoculum that is too light or too heavy will lead to erroneous zone sizes.
-
Presence of Serum: this compound's activity can be significantly reduced in the presence of serum. Studies on Enterococcus faecium have shown that MICs can be 8- to 16-fold higher in 50% human serum compared to standard Mueller-Hinton broth.[16][17] This is a critical consideration when attempting to correlate in vitro results with potential in vivo efficacy.
-
Intrinsic Resistance: It is crucial to use the correct test organism. This compound susceptibility is used to differentiate coagulase-negative staphylococci (CoNS). Staphylococcus saprophyticus is intrinsically resistant (zone ≤16 mm), while Staphylococcus epidermidis is sensitive (zone >16 mm).[18] Applying this test to other species or isolates from non-urine specimens can yield misleading results.[18][19]
Data Summary: Effect of Media on this compound Susceptibility Testing
| Medium Type | Typical Zone of Inhibition (Susceptible Strains) | Typical Zone of Inhibition (Resistant Strains) | Reference |
| P Agar | 19.6 to 33.9 mm | 6.0 to 11.3 mm | [13] |
| Trypticase Soy Agar + 5% Sheep Blood | 16.2 to 26.6 mm | 6.0 to 11.6 mm | [13] |
| Mueller-Hinton Agar | 21.3 to 36.4 mm | 6.0 to 13.5 mm | [13] |
Troubleshooting Workflow for Inconsistent MICs
Caption: A logical workflow for troubleshooting inconsistent this compound MIC results.
Issue 2: Discrepancy Between Enzymatic and Cell-Based Assay Results
Q: this compound shows potent inhibition in my purified DNA gyrase assay (low IC50), but its effect is much weaker in whole-cell bacterial or cancer cell assays (high MIC or GI50). Why?
A: This is a common observation that highlights the difference between an idealized enzymatic assay and a complex cellular environment.
-
Cell Permeability: As mentioned, the primary reason for low activity in Gram-negative bacteria is the outer membrane barrier.[7][8] Even in Gram-positive bacteria or eukaryotic cells, the cell membrane can limit the intracellular concentration of this compound.
-
Efflux Pumps: Many cells possess efflux pumps that actively transport foreign compounds, including antibiotics, out of the cell. This can prevent this compound from reaching the necessary concentration to inhibit its intracellular targets.
-
Target Engagement in a Cellular Context: In a cell, this compound must compete with high concentrations of endogenous ATP for binding to DNA gyrase or Hsp90.[1][5] Enzymatic assays are often performed under conditions that favor the inhibitor.
-
Off-Target Binding: this compound can bind to other cellular components, such as serum proteins in the culture medium, which reduces the effective concentration of the drug available to enter the cell and engage its target.[16][17]
-
Multiple Targets: In cancer cells, the overall anti-proliferative effect may be a combination of inhibiting both Hsp90 and other targets like POLQ.[5] The potency can vary dramatically depending on the cell line's specific dependencies. For example, its IC50 for Hsp90 is in the high micromolar range (~700 µM), whereas its IC50 for DNA gyrase is much lower.[5][20]
Data Summary: this compound Potency Against Various Targets
| Target | Organism/System | IC50 Value | Reference |
| DNA Gyrase | E. coli | ~0.48 µM | [20] |
| Hsp90 (C-terminus) | Human (SKBr3 cells) | ~700 µM | [5] |
| POLQ (ATPase domain) | Human (cancer cells) | Effective in killing BRCA-mutant cells | [6] |
This compound's Dual Targeting Mechanism
Caption: this compound's inhibitory action on bacterial DNA gyrase and eukaryotic Hsp90.
Issue 3: Inconsistent Results in Cancer Cell Line Experiments
Q: I'm seeing conflicting results for this compound's anti-cancer activity. It's potent in one breast cancer cell line but ineffective in another. What could be the reason?
A: this compound's efficacy as an anti-cancer agent is highly context-dependent, relying on the specific genetic background of the cancer cells.
-
BRCA Mutation Status: The most significant factor is the status of DNA repair genes like BRCA1 and BRCA2. This compound's ability to inhibit POLQ leads to synthetic lethality in cells that are deficient in BRCA-mediated homologous recombination repair.[6] Therefore, it is expected to be highly effective in BRCA-mutant cancer cells but show little activity in BRCA-proficient (wild-type) cells.
-
Hsp90 Dependency: The anti-proliferative effects can also be due to Hsp90 inhibition.[10] Cell lines that are highly dependent on Hsp90 for the stability of key oncoproteins (e.g., HER2-positive breast cancer) may be more sensitive.[10] However, the potency of this compound as an Hsp90 inhibitor is weak, and often, synthetic analogues show much greater activity.[5][21]
-
Immune System Interaction: Recent in vivo studies suggest that a major part of this compound's effectiveness comes from its ability to stimulate an anti-tumor immune response.[12] It causes the formation of micronuclei, which activates the cGAS/STING pathway and leads to the infiltration of CD8+ T cells into the tumor.[12] This effect would not be observed in standard in vitro cell culture experiments, leading to a potential underestimation of its efficacy.
Signaling Pathway: this compound in BRCA-Deficient Cancer
Caption: Synthetic lethality induced by this compound in BRCA-deficient cancer cells.
Key Experimental Protocols
Protocol 1: this compound Antimicrobial Susceptibility Testing (Disk Diffusion)
This protocol is based on the Kirby-Bauer disk diffusion method and is primarily used for differentiating CoNS.[3][14][19]
-
Prepare Inoculum: Select 3-5 well-isolated colonies of the coagulase-negative staphylococcus from a non-selective agar plate (e.g., Blood Agar) after 18-24 hours of incubation.
-
Transfer colonies to a tube of sterile saline or tryptic soy broth. Adjust the turbidity to match a 0.5 McFarland standard.[15]
-
Inoculate Plate: Within 15 minutes of adjusting the turbidity, dip a sterile cotton swab into the suspension. Remove excess liquid by pressing the swab against the inside of the tube.
-
Swab the entire surface of a Mueller-Hinton Agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even, confluent growth.[15]
-
Apply Disk: Allow the plate to dry for 5-15 minutes. Using sterile forceps, aseptically place a 5 µg this compound disk onto the center of the inoculated agar surface.[14] Gently press the disk to ensure complete contact with the agar.
-
Incubate: Invert the plate and incubate aerobically at 35-37°C for 16-18 hours.[14]
-
Interpret Results: Measure the diameter of the zone of inhibition in millimeters (mm).
Protocol 2: DNA Gyrase Supercoiling Inhibition Assay
This protocol outlines a typical in vitro assay to measure this compound's inhibition of DNA gyrase activity.
-
Reaction Mixture: Prepare a master mix on ice. For a standard 30 µL reaction, the final concentrations should be approximately:
-
Inhibitor Preparation: Add varying concentrations of this compound (dissolved in DMSO) to reaction tubes. Include a "no inhibitor" positive control (DMSO only) and a "no enzyme" negative control. The final DMSO concentration should not exceed 1-2%.
-
Initiate Reaction: Add DNA gyrase enzyme (e.g., 1 Unit) to each tube (except the negative control). Mix gently and incubate at 37°C for 30-60 minutes.[22][24]
-
Stop Reaction: Terminate the reaction by adding 30 µL of a stop buffer containing STEB (40% Sucrose, 100 mM Tris-HCl, 10 mM EDTA, 0.5 mg/ml Bromophenol Blue) and 30 µL of chloroform/isoamyl alcohol (24:1).[24]
-
Analyze Results: Vortex briefly and centrifuge for 1-2 minutes. Load 20 µL of the upper aqueous phase onto a 1% agarose gel. Run the gel at ~80V for 2-4 hours.[22]
-
Stain the gel with ethidium bromide or a safer alternative (e.g., SYBR Safe) and visualize under UV light. The negative control will show a band corresponding to relaxed DNA. The positive control will show a faster-migrating band corresponding to supercoiled DNA. The amount of supercoiled DNA will decrease with increasing concentrations of this compound. The IC50 is the concentration of this compound that reduces supercoiling activity by 50%.[24]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. microbenotes.com [microbenotes.com]
- 4. In Vitro Characterization of the Antibacterial Spectrum of Novel Bacterial Type II Topoisomerase Inhibitors of the Aminobenzimidazole Class - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound and Additional Inhibitors of the Hsp90 C-Terminal Nucleotide-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibiotic this compound found to kill tumor cells with DNA-repair glitch | EurekAlert! [eurekalert.org]
- 7. The antibiotic this compound binds and activates the ATPase that powers lipopolysaccharide transport - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. news-medical.net [news-medical.net]
- 10. Synthesis and biological evaluation of this compound analogues as potential heat shock protein 90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. miragenews.com [miragenews.com]
- 13. Effect of different media on determination of this compound resistance for differentiation of coagulase-negative staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. This compound susceptibility test: Principle, Procedure and Results interpretations [onlinebiologynotes.com]
- 16. journals.asm.org [journals.asm.org]
- 17. In vitro activity of this compound against multiresistant strains of Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound Susceptibility Test: Principle, Procedure, Results • Microbe Online [microbeonline.com]
- 19. microbiologyinfo.com [microbiologyinfo.com]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. academic.oup.com [academic.oup.com]
- 23. journals.asm.org [journals.asm.org]
- 24. inspiralis.com [inspiralis.com]
Novobiocin degradation pathways and storage conditions
Welcome to the technical support center for novobiocin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and degradation of this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the integrity of this compound. The recommended conditions vary for the solid form and solutions.
-
Solid Form: this compound sodium salt should be stored in a well-sealed container, protected from moisture and light. For long-term storage of the solid, -20°C is recommended. Some suppliers also indicate storage at 2-8°C is acceptable.
-
Aqueous Solutions: Aqueous solutions of this compound are known to be unstable. For short-term storage, solutions can be kept at 4°C for several months. For longer-term stability, it is recommended to store aqueous solutions in frozen aliquots at -20°C or -80°C for up to six months without a significant loss of potency. It is not recommended to store aqueous solutions for more than one day at room temperature.
Q2: What are the main degradation pathways for this compound?
A2: this compound is susceptible to degradation through several pathways, primarily hydrolysis, and to a lesser extent, photolysis and oxidation.
-
Hydrolysis: The most significant degradation pathway for this compound in aqueous solutions is the hydrolysis of the amide bond that links the coumarin ring system (novenamine moiety) to the benzoic acid derivative (ring A). This hydrolysis results in the formation of novobiocic acid and the noviose sugar moiety. The rate of hydrolysis is dependent on pH and temperature.
-
Isomerization: Under certain conditions, this compound can isomerize to isothis compound.
-
Photodegradation: this compound is sensitive to light, particularly UV light, which can accelerate its degradation in solution.
-
Oxidation: While less characterized than hydrolysis, oxidative degradation can also occur, potentially targeting the phenolic hydroxyl groups and the prenyl side chain.
Q3: What are the known degradation products of this compound?
A3: Several degradation products of this compound have been identified. The primary degradation products resulting from hydrolysis are:
-
Novobiocic Acid: The coumarin and benzoic acid derivative portion of the molecule, formed by the cleavage of the amide bond.
-
Noviose moiety: The sugar portion of the molecule that is cleaved off during hydrolysis.
Other identified degradation or related substances include:
-
Isothis compound: An isomer of this compound.
-
Hydroxythis compound: A hydroxylated derivative.
-
Desmethyldescarbamylthis compound: A demethylated and decarbamoylated derivative.
-
Dihydrothis compound: A reduced form of this compound.
-
Descarbamylthis compound: A derivative lacking the carbamoyl group.
-
Novenamine: The coumarin and noviose sugar portion of the molecule.
Troubleshooting Guide
Issue 1: Loss of biological activity in my this compound stock solution.
-
Possible Cause 1: Improper Storage. As detailed in the FAQs, aqueous solutions of this compound are unstable at room temperature and for extended periods at 4°C.
-
Solution: Prepare fresh solutions for each experiment whenever possible. If storage is necessary, store as frozen aliquots at -20°C or -80°C for no longer than six months. Avoid repeated freeze-thaw cycles.
-
-
Possible Cause 2: Incorrect pH. The stability of this compound in solution is pH-dependent.
-
Solution: Ensure the pH of your buffered solution is within a stable range for this compound. A pH of 7.5 has been noted for aqueous solutions of the sodium salt.
-
-
Possible Cause 3: Exposure to Light. this compound is light-sensitive.
-
Solution: Protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil.
-
Issue 2: Unexpected peaks in my HPLC chromatogram when analyzing this compound.
-
Possible Cause: Degradation. The appearance of extra peaks is a strong indicator that your this compound sample has degraded.
-
Solution: Compare the retention times of the unexpected peaks with known degradation products of this compound if standards are available. To confirm degradation, you can perform a forced degradation study (see Experimental Protocols section) on a known pure sample of this compound and compare the resulting chromatograms. Ensure your analytical method is stability-indicating, meaning it can resolve the parent drug from its degradation products.
-
Quantitative Data Summary
The stability of this compound is significantly influenced by temperature and pH. The following table summarizes available quantitative data on its degradation.
| Condition | Half-life (t½) | Reference |
| Aqueous solution (pH 7.5) at 25°C | Approximately 30 days | [1] |
| Aqueous solution at 4°C | Several months | [1] |
| Frozen aqueous aliquots (-20°C / -80°C) | Up to 6 months | [1] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for inducing the degradation of this compound to identify potential degradation products and to develop a stability-indicating analytical method.
1. Materials:
-
This compound sodium salt
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
2. Procedure:
-
Acid Hydrolysis:
-
Prepare a solution of this compound in 0.1 M HCl (e.g., 1 mg/mL).
-
Incubate the solution at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
Prepare a solution of this compound in 0.1 M NaOH (e.g., 1 mg/mL).
-
Incubate the solution at room temperature for a specified time (e.g., 30 minutes, 1, 2, 4 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound in 3% H₂O₂ (e.g., 1 mg/mL).
-
Keep the solution at room temperature, protected from light, for a specified time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a controlled temperature oven at, for example, 105°C for a specified time.
-
After exposure, dissolve the solid in a suitable solvent and analyze by HPLC.
-
-
Photolytic Degradation:
-
Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol/water).
-
Expose the solution to a UV light source (e.g., 254 nm) for a specified duration.
-
Simultaneously, keep a control sample in the dark.
-
At various time points, withdraw aliquots from both the exposed and control samples for HPLC analysis.
-
3. HPLC Analysis:
-
Mobile Phase: A gradient of acetonitrile and water (with a modifier like 0.1% formic acid for MS compatibility) is typically used.
-
Detection: UV detection at a wavelength where this compound and its degradation products have significant absorbance (e.g., 307 nm).
-
Analysis: Monitor the decrease in the peak area of this compound and the appearance and increase in the peak areas of degradation products over time.
Visualizations
Below are diagrams illustrating key pathways and workflows related to this compound degradation.
Caption: Major degradation pathways of this compound.
Caption: Workflow for a forced degradation study of this compound.
References
Technical Support Center: Novobiocin Dosage for In Vivo Animal Studies
Welcome to the technical support center for utilizing Novobiocin in in vivo animal research. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in successfully designing and executing their studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in in vivo studies?
A1: this compound primarily acts as an inhibitor of bacterial DNA gyrase, making it effective against Gram-positive bacteria.[1] In mammalian cells, it functions as a C-terminal inhibitor of Heat Shock Protein 90 (Hsp90), leading to the degradation of Hsp90 client proteins involved in cell signaling, proliferation, and survival.[2][3][4][5][6] This inhibition can disrupt multiple oncogenic pathways.
Q2: What are the common solvents used to formulate this compound for in vivo administration?
A2: this compound has poor aqueous solubility. Common solvent systems for in vivo use include a mixture of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 300 (PEG300), Tween 80, and a final vehicle of either saline or corn oil.[7][8][9][10] The specific composition can be adjusted to improve solubility and stability.
Q3: What are the typical dose ranges for this compound in mice and rats?
A3: The appropriate dosage of this compound can vary significantly depending on the animal model, route of administration, and the specific research question. For example, in mouse models of bacterial infection, intraperitoneal (IP) doses have ranged from 1.25 mg to 5 mg per mouse.[11] In pharmacokinetic studies in rats, oral doses of 12.5 mg/kg to 100 mg/kg have been used.[12] It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental setup.
Q4: What are the potential adverse effects of this compound in animals?
A4: Adverse reactions to this compound can be frequent.[1] In mice, a high dose of 5 mg administered intraperitoneally more than once was found to be 100% lethal.[11] In humans, side effects have included gastrointestinal disturbances, skin rashes, and hyperbilirubinemia.[13][14][15] Close monitoring of animals for any signs of toxicity, such as weight loss, lethargy, or ruffled fur, is essential.
Q5: How can I improve the oral bioavailability of this compound?
A5: this compound has negligible oral bioavailability.[16] To improve this, formulation strategies can be employed. Using a vehicle containing penetration enhancers or formulating this compound as a nanosuspension can potentially increase its absorption from the gastrointestinal tract. Additionally, ensuring the compound is fully dissolved in the vehicle before administration is critical.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in dosing solution | - Poor solubility in the chosen vehicle.- Incorrect order of solvent addition.- Temperature changes. | - Optimize the vehicle composition. A common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[7]- Always add solvents sequentially, ensuring the solution is clear before adding the next component.- Prepare the formulation fresh before each use and warm it to room temperature if precipitation occurs upon cooling. |
| Animal distress or mortality after administration | - Acute toxicity from a high dose.- Irritation from the vehicle or the compound itself.- Incorrect administration technique (e.g., accidental injection into an organ). | - Conduct a dose-escalation study to determine the maximum tolerated dose (MTD).- Reduce the concentration of DMSO in the vehicle to less than 10%.- Ensure proper restraint and injection technique. For IP injections, aim for the lower right quadrant of the abdomen to avoid the cecum and bladder.[17][18]- For oral gavage, use a flexible gavage needle to minimize esophageal injury.[19] |
| Lack of efficacy in the animal model | - Insufficient dosage or bioavailability.- Rapid metabolism and clearance of this compound.- Development of resistance in the case of bacterial models. | - Increase the dose or dosing frequency, guided by MTD studies.- Consider a different route of administration (e.g., IP instead of oral) to bypass first-pass metabolism.- In pharmacokinetic studies, the half-life of this compound in mice is significantly shorter than in humans.[14]- For bacterial studies, confirm the susceptibility of the bacterial strain to this compound. |
| Inconsistent results between animals | - Variability in drug administration.- Differences in animal age, weight, or health status.- Inconsistent formulation preparation. | - Ensure accurate and consistent dosing for each animal.- Use animals of a similar age and weight range.- Prepare a single batch of the dosing solution for each experimental group. |
Quantitative Data Summary
Table 1: this compound Toxicity Data
| Animal Model | Route of Administration | LD50 | NOEL (No-Observed-Effect Level) | Reference |
| Mouse | Oral | ~1000 mg/kg bw | 100 mg/kg bw (90-day study) | [13] |
| Rat | Oral | ~3200 mg/kg bw | - | [13] |
| Mouse | Intraperitoneal | 260 - 370 mg/kg bw | - | [13] |
| Rat | Intraperitoneal | 260 - 370 mg/kg bw | - | [13] |
Table 2: this compound Efficacy in Mouse Infection Models
| Infection Model | Route of Administration | Dosage Regimen | Outcome | Reference |
| Bacillus anthracis | Intraperitoneal | 2.5 mg, 3 doses (1h, 8h, 24h post-infection) | 90% survival | [11] |
| Burkholderia pseudomallei | Intraperitoneal | 1.25 mg, 3 doses (1h, 8h, 24h post-infection) | 90% protective | [11] |
| Burkholderia pseudomallei | Intraperitoneal | 2.5 mg, 3 doses (1h, 8h, 24h post-infection) | 90% protective | [11] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound sodium salt
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene Glycol 300 (PEG300)
-
Tween 80
-
Sterile saline or corn oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a stock solution of this compound in DMSO. Weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).[7] Vortex thoroughly to ensure it is fully dissolved.
-
Add PEG300. In a separate sterile tube, add the required volume of your this compound stock solution. To this, add PEG300 to a final concentration of 40% of the total volume.[7] Vortex until the solution is clear.
-
Add Tween 80. To the DMSO/PEG300/Novobiocin mixture, add Tween 80 to a final concentration of 5% of the total volume.[7] Vortex until the solution is clear.
-
Add the final vehicle. Slowly add sterile saline or corn oil to reach the final desired volume (final concentration of 45%).[7] Vortex thoroughly to create a stable emulsion or clear solution.
-
Final formulation. The final vehicle composition will be approximately 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline/corn oil. Prepare this formulation fresh before each use.
Protocol 2: Intraperitoneal (IP) Injection in Mice
Materials:
-
Prepared this compound dosing solution
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)[17]
-
70% ethanol
-
Animal scale
Procedure:
-
Animal Preparation: Weigh the mouse to calculate the correct injection volume. The maximum recommended IP injection volume for a mouse is < 10 ml/kg.[17]
-
Restraint: Gently restrain the mouse by scruffing the neck and back to expose the abdomen. Tilt the mouse's head slightly downwards.
-
Injection Site: Identify the lower right quadrant of the abdomen. This location avoids the cecum (on the left side) and the bladder.[17][18]
-
Injection: Swab the injection site with 70% ethanol. Insert the needle at a 30-40° angle with the bevel facing up.[17]
-
Aspiration: Gently pull back the plunger to ensure no fluid (blood or urine) is aspirated. If fluid is present, withdraw the needle and reinject at a slightly different location with a fresh needle.
-
Administration: Inject the this compound solution slowly and steadily.
-
Withdrawal: Withdraw the needle and return the mouse to its cage.
-
Monitoring: Observe the animal for at least 15 minutes post-injection for any signs of distress.[20]
Protocol 3: Oral Gavage in Mice
Materials:
-
Prepared this compound dosing solution
-
Sterile oral gavage needles (flexible, 20-22 gauge)[20]
-
Sterile syringes (1 mL)
-
Animal scale
Procedure:
-
Animal Preparation: Weigh the mouse to determine the correct dosing volume. The recommended gavage volume is typically 10-20 mL/kg.[19]
-
Restraint: Firmly restrain the mouse by scruffing the back of the neck to immobilize the head.
-
Gavage Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle. If there is any resistance, do not force it.
-
Administration: Once the needle is properly positioned in the esophagus (a slight resistance will be felt), administer the this compound solution slowly.
-
Withdrawal: Gently remove the gavage needle in a single, smooth motion.
-
Monitoring: Return the mouse to its cage and monitor for any signs of respiratory distress (indicating accidental tracheal administration) or other adverse effects.[19]
Signaling Pathway Diagrams
Caption: Inhibition of the Hsp90 chaperone cycle by this compound.
Caption: Disruption of the MAPK signaling pathway by a this compound analog.
References
- 1. This compound Sodium Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 2. This compound and Additional Inhibitors of the Hsp90 C-Terminal Nucleotide-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and additional inhibitors of the Hsp90 C-terminal nucleotide-binding pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of a novel this compound analogue as a putative C-terminal inhibitor of heat shock protein 90 in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hsp90 inhibitors identified from a library of this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Efficacy of Treatment with the Antibiotic this compound against Infection with Bacillus anthracis or Burkholderia pseudomallei - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, a Newly Found TRPV1 Inhibitor, Attenuates the Expression of TRPV1 in Rat Intestine and Intestinal Epithelial Cell Line IEC-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ema.europa.eu [ema.europa.eu]
- 14. A phase I clinical trial of this compound, a modulator of alkylating agent cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phase I and pharmacokinetic study of this compound in combination with VP-16 in patients with refractory malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound | C31H36N2O11 | CID 54675769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. animalcare.ubc.ca [animalcare.ubc.ca]
- 18. research.vt.edu [research.vt.edu]
- 19. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Validation & Comparative
Novobiocin vs. Fluoroquinolones: A Comparative Analysis of DNA Gyrase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two distinct classes of antibiotics, novobiocin and fluoroquinolones, focusing on their inhibitory action against bacterial DNA gyrase. We will delve into their mechanisms of action, present quantitative inhibitory data, and provide detailed experimental protocols for key assays.
Introduction to DNA Gyrase and Its Inhibitors
DNA gyrase is a type II topoisomerase essential for bacterial survival, making it a prime target for antibiotics. It introduces negative supercoils into DNA, a process crucial for DNA replication and transcription. This enzyme consists of two subunits: GyrA, which is responsible for DNA cleavage and reunion, and GyrB, which hydrolyzes ATP to power the supercoiling reaction. This compound and fluoroquinolones, while both targeting DNA gyrase, do so through fundamentally different mechanisms.
Mechanism of Action: A Tale of Two Subunits
The primary distinction between this compound and fluoroquinolones lies in their binding sites on the DNA gyrase enzyme complex.
-
This compound: This aminocoumarin antibiotic acts as a competitive inhibitor of the ATPase activity of DNA gyrase. It binds to the GyrB subunit, specifically at the ATP-binding pocket. By blocking ATP hydrolysis, this compound prevents the conformational changes required for DNA strand passage and subsequent supercoiling.
-
Fluoroquinolones: This class of synthetic antibiotics, including ciprofloxacin and levofloxacin, targets the GyrA subunit. They stabilize the complex formed between DNA gyrase and the cleaved DNA, preventing the re-ligation of the DNA strands. This leads to an accumulation of double-strand breaks, which are ultimately lethal to the bacterium.
Caption: Mechanisms of DNA gyrase inhibition by this compound and fluoroquinolones.
Quantitative Comparison of Inhibitory Activity
The potency of enzyme inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. The table below summarizes the IC50 values for this compound and several fluoroquinolones against E. coli DNA gyrase.
| Compound | Target Subunit | IC50 (µM) for DNA Supercoiling |
| This compound | GyrB | 0.02 |
| Ciprofloxacin | GyrA | 0.6 |
| Levofloxacin | GyrA | 0.8 |
| Moxifloxacin | GyrA | 0.3 |
Data presented are representative values from the literature and may vary depending on the specific experimental conditions.
Experimental Protocols
The following are detailed methodologies for common assays used to evaluate DNA gyrase inhibitors.
4.1. DNA Gyrase Supercoiling Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA substrate.
Protocol:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, and 0.1 mg/ml bovine serum albumin.
-
Substrate and Enzyme Addition: Add 0.5 µg of relaxed pBR322 plasmid DNA and 1 unit of E. coli DNA gyrase.
-
Inhibitor Addition: Add varying concentrations of the test compound (this compound or a fluoroquinolone).
-
Incubation: Incubate the reaction mixture at 37°C for 1 hour.
-
Reaction Termination: Stop the reaction by adding a stop solution containing 1% SDS and 25 mM EDTA.
-
Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Visualization and Analysis: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The amount of supercoiled DNA is quantified to determine the inhibitory activity.
Caption: Workflow for a typical DNA gyrase supercoiling assay.
4.2. Gyrase ATPase Assay
This assay measures the ATP hydrolysis activity of the GyrB subunit.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing DNA gyrase, DNA, and varying concentrations of the inhibitor in a suitable buffer.
-
ATP Addition: Initiate the reaction by adding ATP, often labeled with a radioactive or fluorescent marker.
-
Incubation: Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Detection of ATP Hydrolysis: Measure the amount of ADP or inorganic phosphate produced. This can be done using techniques like thin-layer chromatography for radiolabeled ATP or colorimetric assays for inorganic phosphate.
-
Data Analysis: Determine the rate of ATP hydrolysis at each inhibitor concentration to calculate the IC50 value.
Downstream Cellular Consequences: Induction of the SOS Response
The accumulation of double-strand breaks caused by fluoroquinolones triggers the SOS response, a global response to DNA damage in bacteria.
Caption: Simplified signaling pathway of the SOS response induced by fluoroquinolones.
In contrast, this compound's inhibition of ATPase activity does not directly cause DNA strand breaks. Instead, it stalls DNA replication and transcription, leading to a more general bacteriostatic effect at lower concentrations.
Conclusion
This compound and fluoroquinolones represent two distinct and effective strategies for inhibiting the essential bacterial enzyme DNA gyrase. This compound acts as an energy-transduction inhibitor by targeting the GyrB ATPase site, while fluoroquinolones act as poison-type inhibitors by trapping the GyrA-DNA cleavage complex. Understanding these fundamental differences in their mechanisms of action, as evidenced by quantitative inhibition data and cellular responses, is critical for the development of new antibacterial agents and for combating the rise of antibiotic resistance.
A Comparative Guide to Hsp90 Inhibitors: Novobiocin vs. Geldanamycin
For Researchers, Scientists, and Drug Development Professionals
Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell proliferation, survival, and signaling. This has made Hsp90 a prime target for cancer therapy. This guide provides a detailed, objective comparison of two natural product-derived Hsp90 inhibitors, Geldanamycin and Novobiocin, focusing on their distinct mechanisms, performance data, and experimental validation.
Mechanism of Action: A Tale of Two Termini
Geldanamycin and this compound inhibit Hsp90 function through entirely different binding sites, leading to distinct pharmacological profiles. Hsp90 is a homodimer with each monomer containing an N-terminal domain (NTD), a middle domain (MD), and a C-terminal domain (CTD).
-
Geldanamycin , a benzoquinone ansamycin, is a potent inhibitor that binds to the N-terminal ATP-binding pocket of Hsp90.[1] This competitive inhibition of ATP binding locks the chaperone in an unproductive state, preventing the conformational changes necessary for client protein maturation.[2] This ultimately leads to the ubiquitination and subsequent degradation of Hsp90 client proteins by the proteasome.[3][4][5]
-
This compound , a coumarin antibiotic, interacts with a secondary, previously unrecognized ATP-binding site located in the C-terminal domain of Hsp90.[6] Inhibition at the C-terminus is thought to interfere with chaperone dimerization and ATPase activity, which also results in the degradation of client proteins.[7] A significant advantage of C-terminal inhibitors like this compound is that they generally do not induce the pro-survival heat shock response (HSR), a common drawback of N-terminal inhibitors.
Caption: Differential binding sites of Geldanamycin (N-terminus) and this compound (C-terminus) on Hsp90.
Comparative Performance Data
The primary difference in performance between Geldanamycin and this compound lies in their potency. Geldanamycin and its derivatives are potent, nanomolar inhibitors, while this compound is a significantly weaker, micromolar inhibitor. However, synthetic analogs of this compound have been developed with vastly improved activity.
Table 1: Binding Affinity and ATPase Inhibition
| Inhibitor | Binding Site | Binding Affinity (Kd) | Hsp90 ATPase IC50 | Notes |
| Geldanamycin | N-Terminal | 4.6 nM - 1.2 µM[8][9][10] | ~4.8 µM[10] | Affinity varies due to slow-tight binding kinetics.[8][10] |
| This compound | C-Terminal | ~700 µM[11][12] | Weak inhibition | The natural product has low affinity. |
| This compound Analog (F-4) | C-Terminal | 100 µM[7][13] | Not Reported | Shows significantly improved potency over the parent compound.[7] |
Table 2: In Vitro Anti-Proliferative Activity (GI50 / IC50)
| Inhibitor | Cell Line | Cancer Type | GI50 / IC50 |
| Geldanamycin | Glioma Cell Lines | Brain Cancer | 0.4 - 3 nM[14] |
| Breast Cancer Lines | Breast Cancer | 2 - 20 nM[14] | |
| Small Cell Lung Cancer | Lung Cancer | 50 - 100 nM[14] | |
| Myeloma Cell Lines | Multiple Myeloma | ~10 nM[14] | |
| This compound | SKBr3 | Breast Cancer | ~700 µM[11][12][15] |
| This compound Analogs | Various Cancer Lines | Breast, Prostate, etc. | Mid-nanomolar range[16] |
Effects on Hsp90 Client Proteins and Signaling Pathways
Both inhibitors cause the degradation of key oncogenic client proteins by disrupting the Hsp90 chaperone machinery. This leads to the simultaneous shutdown of multiple cancer-promoting signaling pathways.
Key Client Proteins Degraded:
-
Receptor Tyrosine Kinases: HER2 (ErbB2)
-
Serine/Threonine Kinases: Raf-1, Akt
-
Transcription Factors: Mutant p53, HIF-1α
Inhibition of Hsp90 destabilizes crucial nodes in signaling cascades. For instance, the degradation of Raf-1 and Akt disrupts the MAPK/ERK and PI3K/Akt pathways, respectively, which are central to cell growth, proliferation, and survival.
Caption: Hsp90 inhibition disrupts key pro-survival signaling pathways like PI3K/Akt and Raf/MEK/ERK.
Experimental Protocols
Here are standardized protocols for key assays used to evaluate Hsp90 inhibitors.
Hsp90 ATPase Activity Assay (Malachite Green-based)
This colorimetric assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
Methodology:
-
Reaction Setup: Prepare a reaction buffer (e.g., 40 mM HEPES pH 7.5, 5 mM MgCl₂, 100 mM KCl).
-
Add purified Hsp90 protein to the wells of a 96-well plate.
-
Add the inhibitor (Geldanamycin or this compound) at various concentrations. Include a no-inhibitor control.
-
Initiate Reaction: Add ATP to a final concentration of ~500 µM to start the reaction.[10]
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 2-4 hours).
-
Stop Reaction & Color Development: Add Malachite Green reagent to each well. This reagent forms a colored complex with the free phosphate generated.
-
Measurement: Read the absorbance at ~620-650 nm using a microplate reader.
-
Analysis: Calculate the rate of ATP hydrolysis and determine the IC₅₀ value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
Client Protein Degradation Assay (Western Blot)
This assay visualizes the decrease in Hsp90 client protein levels following inhibitor treatment.
Methodology:
-
Cell Treatment: Plate cancer cells (e.g., SKBr3, PC-3) and allow them to adhere. Treat the cells with various concentrations of Geldanamycin or this compound for a specified time (e.g., 16-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[17]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein amounts for each sample and mix with Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes (Note: avoid boiling for some membrane proteins).[18]
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[18]
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for client proteins (e.g., anti-HER2, anti-Akt, anti-Raf-1) and a loading control (e.g., anti-β-actin, anti-GAPDH) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities relative to the loading control to determine the extent of client protein degradation.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of the Hsp90 inhibitor for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C.[8] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).
Caption: General experimental workflow for determining cell viability using the MTT assay.
Summary and Conclusion
Geldanamycin is a highly potent, N-terminal Hsp90 inhibitor that has served as a foundational tool for studying Hsp90 biology. Its major drawbacks, including hepatotoxicity and poor solubility, have limited its clinical use but have spurred the development of less toxic derivatives (e.g., 17-AAG, 17-DMAG).[9] Its induction of the heat shock response can also be a cytoprotective mechanism that limits its efficacy.
This compound is a weak, C-terminal Hsp90 inhibitor in its natural form. Its primary advantage is the avoidance of the heat shock response. While the parent compound has limited utility due to its low potency, it has established a crucial proof-of-concept for C-terminal inhibition.[11][12] Extensive medicinal chemistry efforts have since produced this compound analogs with nanomolar anti-proliferative activity, making this scaffold a promising avenue for developing a new class of Hsp90 inhibitors with a potentially more favorable side-effect profile.[16]
References
- 1. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structure of the RAF1-HSP90-CDC37 complex reveals the basis of RAF1 regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Counting & Health Analysis [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. High-throughput screening assay for inhibitors of heat-shock protein 90 ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. Detection of the ATPase activity of the molecular chaperones Hsp90 and Hsp72 using the TranscreenerTM ADP assay kit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The PI3K/Akt signaling pathway regulates the expression of Hsp70, which critically contributes to Hsp90-chaperone function and tumor cell survival in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-rad.com [bio-rad.com]
- 16. ptglab.com [ptglab.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Novobiocin and Cisplatin: A Synergistic Combination in Cancer Therapy
A Comparative Guide for Researchers
The combination of the antibiotic Novobiocin with the chemotherapeutic agent Cisplatin has demonstrated a significant synergistic effect in preclinical studies, offering a potential strategy to enhance the efficacy of platinum-based cancer therapies. This guide provides a comprehensive overview of the experimental data supporting this synergy, details the underlying molecular mechanisms, and presents experimental protocols for in vitro investigation.
Quantitative Analysis of Synergistic Cytotoxicity
The synergistic interaction between this compound and Cisplatin has been quantified in human small-cell lung carcinoma cell lines. The following tables summarize the key findings from a seminal study in this area, highlighting the enhanced cytotoxicity and DNA damage when these two agents are used in combination.
Table 1: Enhancement of Cisplatin Cytotoxicity by this compound in GLC4 and GLC4/CDDP Lung Cancer Cell Lines [1][2][3]
| Cell Line | Treatment Schedule | Fold Enhancement of Cytotoxicity |
| GLC4 (Parental) | Continuous Incubation with this compound | 1.9 |
| GLC4/CDDP (Cisplatin-Resistant) | Continuous Incubation with this compound | No Effect |
| GLC4 (Parental) | Short Incubation with this compound | 4.1 |
| GLC4/CDDP (Cisplatin-Resistant) | Short Incubation with this compound | 2.8 |
Table 2: Increase in Cisplatin-Induced DNA Interstrand Cross-links (ISC) by this compound [1][2][3][4]
| Cell Line | Time After Treatment | Fold Increase in DNA ISC (Combination vs. Cisplatin Alone) |
| GLC4 (Parental) | 4 hours | 1.6 |
| GLC4/CDDP (Cisplatin-Resistant) | 4 hours | 1.3 |
| GLC4 (Parental) | 24 hours | 2.7 |
| GLC4/CDDP (Cisplatin-Resistant) | 24 hours | 1.4 |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the synergistic effects of this compound and Cisplatin in cancer cell lines, based on established research[1][3].
Cell Culture and Drug Treatment
-
Cell Lines:
-
GLC4 (human small-cell lung carcinoma)
-
GLC4/CDDP (Cisplatin-resistant subline)
-
-
Culture Conditions:
-
Cells are maintained in RPMI 1640 medium supplemented with 10% fetal calf serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) in a humidified atmosphere of 5% CO2 at 37°C.
-
-
Drug Preparation:
-
Cisplatin is dissolved in 0.9% NaCl.
-
This compound is dissolved in sterile distilled water.
-
-
Treatment Protocols:
-
Continuous Incubation: Cells are exposed to various concentrations of Cisplatin with or without a fixed concentration of this compound for the entire duration of the experiment.
-
Short Incubation: Cells are pre-treated with this compound for a short period (e.g., 1 hour), followed by the addition of Cisplatin for a specified duration.
-
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000 cells/well and allow them to attach overnight.
-
Drug Treatment: Treat cells with a range of concentrations of Cisplatin, this compound, and their combination for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.
DNA Interstrand Cross-link (ISC) Assay (Alkaline Elution)
-
Radiolabeling: Label cellular DNA by growing cells in the presence of [¹⁴C]thymidine for 24 hours.
-
Drug Treatment: Treat cells with Cisplatin, this compound, or the combination for the desired time.
-
Cell Lysis: Lyse the cells on a filter with a solution containing sodium dodecyl sulfate and proteinase K.
-
Alkaline Elution: Elute the DNA from the filter with a high pH buffer. The rate of elution is inversely proportional to the amount of DNA cross-linking.
-
Quantification: Measure the radioactivity in the eluted fractions and the filter to quantify the amount of cross-linked DNA.
Signaling Pathways and Mechanisms of Synergy
The synergistic effect of this compound and Cisplatin is primarily attributed to the inhibition of DNA repair mechanisms by this compound, which potentiates the DNA-damaging effects of Cisplatin. This compound is a known inhibitor of DNA topoisomerase II and also functions as an HSP90 inhibitor[1][5].
Cisplatin induces cell death by forming DNA adducts and interstrand cross-links, which block DNA replication and transcription. This compound inhibits Topoisomerase II and HSP90, both of which are involved in DNA repair pathways. By inhibiting these repair mechanisms, this compound prevents the cancer cells from repairing the DNA damage caused by Cisplatin, leading to an accumulation of damage and enhanced apoptosis.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the synergistic effects of this compound and Cisplatin in vitro.
This workflow provides a structured approach to studying the combined effects of this compound and Cisplatin on cancer cell lines, from cell culture to data analysis.
Conclusion
The combination of this compound and Cisplatin presents a promising avenue for enhancing the therapeutic efficacy of platinum-based chemotherapy, particularly in overcoming drug resistance. The data strongly suggest that this compound's inhibition of DNA repair pathways is a key mechanism underlying its synergistic effect with Cisplatin. Further research, including in vivo studies and exploration in a wider range of cancer types, is warranted to fully elucidate the clinical potential of this drug combination.
References
- 1. Effect of this compound on cisplatin cytotoxicity and DNA interstrand cross-link formation in a cisplatin-resistant, small-cell lung carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.rug.nl [research.rug.nl]
- 3. research.rug.nl [research.rug.nl]
- 4. JCI - this compound enhances alkylating agent cytotoxicity and DNA interstrand crosslinks in a murine model. [jci.org]
- 5. Cisplatin and this compound in the treatment of non-small cell lung cancer. A Southwest Oncology Group study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Novobiocin and Other Aminocoumarin Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Novobiocin with other prominent aminocoumarin antibiotics, namely Coumermycin A1 and Clorobiocin. The information presented is supported by experimental data to assist researchers in their drug discovery and development endeavors.
Introduction to Aminocoumarin Antibiotics
Aminocoumarin antibiotics are a class of natural products produced by Streptomyces species.[1][2] They are potent inhibitors of bacterial DNA gyrase, an essential enzyme for DNA replication, transcription, and repair.[1][2][3] This unique mechanism of action, which differs from that of fluoroquinolones, makes them valuable candidates for combating antibiotic resistance.[2] This guide focuses on a comparative analysis of this compound, Coumermycin A1, and Clorobiocin, highlighting their key structural and functional differences.
Mechanism of Action
The primary target of aminocoumarin antibiotics is the B subunit of DNA gyrase (GyrB), a type II topoisomerase.[1][2] These antibiotics act as competitive inhibitors of the ATPase activity of GyrB, preventing the hydrolysis of ATP that is necessary for the enzyme's function.[2][4] By inhibiting DNA gyrase, aminocoumarins prevent the introduction of negative supercoils into bacterial DNA, leading to the cessation of DNA replication and ultimately cell death.[2][5] While DNA gyrase is the primary target, some aminocoumarins, like Clorobiocin, have also been shown to inhibit topoisomerase IV, another type II topoisomerase, albeit at higher concentrations.[6][7]
Figure 1: Mechanism of action of aminocoumarin antibiotics.
Comparative Performance Data
The following tables summarize the in vitro inhibitory activity of this compound, Coumermycin A1, and Clorobiocin against DNA gyrase and their antibacterial spectrum against various bacterial strains.
DNA Gyrase and Topoisomerase IV Inhibitory Activity
Aminocoumarins exhibit potent inhibitory activity against bacterial DNA gyrase. Coumermycin A1 and Clorobiocin are generally more potent inhibitors than this compound.[6][8]
| Antibiotic | Target Enzyme | IC50 (nM) | Reference |
| This compound | E. coli DNA Gyrase | 6 - 160 | [6] |
| E. coli Topoisomerase IV | 2700 | [6] | |
| Coumermycin A1 | E. coli DNA Gyrase | More potent than this compound | [8] |
| Clorobiocin | E. coli DNA Gyrase | More potent than this compound | [6][7] |
| E. coli Topoisomerase IV | Similar to this compound | [6] |
Note: Specific IC50 values for Coumermycin A1 and a direct comparison for Clorobiocin under identical conditions were not available in the reviewed literature. The qualitative assessment of higher potency is based on multiple sources.
Antibacterial Spectrum (Minimum Inhibitory Concentration - MIC)
The aminocoumarins are most effective against Gram-positive bacteria, with limited activity against Gram-negative organisms, largely due to permeability issues.[9]
| Organism | This compound (µg/mL) | Coumermycin A1 (µg/mL) | Clorobiocin (µg/mL) |
| Staphylococcus aureus | 0.06 - 0.25 | ≤0.05 | Generally more potent than this compound |
| Streptococcus pneumoniae | 0.1 - 0.4 | - | - |
| Enterococcus faecalis | >128 | - | - |
| Escherichia coli | 32 - >128 | >100 | >100 |
Note: Data is compiled from multiple sources and may vary depending on the specific strain and testing methodology. A direct, side-by-side comparison across a broad panel of organisms was not available in the reviewed literature.
Mechanisms of Resistance
The primary mechanism of resistance to aminocoumarin antibiotics is the result of mutations in the gyrB gene, which encodes the B subunit of DNA gyrase.[1][2] These mutations alter the drug-binding site, reducing the affinity of the antibiotic for its target.[1] Another mechanism involves the production of a resistant DNA gyrase B subunit by the antibiotic-producing organisms themselves.[1]
Experimental Protocols
Detailed methodologies for key comparative experiments are provided below.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This protocol outlines the determination of the minimum concentration of an antibiotic that inhibits the visible growth of a microorganism.[10]
Materials:
-
Test antibiotic (this compound, Coumermycin A1, or Clorobiocin)
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Antibiotic Stock Solutions: Dissolve the antibiotics in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the antibiotic stock solution to the first well of a row and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the antibiotic.
-
-
Inoculum Preparation:
-
Grow the bacterial strain to be tested in CAMHB to the logarithmic phase.
-
Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted culture in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well of the microtiter plate, including a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 37°C for 16-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic at which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.[11]
Figure 2: Experimental workflow for MIC determination.
DNA Gyrase ATPase Inhibition Assay (Coupled Enzyme Assay)
This assay measures the inhibition of the ATPase activity of DNA gyrase.[12]
Materials:
-
Purified DNA gyrase enzyme (E. coli or S. aureus)
-
Linear pBR322 DNA
-
ATP
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 5 mM MgCl₂, 5 mM DTT, 10% glycerol)
-
Coupled enzyme system: Pyruvate kinase (PK), Lactate dehydrogenase (LDH), Phosphoenolpyruvate (PEP), and NADH
-
96-well UV-transparent microtiter plate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation: In a microtiter plate well, combine the assay buffer, linear pBR322 DNA, PEP, PK/LDH, and NADH.
-
Inhibitor Addition: Add the aminocoumarin antibiotic at various concentrations to the wells. Include a no-inhibitor control.
-
Enzyme Addition: Add the purified DNA gyrase to initiate the pre-incubation.
-
Reaction Initiation: Start the reaction by adding ATP to all wells.
-
Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C or 37°C). The rate of NADH oxidation is proportional to the rate of ATP hydrolysis by DNA gyrase.
-
Data Analysis: Calculate the initial reaction rates and plot them against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
DNA Supercoiling Inhibition Assay
This assay assesses the ability of an antibiotic to inhibit the supercoiling of relaxed circular DNA by DNA gyrase.
Materials:
-
Purified DNA gyrase enzyme
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
ATP
-
Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.75 mM ATP, 5.8% glycerol)
-
Stop solution/loading dye (e.g., containing SDS and bromophenol blue)
-
Agarose gel (1%)
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator and gel documentation system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and the aminocoumarin antibiotic at various concentrations. Include a no-inhibitor control.
-
Enzyme Addition: Add a pre-determined amount of DNA gyrase to each tube to initiate the reaction.
-
Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding the stop solution/loading dye.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis to separate the relaxed and supercoiled forms of the plasmid DNA.
-
Visualization and Analysis: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The inhibition of supercoiling is observed as a decrease in the amount of the faster-migrating supercoiled DNA band and an increase in the slower-migrating relaxed DNA band. The IC₅₀ can be determined by quantifying the band intensities.
Conclusion
This compound, Coumermycin A1, and Clorobiocin are potent inhibitors of bacterial DNA gyrase, with Coumermycin A1 and Clorobiocin generally exhibiting greater in vitro potency than this compound. Their primary activity against Gram-positive bacteria and a distinct mechanism of action make them important subjects for further research, especially in the context of rising antibiotic resistance. The experimental protocols provided in this guide offer a framework for the comparative evaluation of these and other novel aminocoumarin antibiotics.
References
- 1. Effects of this compound, coumermycin A1, clorobiocin, and their analogs on Escherichia coli DNA gyrase and bacterial growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aminocoumarin - Wikipedia [en.wikipedia.org]
- 3. Structural and functional dissection of aminocoumarin antibiotic biosynthesis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 5. This compound and coumermycin inhibit DNA supercoiling catalyzed by DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Effects of this compound, coumermycin A1, clorobiocin, and their analogs on Escherichia coli DNA gyrase and bacterial growth [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | Development of a high-throughput minimum inhibitory concentration (HT-MIC) testing workflow [frontiersin.org]
- 12. inspiralis.com [inspiralis.com]
Validating the Off-Target Effects of Novobiocin: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for validating the off-target effects of Novobiocin in a new cell line. It offers a comparative analysis of its on-target and off-target activities, supported by detailed experimental protocols and data visualizations.
This compound, an aminocoumarin antibiotic, is a well-established inhibitor of bacterial DNA gyrase, acting as a competitive inhibitor of the ATPase reaction catalyzed by the GyrB subunit.[1][2] However, its utility extends beyond its antimicrobial properties, as it has been shown to exhibit off-target effects on eukaryotic cells, most notably through the inhibition of Heat Shock Protein 90 (Hsp90).[2][3] This guide outlines the necessary experimental procedures to validate these off-target effects in a novel cell line, providing a direct comparison with its known on-target activity.
Comparative Efficacy of this compound: On-Target vs. Off-Target
The potency of this compound varies significantly between its primary bacterial target and its eukaryotic off-target. This difference in activity is crucial for understanding its potential therapeutic applications and liabilities.
| Target | Organism/System | IC50 | Reference |
| DNA Gyrase | E. coli | 0.5 µM | [4] |
| DNA Gyrase | E. coli | 0.48 ± 0.14 µM | [5] |
| Hsp90 | Human (SKBr3 cells) | ~700 µM | [3][6] |
Experimental Validation of Hsp90 Inhibition
To validate that this compound engages and inhibits Hsp90 in a new cell line, a series of experiments should be performed. The following protocols provide a detailed methodology for these key assays.
Experimental Workflow
The overall workflow for validating the off-target effects of this compound involves a multi-step process, from initial cell treatment to specific molecular assays that confirm target engagement and downstream functional consequences.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Balance between folding and degradation for Hsp90-dependent client proteins: a key role for CHIP. | Semantic Scholar [semanticscholar.org]
- 3. This compound: redesigning a DNA gyrase inhibitor for selective inhibition of hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial and DNA Gyrase-Inhibitory Activities of Novel Clorobiocin Derivatives Produced by Mutasynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound and Additional Inhibitors of the Hsp90 C-Terminal Nucleotide-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
Novobiocin vs. Modern Antibiotics: A Comparative Efficacy Analysis Against MRSA
For Researchers, Scientists, and Drug Development Professionals
The enduring threat of Methicillin-resistant Staphylococcus aureus (MRSA) necessitates a continuous evaluation of both novel and existing antimicrobial agents. This guide provides a detailed comparison of the in vitro efficacy of novobiocin, an older aminocoumarin antibiotic, with that of modern antibiotics frequently used to treat MRSA infections, including vancomycin, linezolid, daptomycin, and ceftaroline. This analysis is based on available experimental data to offer an objective performance assessment.
Quantitative Efficacy Against MRSA
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and modern antibiotics against MRSA, as reported in various studies. The MIC50 and MIC90 values represent the concentrations at which the growth of 50% and 90% of the tested isolates are inhibited, respectively.
| Antibiotic | Class | Target | MRSA MIC50 (mg/L) | MRSA MIC90 (mg/L) | MRSA MIC Range (mg/L) |
| This compound | Aminocoumarin | DNA gyrase (GyrB) | - | 0.25[1] | - |
| Vancomycin | Glycopeptide | Cell wall synthesis | 1[2] | 1[2][3] | 0.25 - 2[3] |
| Linezolid | Oxazolidinone | Protein synthesis (50S ribosome) | 1[2][3] | 2[2][3] | 0.25 - 4[3] |
| Daptomycin | Lipopeptide | Cell membrane | 0.25[2] | 0.5[2] | 0.06 - 1[3] |
| Ceftaroline | Cephalosporin | Cell wall synthesis | 1[2] | 1[2] | - |
Note: The presented data is a synthesis from multiple studies. Direct comparison of MIC values should be approached with caution as the specific MRSA strains and testing methodologies may have varied between studies.
Experimental Protocols
The determination of in vitro antibiotic efficacy against MRSA is primarily conducted through standardized susceptibility testing methods. The following outlines a typical broth microdilution protocol, a common method for determining MIC values.
Broth Microdilution for MIC Determination
1. Preparation of Bacterial Inoculum:
-
A pure culture of the MRSA isolate is grown on a suitable agar medium (e.g., Tryptic Soy Agar) for 18-24 hours.
-
Several colonies are suspended in a sterile saline or broth solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
2. Preparation of Antibiotic Dilutions:
-
Stock solutions of each antibiotic are prepared at a known concentration.
-
A series of twofold dilutions of each antibiotic are made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
3. Inoculation and Incubation:
-
Each well containing the diluted antibiotic is inoculated with the prepared bacterial suspension.
-
A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are included.
-
The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
4. Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Mechanism of Action and Signaling Pathways
This compound's Mechanism of Action
This compound is an aminocoumarin antibiotic that targets the GyrB subunit of the bacterial DNA gyrase enzyme.[4] This enzyme is essential for DNA replication, repair, and transcription. By competitively inhibiting the ATPase activity of the GyrB subunit, this compound prevents the supercoiling and uncoiling of DNA, ultimately leading to the cessation of these critical cellular processes and bacterial cell death. Recent studies have also indicated that this compound can inhibit the SOS response in Staphylococcus aureus, a DNA damage repair system that can contribute to the development of antibiotic resistance.[5]
Experimental Workflow for Antibiotic Efficacy Testing
The process of comparing the efficacy of different antibiotics against MRSA involves a standardized workflow to ensure reproducible and comparable results.
Conclusion
Based on the available in vitro data, this compound demonstrates potent activity against MRSA, with an MIC90 value of 0.25 mg/L, which is lower than that of several modern antibiotics. However, it is important to note that the clinical use of this compound has been limited due to factors such as its pharmacokinetic profile and the development of resistance.[6]
Modern antibiotics like vancomycin, linezolid, daptomycin, and ceftaroline remain the cornerstones of MRSA therapy, with established clinical efficacy. The choice of antibiotic in a clinical setting depends on various factors, including the site and severity of infection, local resistance patterns, and patient-specific factors.
The data presented in this guide underscore the potential of re-evaluating older antibiotics like this compound, particularly in an era of increasing antibiotic resistance. Further research, including comprehensive in vitro comparative studies and in vivo animal models, is warranted to fully understand the potential role of this compound, either alone or in combination therapy, in the management of MRSA infections.
References
- 1. Activity of this compound against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jmilabs.com [jmilabs.com]
- 3. In Vitro Activity of Vancomycin, Teicoplanin, Linezolid and Daptomycin Against Methicillin-Resistant Staphylococcus aureus Isolates Collected from Chinese Hospitals in 2018–2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial susceptibility patterns and characterization of clinical isolates of Staphylococcus aureus in KwaZulu-Natal province, South Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Inhibits the Antimicrobial Resistance Acquired through DNA Damage-Induced Mutagenesis in Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
Navigating the Landscape of Topoisomerase Inhibitor Cross-Resistance: A Comparative Guide to Novobiocin and Other Agents
For researchers, scientists, and drug development professionals, understanding the nuances of cross-resistance between different classes of topoisomerase inhibitors is critical for the development of new and effective antimicrobial and anticancer therapies. This guide provides a comparative analysis of novobiocin and other topoisomerase inhibitors, focusing on cross-resistance patterns, supported by available experimental data. Detailed methodologies for key experiments are provided to facilitate further research in this area.
Introduction to Topoisomerase Inhibitors
Topoisomerases are essential enzymes that regulate the topology of DNA, playing crucial roles in replication, transcription, and chromosome segregation. Their indispensable nature makes them prime targets for a variety of therapeutic agents. These inhibitors are broadly classified into two main categories: Topoisomerase I and Topoisomerase II inhibitors. This compound, an aminocoumarin antibiotic, is a well-characterized inhibitor of the ATPase activity of bacterial DNA gyrase (a type II topoisomerase). Other significant classes of topoisomerase inhibitors include fluoroquinolones, which also target bacterial type II topoisomerases, and anticancer agents like etoposide and camptothecin, which target human topoisomerase II and I, respectively. The emergence of resistance to these inhibitors, and particularly the potential for cross-resistance between them, poses a significant challenge in clinical settings.
Mechanisms of Action and Resistance
The potential for cross-resistance is intimately linked to the mechanisms of action of the drugs and the ways in which target cells develop resistance.
-
This compound: This antibiotic competitively inhibits the ATPase activity of the GyrB subunit of bacterial DNA gyrase and, to a lesser extent, topoisomerase IV.[1] This prevents the energy-dependent negative supercoiling of DNA, which is essential for DNA replication.[2] Resistance to this compound primarily arises from mutations in the gyrB gene, which alter the drug's binding site.[3]
-
Fluoroquinolones (e.g., Ciprofloxacin, Ofloxacin): These synthetic antibiotics stabilize the complex between DNA and DNA gyrase (GyrA subunit) or topoisomerase IV (ParC subunit), leading to double-strand DNA breaks.[4] Resistance commonly emerges through mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes.[5] Overexpression of efflux pumps is another significant mechanism of resistance.[5]
-
Etoposide: A topoisomerase II poison used in cancer chemotherapy, etoposide forms a ternary complex with the enzyme and DNA, preventing the re-ligation of the DNA strands and causing cytotoxic double-strand breaks.[6] Resistance can develop through several mechanisms, including mutations in the TOP2A gene, decreased expression of topoisomerase II, and increased drug efflux by transporters like P-glycoprotein.
-
Topoisomerase I Inhibitors (e.g., Camptothecin): These agents trap the covalent complex between topoisomerase I and DNA, leading to single-strand breaks that can be converted to double-strand breaks during DNA replication, ultimately triggering cell death. Resistance can arise from mutations in the TOP1 gene that affect drug binding or enzyme stability.
Cross-Resistance Studies: A Comparative Data Analysis
The available data on cross-resistance between this compound and other topoisomerase inhibitors is somewhat fragmented. However, existing studies provide valuable insights. The following tables summarize key quantitative findings.
Table 1: Cross-Resistance between this compound and Fluoroquinolones in Enterococcus faecium
| Strain | Resistance Phenotype | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Ofloxacin MIC (µg/mL) |
| Quinolone-Susceptible | - | ≤0.5 - 2 | 0.5 - 2 | 0.5 - 2 |
| Quinolone-Resistant | High-level | ≤0.5 - 2 | 8 - 512 | 8 - 512 |
Data extracted from French et al., 1993. The study showed that combinations of this compound and a fluoroquinolone were additive and bactericidal for quinolone-susceptible strains.
Table 2: Cross-Resistance between this compound and a Novel Topoisomerase Inhibitor (7a) in Staphylococcus aureus
| Strain | Resistance to | Fold-Increase in MIC of 7a | Fold-Increase in MIC of this compound |
| MRSA | 7a | 32 | - |
| VISA | 7a | 4 | - |
| MRSA | This compound | - | up to 128 |
| VISA | This compound | - | up to 128 |
Data from a 2023 study on new dual inhibitors. This suggests that resistance to the novel compound 7a confers a lower level of cross-resistance to this compound than direct resistance to this compound itself.[7]
Table 3: Activity of this compound against an Arsenite-Resistant Leishmania donovani Strain Over-expressing Topoisomerase II
| Strain | IC50 of this compound (µg/mL) |
| Wild Type | 242 |
| Arsenite-Resistant | 320 |
This study demonstrates a degree of cross-resistance to this compound in a protozoan parasite with altered topoisomerase II expression.[8]
Table 4: Reversal of Etoposide Resistance by this compound in Cancer Cell Lines
While not a direct measure of cross-resistance, some studies have shown that this compound can potentiate the activity of etoposide in resistant cancer cell lines that do not overexpress P-glycoprotein.[6] This effect is attributed to this compound's ability to increase the intracellular accumulation of etoposide, suggesting an interaction with drug transport mechanisms rather than target-based cross-resistance.[9]
Experimental Protocols for Cross-Resistance Assessment
A standardized approach is crucial for accurately determining cross-resistance profiles. The following is a generalized protocol for assessing antibiotic cross-resistance.
Protocol: Determination of Minimum Inhibitory Concentration (MIC) and Cross-Resistance
1. Bacterial Strains and Culture Conditions:
- Use a panel of well-characterized bacterial strains, including a wild-type sensitive strain and strains with known resistance mechanisms to various topoisomerase inhibitors.
- Culture the strains in appropriate broth medium (e.g., Mueller-Hinton Broth) to mid-logarithmic phase.
2. Preparation of Antibiotic Stock Solutions:
- Prepare stock solutions of this compound and the comparator topoisomerase inhibitors in a suitable solvent at a high concentration.
- Sterilize the stock solutions by filtration.
3. MIC Determination by Broth Microdilution:
- Perform serial two-fold dilutions of each antibiotic in a 96-well microtiter plate using the appropriate broth medium.
- Inoculate each well with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 105 CFU/mL.
- Include a growth control (no antibiotic) and a sterility control (no bacteria) for each plate.
- Incubate the plates at 37°C for 18-24 hours.
- The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
4. Cross-Resistance Analysis:
- Compare the MIC values of the different topoisomerase inhibitors against the panel of resistant strains to the MIC values against the wild-type strain.
- A significant increase in the MIC of a second antibiotic against a strain resistant to a primary antibiotic indicates cross-resistance.
5. Induction of Resistance (Optional):
- To study the development of cross-resistance, resistance can be induced in a susceptible strain by serial passage in sub-inhibitory concentrations of a primary antibiotic.
- After each passage, determine the MIC of the primary and secondary antibiotics to monitor the emergence of resistance and cross-resistance.
Visualizing Mechanisms and Pathways
Understanding the underlying molecular interactions is key to interpreting cross-resistance data. The following diagrams, generated using the DOT language, illustrate the mechanisms of action of this compound and fluoroquinolones, as well as a generalized workflow for assessing cross-resistance.
Caption: Mechanisms of action for this compound and Fluoroquinolones.
Caption: Experimental workflow for assessing cross-resistance.
Caption: Generalized mechanisms of resistance to topoisomerase inhibitors.
Conclusion
The study of cross-resistance between this compound and other topoisomerase inhibitors reveals a complex interplay of target-specific and broader resistance mechanisms. While this compound's unique mechanism of targeting the GyrB ATPase offers a potential advantage against fluoroquinolone-resistant strains with GyrA mutations, the possibility of cross-resistance through shared mechanisms like efflux pumps cannot be disregarded. The available data, though not exhaustive, underscores the importance of comprehensive cross-resistance profiling in the development of new antimicrobial and anticancer agents. Further systematic studies employing standardized panels of resistant strains are warranted to fully elucidate the landscape of cross-resistance and to guide the rational design of combination therapies and novel inhibitors that can circumvent existing resistance mechanisms.
References
- 1. Alteration of Escherichia coli topoisomerase IV to this compound resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. news-medical.net [news-medical.net]
- 4. Bacterial resistance to fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 6. Reversal of etoposide resistance in non-P-glycoprotein expressing multidrug resistant tumor cell lines by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound induces apoptosis-like cell death in topoisomerase II over-expressing arsenite resistant Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Novobiocin: A Comparative Guide to its Dual Inhibition of DNA Gyrase and Hsp90
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Novobiocin's inhibitory effects on two distinct and critical cellular targets: bacterial DNA gyrase and the eukaryotic molecular chaperone Hsp90. The following sections present quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved to elucidate the dual inhibitory nature of this natural product.
Quantitative Comparison of Inhibitory Potency
This compound exhibits a striking difference in its inhibitory potency against DNA gyrase and Hsp90. It is a potent inhibitor of bacterial DNA gyrase, with IC50 values typically in the nanomolar to low micromolar range. In contrast, its inhibition of eukaryotic Hsp90 is significantly weaker, requiring concentrations in the high micromolar range. This disparity underscores the differential therapeutic applications of this compound, with its primary use as an antibiotic and its potential as an anticancer agent being explored through analog development.
| Target Enzyme | Organism/Cell Line | Inhibitory Concentration (IC50) | Reference |
| DNA Gyrase | Escherichia coli | 6-160 nM | [1] |
| DNA Gyrase | Escherichia coli | 0.5 µM | [2] |
| Hsp90 | SKBr3 breast cancer cells | ~700 µM | [3][4][5][6][7] |
Mechanism of Dual Inhibition
This compound's ability to inhibit two structurally and functionally distinct proteins stems from its interaction with ATP-binding sites present in both enzymes.
-
DNA Gyrase Inhibition: this compound targets the GyrB subunit of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication and repair.[8] It acts as a competitive inhibitor of the ATPase activity of the GyrB subunit, thereby preventing the negative supercoiling of DNA, which is crucial for bacterial cell division.[8][9]
-
Hsp90 Inhibition: In eukaryotic cells, this compound binds to a distinct, C-terminal ATP-binding pocket of the Hsp90 molecular chaperone.[5][6][7] This is in contrast to other well-known Hsp90 inhibitors, such as geldanamycin, which bind to the N-terminal ATP-binding site. Inhibition of Hsp90's ATPase activity disrupts its chaperone function, leading to the misfolding and subsequent degradation of a wide array of "client" proteins, many of which are critical for cancer cell proliferation and survival.[3][10]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature to determine the inhibitory activity of this compound against DNA gyrase and Hsp90.
DNA Gyrase Supercoiling Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed circular DNA substrate, and the inhibition of this activity by this compound.
Materials:
-
Relaxed pBR322 plasmid DNA
-
Purified E. coli DNA gyrase
-
This compound
-
Assay Buffer (containing ATP, MgCl2, and other necessary components)
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
Protocol:
-
Prepare reaction mixtures containing relaxed pBR322 plasmid DNA, DNA gyrase, and varying concentrations of this compound in the assay buffer.
-
Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes) to allow for the supercoiling reaction to proceed.
-
Stop the reactions by adding a stop buffer containing a chelating agent (e.g., EDTA) and a loading dye.
-
Load the samples onto an agarose gel and perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).
-
Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.
-
Quantify the amount of supercoiled DNA in each lane. The IC50 value is determined as the concentration of this compound that results in a 50% reduction in the supercoiling activity compared to the control (no inhibitor).
Hsp90 Client Protein Degradation Assay (Western Blotting)
This method assesses the inhibition of Hsp90 by monitoring the degradation of its client proteins in cultured cells.
Materials:
-
Cancer cell line known to be dependent on Hsp90 for the stability of specific client proteins (e.g., SKBr3 for HER2).
-
This compound
-
Cell lysis buffer
-
Primary antibodies specific for the Hsp90 client protein (e.g., anti-HER2) and a loading control (e.g., anti-actin).
-
Secondary antibodies conjugated to a detectable enzyme (e.g., HRP).
-
SDS-PAGE and Western blotting equipment.
-
Chemiluminescent substrate.
Protocol:
-
Culture the chosen cancer cell line to the desired confluency.
-
Treat the cells with varying concentrations of this compound for a specified period (e.g., 24-48 hours).
-
Lyse the cells to extract total cellular proteins.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the Hsp90 client protein, followed by incubation with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Re-probe the membrane with an antibody against a loading control protein to ensure equal protein loading.
-
Quantify the band intensities to determine the relative levels of the client protein at different this compound concentrations. The IC50 for client protein degradation can then be estimated.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the dual inhibitory mechanism of this compound and a typical experimental workflow for its characterization.
Caption: Dual inhibitory mechanism of this compound on DNA gyrase and Hsp90.
Caption: Experimental workflow for confirming this compound's dual inhibition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Antimicrobial and DNA Gyrase-Inhibitory Activities of Novel Clorobiocin Derivatives Produced by Mutasynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Analogs That Inhibit the MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Analogues That Inhibit the MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound and Additional Inhibitors of the Hsp90 C-Terminal Nucleotide-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: redesigning a DNA gyrase inhibitor for selective inhibition of hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound and additional inhibitors of the Hsp90 C-terminal nucleotide-binding pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. ecosalgenes.frenoy.eu [ecosalgenes.frenoy.eu]
- 10. Characterization of a novel this compound analogue as a putative C-terminal inhibitor of heat shock protein 90 in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Novobiocin: A Guide for Laboratory Professionals
Essential guidelines for the safe and compliant disposal of novobiocin are critical for maintaining laboratory safety and environmental protection. As a potent antibiotic, improper disposal of this compound can contribute to the development of antibiotic-resistant bacteria and environmental contamination. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste effectively.
Immediate Safety and Disposal Plans
All this compound waste, including pure compounds, stock solutions, and contaminated labware, should be treated as hazardous chemical waste.[1] Adherence to institutional, local, and national regulations for hazardous waste disposal is mandatory.[2][3] Never dispose of this compound waste down the drain or in the regular trash.[2]
Waste Categorization and Handling
Proper segregation of this compound waste is the first step towards safe disposal. Different forms of waste require specific handling procedures as outlined in the table below.
| Waste Type | Recommended Disposal Procedure |
| Solid this compound Powder | Collect in a clearly labeled, sealed container designated for hazardous chemical waste. |
| High-Concentration Stock Solutions | Collect in a dedicated, leak-proof, and clearly labeled hazardous waste container.[1] |
| Used Culture Media Containing this compound | Treat as hazardous chemical waste.[1] Autoclaving may not be sufficient for degradation. Collect in a labeled, leak-proof container for chemical waste disposal. |
| Contaminated Labware (e.g., pipette tips, gloves, flasks) | Place in a designated biohazardous waste container that is clearly marked for chemical contamination with this compound. This waste should be incinerated. |
| Spills | For small spills of solid this compound, carefully sweep up the material to avoid dust formation and place it in a sealed container for hazardous waste disposal.[2] For liquid spills, absorb with an inert material and place the contaminated material in a sealed hazardous waste container. |
Experimental Protocol: Precipitation of this compound from Aqueous Solutions for Disposal
Objective: To precipitate this compound from waste solutions to convert it into a solid form for easier and safer disposal.
Materials:
-
Waste aqueous solution containing this compound
-
Hydrochloric acid (HCl), 1 M solution
-
pH indicator strips or a pH meter
-
Appropriate personal protective equipment (PPE): lab coat, safety goggles, and chemical-resistant gloves
-
Chemical fume hood
-
Leak-proof container for hazardous waste
Procedure:
-
Working within a chemical fume hood, place the container with the this compound solution on a magnetic stir plate and add a stir bar.
-
Begin stirring the solution at a moderate speed.
-
Slowly add 1 M HCl to the solution dropwise.
-
Monitor the pH of the solution periodically using pH strips or a pH meter.
-
Continue adding HCl until the pH of the solution is below 7.5, ideally in the acidic range (e.g., pH 4-6) to ensure maximum precipitation.
-
Observe the formation of a precipitate as the pH decreases.
-
Once the desired pH is reached and precipitation appears complete, turn off the stirrer and allow the solid to settle.
-
Separate the solid precipitate from the liquid by decantation or filtration.
-
Collect the solid this compound waste in a labeled, sealed container for hazardous chemical waste disposal.
-
The remaining liquid should also be collected and disposed of as hazardous chemical waste, as it may still contain low concentrations of this compound.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of different types of this compound waste in a laboratory setting.
References
Personal protective equipment for handling Novobiocin
Essential Safety and Handling Guide for Novobiocin
This guide provides crucial safety protocols and operational plans for laboratory personnel handling this compound. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure research environment.
Hazard Identification
This compound sodium salt is a hazardous substance that requires careful handling. Key hazards include:
-
Serious Eye Irritation: Causes significant irritation upon contact with eyes.[1][2]
-
Skin Sensitization: May cause an allergic skin reaction upon contact.[1][2]
-
Harmful if Swallowed: Ingestion can be harmful to health.[2]
The substance is typically accompanied by the GHS07 pictogram and the signal word "Warning".[1][2]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure risk.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166 to protect against dust particles and splashes.[3] |
| Skin Protection | Chemical-resistant gloves (e.g., disposable vinyl gloves) and a lab coat or protective clothing.[4][5] | Prevents direct skin contact and potential allergic reactions.[3] Contaminated work clothing must not be taken out of the lab. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator. | Required when working outside of a ventilated enclosure, if dust is generated, or if irritation is experienced.[3] Use is necessary in areas with insufficient ventilation.[4] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is essential for safety.
Preparation and Pre-Handling
-
Area Setup: Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood or a ventilated enclosure to control exposure.
-
Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, containers), a pre-labeled waste container, and spill cleanup materials before you begin.
-
PPE Inspection: Don all required PPE as specified in the table above. Check gloves for any tears or punctures before use.
Safe Handling of this compound Powder
-
Avoid Dust: Handle the solid compound carefully to prevent the formation and inhalation of dust.[1][3]
-
Weighing: If possible, weigh the material within a ventilated enclosure.
-
Solution Preparation: When dissolving the solid, add the powder to the solvent slowly to avoid splashing.
-
General Hygiene: Avoid contact with skin, eyes, and clothing.[3] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly with soap and water after handling is complete.[1][4]
Post-Handling and Cleanup
-
Decontamination: Wipe down all surfaces and equipment with an appropriate cleaning agent.
-
PPE Removal: Remove gloves and other disposable PPE, placing them directly into the designated hazardous waste container. Wash hands again after removing PPE.
-
Storage: Store this compound in a tightly sealed container in a cool (2–8 °C), dry, and dark place, protected from moisture.[1][6]
Exposure Management and First Aid
Immediate and appropriate action is critical in the event of accidental exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do.[6] Seek medical attention if irritation persists.[2][6] |
| Skin Contact | Wash the affected area immediately and thoroughly with plenty of soap and water for at least 15 minutes.[3][5] If a skin rash or irritation occurs, seek medical advice.[2] Remove and wash contaminated clothing before reuse. |
| Inhalation | Move the person to fresh air. If symptoms like respiratory irritation occur, seek medical attention immediately.[3] |
| Ingestion | Rinse the mouth with water and then drink plenty of water.[3] Do not induce vomiting.[2] Seek medical attention if you feel unwell.[3] |
Below is a workflow diagram for managing an exposure event.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
